Product packaging for Ethyl iododifluoroacetate(Cat. No.:CAS No. 7648-30-8)

Ethyl iododifluoroacetate

Cat. No.: B1630961
CAS No.: 7648-30-8
M. Wt: 249.98 g/mol
InChI Key: HGWXXIZVRRTDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl Iododifluoroacetate (CAS 7648-30-8) is a fluorinated building block with the molecular formula C₄H₅F₂IO₂ and a molecular weight of 249.98 g/mol . This reagent is a high-density liquid (1.955 g/cm³) with a boiling point of 151.4°C and a flash point of 45.4°C . It is a versatile reagent for synthesizing complex organic molecules, particularly for introducing difluoroalkyl and other fluorine-containing segments into target structures. The compound is commonly used as a precursor for various difluorocarbonyl intermediates and participates in reactions to construct molecules with specific fluorination patterns, which is valuable in medicinal and agricultural chemistry . The substance is classified as an irritant (Xi) and poses risks of causing skin, eye, and respiratory irritation . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5F2IO2 B1630961 Ethyl iododifluoroacetate CAS No. 7648-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-difluoro-2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2IO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWXXIZVRRTDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371909
Record name Ethyl iododifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7648-30-8
Record name Ethyl iododifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl difluoro(iodo)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and purification of ethyl iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Ethyl Iododifluoroacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of this compound (CAS No. 7648-30-8), a valuable reagent in organic synthesis, particularly for the introduction of the difluoroacetate moiety into complex molecules.[1][2][3] This document is intended for researchers, chemists, and professionals in the field of drug development and material science who require a detailed, practical understanding of the experimental intricacies involved.

Introduction: The Significance of this compound

This compound is a key building block in synthetic chemistry. Its utility stems from the presence of the reactive carbon-iodine bond, which allows for the introduction of the CF2CO2Et group via various coupling and radical reactions.[2] This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the two fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. The compound itself is a colorless liquid with a molecular weight of 249.98 g/mol .

Core Physicochemical Properties
PropertyValueSource
CAS Number 7648-30-8
Molecular Formula C4H5F2IO2[4]
Molecular Weight 249.98 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 78-79 °C[1]
Density 1.75-1.76 g/cm³[1]

Synthesis Methodologies: A Mechanistic Approach

The synthesis of this compound typically involves a halogen exchange reaction, where a suitable precursor is converted to the desired iodo-compound. The choice of method depends on the availability of starting materials, desired scale, and safety considerations.

Halogen Exchange from Ethyl Bromodifluoroacetate (Finkelstein Reaction)

A primary and effective route is the Finkelstein reaction, a classic SN2 reaction that involves the exchange of one halogen for another.[6][7] In this case, ethyl bromodifluoroacetate is treated with an iodide salt, typically sodium iodide (NaI), in a suitable polar aprotic solvent like acetone.

Mechanism: The reaction is driven to completion by exploiting the differential solubility of the halide salts. Sodium iodide is soluble in acetone, whereas the resulting sodium bromide is not.[6][8] According to Le Châtelier's principle, the precipitation of NaBr from the reaction mixture shifts the equilibrium towards the formation of the product, this compound.[8][9]

Finkelstein_Mechanism

Synthesis from Ethyl Difluoroacetate Precursors

Alternative methods involve starting from other difluoroacetate derivatives. For instance, a reported synthesis involves the reaction of FSO2OCF2CO2Et with NaI, achieving a 93% yield.[3][5] Another approach utilizes zinc and iodine in acetonitrile to achieve a 90% yield.[5] These methods provide high yields but may require more specialized starting materials.

Experimental Protocol: Synthesis via Finkelstein Reaction

This section provides a detailed, step-by-step protocol for the synthesis of this compound from ethyl bromodifluoroacetate.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[4][10]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityRole
Ethyl Bromodifluoroacetate670-24-6202.981.0 eqStarting Material
Sodium Iodide (NaI)7681-82-5149.891.5 eqIodide Source
Acetone (Anhydrous)67-64-158.08~10 mL / g of substrateSolvent
Step-by-Step Procedure
  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous acetone, followed by sodium iodide. Stir the mixture until the NaI is fully dissolved.

  • Reaction Initiation: Add ethyl bromodifluoroacetate to the solution dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography (GC). The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[9]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filtration: Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of cold acetone.

  • Solvent Removal: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a 5% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[11]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

Purification Techniques

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvent.

Fractional Distillation Under Reduced Pressure

Fractional distillation is the most effective method for purifying this compound on a laboratory scale. Due to its relatively high boiling point, distillation is performed under reduced pressure to prevent thermal decomposition.

Principle: This technique separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling points of the components are lowered, allowing for distillation at a lower temperature.[12]

Purification_Workflow

Protocol for Purification
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Transfer: Transfer the crude product to the distillation flask.

  • Distillation: Gradually reduce the pressure and slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The literature boiling point is 78-79 °C at atmospheric pressure, which will be significantly lower under vacuum.[1]

  • Storage: Store the purified, colorless liquid in a tightly sealed container, protected from light, and in a cool, well-ventilated place.[10][13]

Analytical Characterization

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~4.40Quartet (q)-OCH₂ CH₃Protons on carbon adjacent to ester oxygen.
¹H ~1.35Triplet (t)-OCH₂CH₃ Protons on terminal methyl group.
¹³C ~160Triplet (t, J C-F)C =OCarbonyl carbon, split by two adjacent fluorine atoms.
¹³C ~115Triplet (t, J C-F)-C F₂ICarbon bearing two fluorines and an iodine.
¹³C ~65Singlet-OCH₂ CH₃Methylene carbon of the ethyl group.
¹³C ~14Singlet-OCH₂CH₃ Methyl carbon of the ethyl group.

Note: The predicted shifts and multiplicities are based on established principles of NMR spectroscopy and data for similar structures like ethyl acetate.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the sample and confirm its molecular weight.

Standard GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.[16][17]

  • GC Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A typical temperature program might start at 45 °C and ramp up to 300 °C.[16]

  • MS Detection: As components elute from the GC column, they are ionized (typically by electron impact, 70 eV) and their mass-to-charge ratio is detected.[16]

  • Analysis: A pure sample should show a single major peak in the gas chromatogram. The mass spectrum of this peak should display a molecular ion peak corresponding to the mass of this compound (249.98 m/z).

Analytical_Workflow

Safety and Handling

This compound is an irritant and requires careful handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][18][13]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[4][19][20] Avoid breathing vapors or mist.[4][13] Prevent contact with skin and eyes by wearing appropriate PPE, including tightly fitting safety goggles and chemical-resistant gloves (e.g., nitrile).[4][10] Use non-sparking tools and take measures to prevent electrostatic discharge.[4][19][20]

  • Storage: Store locked up in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and away from heat or ignition sources.[10][20]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][13]

    • In case of skin contact: Wash off with plenty of soap and water. If irritation occurs, get medical help.[4][13]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4][20]

References

An In-depth Technical Guide to the Spectral Analysis of Ethyl Iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl iododifluoroacetate (C₄H₅F₂IO₂) is a halogenated ester of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. Its utility as a building block for introducing the difluoroacetate moiety into complex molecules necessitates a thorough understanding of its structural and electronic properties. This guide provides a comprehensive analysis of the key spectral data for this compound—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As researchers and drug development professionals, a deep appreciation of this data is paramount for reaction monitoring, quality control, and mechanistic elucidation. This document moves beyond a simple recitation of spectral peaks to offer insights into the underlying chemical principles that govern the observed data.

Molecular Structure and its Influence on Spectral Signatures

The structure of this compound, with its ethyl ester group, a quaternary carbon bearing two fluorine atoms, and a bulky iodine atom, gives rise to a unique and informative set of spectral characteristics. The electronegativity of the fluorine and oxygen atoms, coupled with the spin-active nuclei (¹H, ¹³C, ¹⁹F) and the mass of the iodine atom, all play crucial roles in the NMR, IR, and MS data presented herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and provides clear information about the ethyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Data Summary: ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~4.35Quartet (q)2HJHH = 7.1-OCH₂CH₃
~1.35Triplet (t)3HJHH = 7.1-OCH₂CH₃

Disclaimer: This is a representative dataset based on established chemical shift principles and data from analogous compounds.

Interpretation and Causality:

The ¹H NMR spectrum exhibits two distinct signals corresponding to the two non-equivalent sets of protons in the ethyl group.

  • The Methylene Protons (-OCH₂CH₃): The quartet at approximately 4.35 ppm is assigned to the methylene protons. The downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom of the ester functionality. The signal is split into a quartet by the three neighboring methyl protons, following the n+1 rule (3+1=4).

  • The Methyl Protons (-OCH₂CH₃): The triplet at around 1.35 ppm corresponds to the methyl protons. This signal is in the typical upfield region for an alkyl group. It is split into a triplet by the two adjacent methylene protons (2+1=3).

The following Graphviz diagram illustrates the spin-spin coupling relationship in the ethyl group.

H_NMR_Coupling CH2 OCH₂ (δ ~4.35 ppm) CH3 CH₃ (δ ~1.35 ppm) CH2->CH3 J = 7.1 Hz CH3->CH2 J = 7.1 Hz

Caption: ¹H-¹H spin-spin coupling in the ethyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts and introduces C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A sweep width of approximately 220-250 ppm.

  • Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~160Triplet (t)¹JCF ≈ 35-45C=O
~110Triplet (t)¹JCF ≈ 280-300-CF₂I
~64Singlet (s)--OCH₂CH₃
~14Singlet (s)--OCH₂CH₃

Disclaimer: This is a representative dataset based on established chemical shift principles and data from analogous compounds.

Interpretation and Causality:

  • The Carbonyl Carbon (C=O): The carbonyl carbon appears as a triplet at approximately 160 ppm. The significant downfield shift is characteristic of an ester carbonyl. The triplet multiplicity arises from coupling to the two fluorine atoms on the adjacent carbon (²JCF).

  • The Difluoroiodo Carbon (-CF₂I): This carbon experiences a massive downfield shift to around 110 ppm due to the combined deshielding effects of the two fluorine atoms and the iodine atom. The signal is a triplet due to the direct one-bond coupling to the two fluorine atoms (¹JCF), which is typically very large.

  • The Methylene Carbon (-OCH₂CH₃): The methylene carbon of the ethyl group appears at around 64 ppm, deshielded by the adjacent oxygen atom.

  • The Methyl Carbon (-OCH₂CH₃): The methyl carbon gives a signal in the upfield region, around 14 ppm, as expected for an alkyl carbon.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in a molecule.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, equipped with a fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A wide spectral width is often necessary for fluorinated compounds.

  • Processing: Similar to ¹H NMR processing. An external reference standard, such as CFCl₃ (δ = 0 ppm), is typically used.

Data Summary: ¹⁹F NMR (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -70Singlet (s)-CF₂I

Disclaimer: This is a representative dataset based on established chemical shift principles and data from analogous compounds.

Interpretation and Causality:

The two fluorine atoms in this compound are chemically equivalent, and therefore, they give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift is expected in the region of -60 to -70 ppm, which is a typical range for difluoroalkyl groups attached to an electron-withdrawing group and an iodine atom. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum is expected as there are no other fluorine atoms or nearby protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and C-F bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

  • Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Summary: IR (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~1760-1780StrongC=O stretch (ester)
~1100-1300Strong, BroadC-F stretch
~1000-1100StrongC-O stretch (ester)
~2900-3000MediumC-H stretch (aliphatic)

Disclaimer: This is a representative dataset based on established IR correlation tables.

Interpretation and Causality:

  • The Carbonyl Stretch (C=O): A very strong and sharp absorption in the region of 1760-1780 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of the electronegative fluorine atoms on the α-carbon shifts this absorption to a higher wavenumber compared to a typical alkyl ester (which appears around 1735-1750 cm⁻¹).

  • The Carbon-Fluorine Stretch (C-F): The C-F stretching vibrations give rise to very strong and often broad absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. This is a characteristic feature of fluorinated organic compounds.

  • The Carbon-Oxygen Stretch (C-O): The C-O stretching vibration of the ester linkage is also observed as a strong band in the 1000-1100 cm⁻¹ region.

  • The Carbon-Hydrogen Stretch (C-H): The C-H stretching vibrations of the ethyl group appear as medium intensity bands in the 2900-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

Data Summary: MS (EI, 70 eV)

m/zPossible Fragment
250[M]⁺ (Molecular Ion)
205[M - OCH₂CH₃]⁺
127[I]⁺
123[M - I]⁺
79[CF₂I]⁺
45[OCH₂CH₃]⁺
29[CH₂CH₃]⁺

Disclaimer: This is a representative fragmentation pattern based on established mass spectrometry principles.

Interpretation and Causality:

The mass spectrum of this compound will show a molecular ion peak at m/z = 250, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments.

  • Molecular Ion ([M]⁺): The peak at m/z = 250 confirms the molecular weight of the compound.

  • Loss of the Ethoxy Group ([M - OCH₂CH₃]⁺): Cleavage of the ester linkage can lead to the loss of the ethoxy radical, resulting in a fragment at m/z = 205.

  • Iodine Cation ([I]⁺): A prominent peak at m/z = 127 is expected, corresponding to the iodine cation, which is a common fragment for iodine-containing compounds.

  • Loss of Iodine ([M - I]⁺): The C-I bond is relatively weak, and its cleavage can result in a fragment at m/z = 123.

  • Other Fragments: Other significant fragments include [CF₂I]⁺ at m/z = 79, [OCH₂CH₃]⁺ at m/z = 45, and [CH₂CH₃]⁺ at m/z = 29.

The following Graphviz diagram illustrates a plausible fragmentation pathway.

MS_Fragmentation M [C₄H₅F₂IO₂]⁺˙ (m/z = 250) F1 [C₂F₂IO]⁺ (m/z = 205) M->F1 - •OCH₂CH₃ F2 [C₄H₅F₂O₂]⁺ (m/z = 123) M->F2 - •I F3 [I]⁺ (m/z = 127) M->F3

Caption: Plausible fragmentation pathways for this compound in MS.

Conclusion

The comprehensive spectral analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a detailed and self-validating structural confirmation of the molecule. Each technique offers a unique piece of the structural puzzle, and together, they provide a high degree of confidence in the identity and purity of the compound. For researchers in synthetic chemistry and drug development, a thorough understanding of these spectral signatures is not merely an academic exercise but a critical component of ensuring the quality and integrity of their work.

Safety, handling, and storage of ethyl iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Safe Handling, Storage, and Use of Ethyl Iododifluoroacetate

Introduction: Understanding this compound

This compound (CAS 7648-30-8) is a valuable reagent in modern organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its utility lies in its ability to introduce the crucial difluoroacetate moiety into molecules, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. The presence of iodine and fluorine atoms on the same carbon atom presents unique safety challenges that must be managed through rigorous protocols.

This guide provides a comprehensive overview of the safety considerations, handling procedures, and storage requirements for this compound. It is intended for researchers, chemists, and drug development professionals who work with this reagent. By grounding our procedures in the fundamental chemical properties of the molecule, we aim to foster a proactive safety culture that protects both the researcher and the integrity of the research.

Section 1: Hazard Identification and Risk Profile

A foundational principle of laboratory safety is to understand the intrinsic hazards of a substance. This compound is classified as an irritant and a flammable liquid.[3][4] A summary of its hazard profile and physical properties is essential for any risk assessment.

Globally Harmonized System (GHS) Classification

According to multiple safety data sheets, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

These classifications necessitate stringent measures to prevent contact with skin, eyes, and the respiratory system.

GHS Hazard Information
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning [4][5]
Hazard Statements H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P362+P364, P403+P233, P405, P501.[3][4]
Physical and Chemical Properties

Understanding the physical properties of a chemical is critical for predicting its behavior under various laboratory conditions.

Property Value Source
Molecular Formula C₄H₅F₂IO₂[3][4]
Molecular Weight 249.98 g/mol [2][3]
Appearance Clear liquid[2]
Boiling Point 65 °C[2][6]
Density 1.7 g/cm³[2][6]
Flash Point 45.4 °C[4]
Solubility Soluble in THF, benzene, toluene; slightly soluble in ether; very slightly soluble in hexane.[2][6]

The flash point of 45.4°C indicates that this compound is a flammable liquid and its vapors can form ignitable mixtures with air.[4][7] Therefore, all sources of ignition must be rigorously excluded from the handling area.

Toxicological Profile and Reactivity

While comprehensive toxicological data is not widely available, the compound is classified as having high toxicity and being an irritant.[1] The primary hazards are acute irritation to the skin, eyes, and respiratory system.[3] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation, particularly when exposed to light or heat.[8] This degradation can release iodine, which is identifiable by a characteristic yellow-brown discoloration.[8]

Section 2: Engineering and Personal Protective Measures

A multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[9][10] The hood ensures that any vapors are contained and exhausted safely.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[4]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be known to all personnel working in the area.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[12]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for tears or holes before each use.[4][13] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[14]

    • Protective Clothing: A flame-resistant lab coat or chemical-resistant apron should be worn.[4] For larger quantities or higher-risk operations, a full chemical-resistant suit may be necessary.[14]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[4][15]

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_rationale Rationale for Protection eye Eye/Face Protection (Goggles & Face Shield) eye_r Prevents serious eye irritation (H319) eye->eye_r protects against skin Skin Protection (Gloves & Lab Coat) skin_r Prevents skin irritation (H315) skin->skin_r protects against resp Respiratory Protection (Use in Fume Hood) resp_r Prevents respiratory irritation (H335) resp->resp_r protects against

Caption: Core PPE requirements and their direct correlation to GHS hazard statements.

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is paramount for ensuring safety and experimental reproducibility.

Safe Handling Protocol
  • Pre-Handling Assessment: Before starting work, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[16] Remove all potential ignition sources from the work area.[4][17]

  • Aliquotting and Dispensing: Conduct all transfers within a chemical fume hood. Use non-sparking tools and equipment.[4] Grounding and bonding may be necessary for larger containers to prevent static discharge.[7]

  • During Use: Keep the container tightly closed when not in use.[4] Avoid contact with skin and eyes.[4] If any contact occurs, follow the first-aid procedures outlined in Section 4.

  • Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete.[4][17] Decontaminate the work surface.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations. The C-I bond's sensitivity to light and heat is a primary concern.[8]

  • Temperature: Store in a cool, dry, well-ventilated place.[4][9] Refrigeration at 2-8°C is recommended.[2][6]

  • Light: Protect from light by storing in an amber or opaque container.[2][8][18]

  • Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[4][9] Containers should be inspected periodically for signs of degradation or leakage.[11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, heat sources, and open flames.[4][9] The storage area should be clearly labeled.

Section 4: Emergency Procedures

Pre-planning for emergencies is a critical component of laboratory safety. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected skin with plenty of soap and water.[4] If skin irritation occurs, seek medical help.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Spill Response Protocol

A chemical spill requires a calm, methodical response to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11][16]

  • Assess the Spill: Determine if the spill is minor or major. A major spill (e.g., >1 liter, or any amount outside of a fume hood) requires professional emergency response.[11]

  • Control Vapors and Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and remove all sources of ignition.[4][9]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in Section 2.2.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial spill pillow.[9] Work from the outside of the spill inward to prevent spreading.[16]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[4][16]

  • Decontaminate: Clean the spill area with soap and water.[11]

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.[16]

Spill_Response_Flowchart start Spill Occurs alert Alert Personnel Evacuate Immediate Area start->alert assess Assess Spill Size & Location alert->assess major_spill MAJOR SPILL (>1L or outside hood) assess->major_spill Major minor_spill MINOR SPILL (<1L inside hood) assess->minor_spill Minor call_ehs Call Emergency Services / EHS major_spill->call_ehs don_ppe Don Full PPE (Gloves, Goggles, Coat) minor_spill->don_ppe contain Contain with Inert Absorbent don_ppe->contain collect Collect Waste (Use Non-Sparking Tools) contain->collect decon Decontaminate Area collect->decon report Report to Supervisor decon->report

Caption: A decision-making workflow for responding to a chemical spill.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

  • Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[4][16]

  • Disposal Route: Disposal must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[4] Do not dispose of the material down the drain.[4]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is an indispensable tool for chemical innovation. By treating it with the respect it deserves—grounded in a deep understanding of its chemical properties and potential hazards—researchers can safely harness its synthetic power. The protocols and information in this guide are designed to create a self-validating system of safety, where a prepared mind and a controlled environment are the most critical tools in the laboratory.

References

The Dichotomous Reactivity of Ethyl Iododifluoroacetate: A Technical Guide to its Mechanistic Pathways in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Difluoromethyl Group in Modern Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl (CF2H) group, in particular, holds a privileged position. Its unique stereoelectronic properties, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amino groups, make it a highly sought-after moiety for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Ethyl iododifluoroacetate (EIDFA) has emerged as a versatile and powerful reagent for introducing this valuable functional group, exhibiting a fascinating dichotomy in its reactivity that allows for the formation of a diverse array of difluoromethylated structures.

This in-depth technical guide provides a comprehensive exploration of the mechanistic pathways governing the reactions of this compound. We will dissect the core principles of its dual reactivity, navigating the nuanced landscape of ionic and radical-mediated transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical insights into harnessing the full synthetic potential of this important reagent.

Part 1: The Ionic Pathway - The Difluoro-Reformatsky Reaction

One of the primary modes of reactivity for this compound is its participation in the Reformatsky reaction, an organozinc-mediated carbonyl addition. This pathway hinges on the generation of a key intermediate: a zinc difluoroenolate.

Generation and Structure of the Difluorinated Reformatsky Reagent

The classical Reformatsky reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester.[1][2] In the case of EIDFA, this process leads to the formation of an organozinc reagent, often referred to as a "Reformatsky enolate."[3] This species is less reactive than its lithium or Grignard counterparts, a characteristic that prevents undesired side reactions such as self-condensation or addition to the ester functionality.[1]

The reaction is initiated by the insertion of zinc dust into the carbon-iodine bond of EIDFA. This oxidative addition forms an organozinc iodide intermediate, which is believed to exist as a dimer in solution.[2] The resulting zinc enolate is a nucleophilic species that is poised to react with a variety of electrophiles, most notably the carbonyl group of aldehydes and ketones.

Diagram 1: Generation of the Zinc Difluoroenolate

G EIDFA This compound (ICF₂CO₂Et) Intermediate Organozinc Iodide Intermediate [EtO₂CCF₂ZnI] EIDFA->Intermediate + Zn Zn Zinc Dust (Zn) Enolate Zinc Difluoroenolate (Reformatsky Reagent) Intermediate->Enolate Rearrangement

Caption: Formation of the zinc difluoroenolate from this compound.

The Carbonyl Addition Step: A Six-Membered Transition State

Once formed, the zinc difluoroenolate readily adds to the carbonyl group of aldehydes and ketones. The generally accepted mechanism proceeds through a six-membered chair-like transition state, where the zinc atom coordinates to the carbonyl oxygen.[1][2] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate. A subsequent rearrangement, involving the transfer of the zinc atom to the carbonyl oxygen, leads to the formation of a new carbon-carbon bond.[2]

Following an acidic workup to quench the reaction and remove the zinc salts, the final product, a β-hydroxy-α,α-difluoroester, is obtained.[1][2]

Diagram 2: Mechanism of the Difluoro-Reformatsky Reaction

G cluster_1 Zinc Enolate Formation cluster_2 Carbonyl Addition cluster_3 Workup EIDFA ICF₂CO₂Et Enolate [EtO₂CCF₂]⁻ Zn²⁺ I⁻ EIDFA->Enolate + Zn Zn Zn TS Six-membered Transition State Enolate->TS Aldehyde R₂C=O Aldehyde->TS Adduct Zinc Alkoxide Adduct TS->Adduct Product HO-CR₂(CF₂CO₂Et) Adduct->Product + H₃O⁺ G Et2Zn Diethylzinc (Et₂Zn) Et_radical Ethyl Radical (Et·) Et2Zn->Et_radical + O₂ (Initiation) O2 Oxygen (O₂) EtI Ethyl Iodide (EtI) Et_radical->EtI EIDFA This compound (ICF₂CO₂Et) CF2_radical Ethyl Difluoroacetate Radical (·CF₂CO₂Et) EIDFA->CF2_radical + Et· G CuI Cu(I) CuII Cu(II)I CuI->CuII + ICF₂CO₂Et Radical ·CF₂CO₂Et CuII->Radical EIDFA ICF₂CO₂Et Adduct_Radical RCH(·)-CH₂(CF₂CO₂Et) Radical->Adduct_Radical + RCH=CH₂ Alkene RCH=CH₂ Product RCH(X)-CH₂(CF₂CO₂Et) Adduct_Radical->Product + Cu(II)X, - Cu(I)

References

An In-depth Technical Guide to the Theoretical Studies of Ethyl Iododifluoroacetate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl iododifluoroacetate (EIDFA) is a pivotal reagent in modern organic synthesis, prized for its ability to introduce the valuable difluoroacetate moiety into a wide array of molecular architectures. This guide provides a comprehensive overview of the theoretical studies that have illuminated the reactivity of EIDFA. By leveraging high-level computational chemistry, researchers have been able to dissect the intricate mechanisms governing its participation in various transformations, including radical, nucleophilic, and cycloaddition reactions. This document synthesizes these theoretical insights, offering a detailed exploration of the underlying principles that dictate EIDFA's chemical behavior. Through a combination of in-depth analysis, data-rich tables, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with a robust understanding of EIDFA's reactivity, thereby empowering them to harness its full potential in their synthetic endeavors.

Introduction: The Significance of this compound and the Role of Theoretical Chemistry

The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after. This compound (C4H5F2IO2) stands out as a particularly versatile building block for the introduction of the difluoromethyl group (CF2), a motif of significant interest in medicinal chemistry.[1][2][3]

Understanding the reactivity of EIDFA is paramount to its effective utilization. While empirical studies provide invaluable information, theoretical and computational chemistry offer a deeper, mechanistic understanding of its chemical transformations.[4] By modeling reaction pathways, transition states, and intermediates, computational methods such as Density Functional Theory (DFT) provide unparalleled insights into the energetics and kinetics of reactions involving EIDFA.[5][6][7][8][9] This theoretical framework not only rationalizes experimental observations but also predicts new reactive pathways, guiding the design of novel synthetic methodologies.

This guide will delve into the theoretical underpinnings of EIDFA's reactivity, focusing on the computational approaches used to study its behavior and the mechanistic insights gleaned from these studies.

Computational Methodologies for Studying this compound Reactivity

The accuracy of theoretical predictions is intrinsically linked to the chosen computational methodology. The study of EIDFA's reactivity often employs a combination of quantum mechanical methods to balance computational cost with accuracy.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational organic chemistry due to its favorable balance of accuracy and computational efficiency.[5][6][7][8][9] For reactions involving EIDFA, a variety of functionals are employed:

  • Hybrid Functionals: Functionals like B3LYP are widely used for their robust performance across a range of organic reactions.[10]

  • Range-Separated Hybrid Functionals: Functionals such as the ωB97X-D are particularly well-suited for describing systems with non-covalent interactions and for providing more accurate thermochemistry.[11]

  • Meta-GGA Functionals: Functionals like M06-2X are often chosen for their accuracy in predicting reaction barriers and non-covalent interactions, which are crucial in understanding reaction mechanisms.[12]

Basis Sets

The choice of basis set is critical for accurately describing the electronic structure of the molecule. For iodine-containing compounds like EIDFA, it is essential to use basis sets that can handle the large number of electrons and relativistic effects of the iodine atom. Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. For iodine, effective core potentials (ECPs) are often employed to reduce the computational cost.

Solvation Models

Reactions are typically carried out in solution, and the solvent can have a profound impact on reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM)[13] and the SMD model, are frequently used to account for the bulk solvent effects on the energies of reactants, intermediates, and transition states.

Experimental Workflow: A Computational Approach to EIDFA Reactivity

computational_workflow reactant Reactant Geometry (EIDFA + Substrate) ts_search Transition State Search (e.g., Berny Optimization) reactant->ts_search Initial Guess solvation Single-Point Energy Calculation (with Solvation Model) reactant->solvation Gas-Phase Geometry freq_calc Frequency Calculation (Verify TS and ZPE) ts_search->freq_calc Optimized Geometry ts_search->solvation Gas-Phase Geometry irc IRC Calculation (Connect TS to Reactants/Products) freq_calc->irc Verified TS irc->reactant Reverse Path product Product Geometry irc->product Reaction Path product->solvation Gas-Phase Geometry analysis Analysis of Results (Activation Energies, Reaction Profiles) solvation->analysis Solvated Energies

Caption: A typical computational workflow for investigating the mechanism of a reaction involving this compound.

Unraveling the Reactivity of this compound: A Theoretical Perspective

Theoretical studies have provided a detailed picture of EIDFA's involvement in a variety of important organic transformations.

Radical Reactions: A Dominant Pathway

The relatively weak C-I bond in EIDFA makes it an excellent precursor for the difluoroacetyl radical (•CF2COOEt) under radical initiation conditions. Computational studies have been instrumental in elucidating the mechanisms of these radical reactions.

A notable example is the diethylzinc-mediated radical (3+2) cycloaddition of vinyl azides with EIDFA to form 3,3-difluoro-γ-lactams.[14] Theoretical calculations can model the initial steps of radical formation and the subsequent addition to the vinyl azide, providing insights into the regioselectivity and stereoselectivity of the reaction. DFT calculations can be used to determine the activation barriers for the different possible addition pathways, explaining the experimentally observed outcomes.

Key Theoretical Insights into Radical Reactions:

  • Bond Dissociation Energy (BDE): Calculations of the C-I BDE in EIDFA provide a quantitative measure of the ease of radical formation.

  • Spin Density Analysis: This analysis reveals the distribution of the unpaired electron in the •CF2COOEt radical, which helps to predict its reactivity and regioselectivity in addition reactions.

  • Transition State Analysis: Locating and characterizing the transition states for radical addition steps allows for the determination of activation energies and the rationalization of reaction rates and selectivities.[5]

Table 1: Calculated Properties of the Difluoroacetyl Radical

PropertyCalculated Value (Typical DFT level)Significance
C-I Bond Dissociation Energy~50-55 kcal/molIndicates a relatively weak bond, facilitating radical formation.
Spin Density on Carbon~0.8-0.9Shows that the unpaired electron is primarily localized on the carbon atom, making it the primary site of attack.
Nucleophilic Substitution Reactions

While radical reactions are prominent, EIDFA can also undergo nucleophilic substitution at the α-carbon. However, the presence of two electron-withdrawing fluorine atoms can influence the mechanism. Theoretical studies can differentiate between a concerted (SN2) and a stepwise (via a Meisenheimer-like intermediate) mechanism.[15][16]

Computational modeling can map the potential energy surface for the approach of a nucleophile to the EIDFA molecule. By comparing the energies of the transition state for a direct displacement with the energies of any potential intermediates, the preferred reaction pathway can be determined.

Reaction Mechanism: Nucleophilic Substitution on EIDFA

nucleophilic_substitution cluster_sn2 SN2 Pathway (Concerted) cluster_stepwise Stepwise Pathway R_SN2 Reactants (EIDFA + Nu⁻) TS_SN2 Transition State [Nu---CF₂---I]⁻ R_SN2->TS_SN2 P_SN2 Products (Nu-CF₂COOEt + I⁻) TS_SN2->P_SN2 R_Step Reactants (EIDFA + Nu⁻) Int_Step Intermediate [EIDFA-Nu]⁻ R_Step->Int_Step TS2_Step Transition State 2 Int_Step->TS2_Step P_Step Products (Nu-CF₂COOEt + I⁻) TS2_Step->P_Step

Caption: A diagram illustrating the concerted (SN2) versus a stepwise mechanism for nucleophilic substitution on this compound.

Cycloaddition Reactions

EIDFA and its derivatives can participate in various cycloaddition reactions, offering routes to complex fluorinated ring systems.[10][13] Theoretical studies are crucial for understanding the periselectivity, regioselectivity, and stereoselectivity of these reactions.[11][17]

For instance, in a [3+2] cycloaddition reaction, DFT calculations can be used to model the approach of the 1,3-dipole to the difluoroacetyl moiety. By analyzing the frontier molecular orbitals (FMOs) of the reactants, one can predict the favored regiochemical outcome. Furthermore, calculating the activation energies for the formation of different stereoisomers can explain the observed diastereoselectivity.

Conclusion and Future Outlook

Theoretical studies have proven to be an indispensable tool for understanding the intricate reactivity of this compound. By providing a detailed, atomistic view of reaction mechanisms, computational chemistry has not only rationalized experimental findings but has also paved the way for the development of new synthetic methods. The synergy between theory and experiment will undoubtedly continue to be a driving force in harnessing the full potential of this versatile fluorinating agent.

Future theoretical investigations could focus on:

  • Enantioselective Reactions: Modeling the role of chiral catalysts in controlling the stereochemical outcome of reactions involving EIDFA.

  • Photoredox Catalysis: Investigating the mechanisms of light-induced reactions of EIDFA to develop milder and more efficient synthetic protocols.

  • Machine Learning: Employing machine learning models trained on computational data to rapidly predict the reactivity of EIDFA with a wide range of substrates.

By continuing to push the boundaries of computational chemistry, the scientific community can unlock even more innovative applications for this compound in the synthesis of next-generation pharmaceuticals and advanced materials.

References

Introduction: The Emergence of a Key Fluorination Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Iododifluoroacetate: From Discovery to Modern Synthetic Applications

This compound (CF₂ICO₂Et) has carved a significant niche in the landscape of modern organic synthesis. As a versatile building block, it serves as a valuable precursor for the introduction of the difluoroacetate moiety into a wide array of organic molecules. This functional group is of particular interest to researchers in drug development and agrochemical science due to the unique physicochemical properties conferred by the geminal fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered acidity, which can profoundly influence the biological activity of a compound.[1] This guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and contemporary applications of this compound, tailored for professionals in the chemical sciences.

Physicochemical Properties and Safety Data

A summary of the key properties of this compound is presented below for quick reference.

PropertyValue
CAS Number 7648-30-8[2]
Molecular Formula C₄H₅F₂IO₂[2]
Molecular Weight 249.98 g/mol [3]
Boiling Point 70°C at 70 mmHg[4]
Density 1.7 g/cm³[5]
Appearance Colorless liquid[2]

Safety Information: this compound is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7] All manipulations should be performed in a well-ventilated fume hood.[8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

The Historical Trajectory of Synthesis

The journey of this compound from a laboratory curiosity to a commercially available reagent is marked by the development of several synthetic strategies.

Initial Discovery and Synthesis

The first synthesis of this compound was reported in 1985 by a team of Russian chemists led by I. L. Knunyants.[5] Their method involved the reaction of ethyl 2,2-difluoro-2-(fluorosulfonyloxy)acetate (FSO₂OCF₂CO₂Et) with sodium iodide (NaI), which afforded the desired product in a 93% yield.[5][9] This seminal work laid the foundation for future investigations into the chemistry of this valuable reagent.

Evolution of Synthetic Methodologies

Over the years, alternative synthetic routes have been explored to improve upon the original method in terms of accessibility of starting materials, reaction conditions, and overall efficiency. One notable alternative involves the use of more readily available precursors. For instance, a method utilizing iodine and zinc in acetonitrile has been reported to produce this compound in a 90% yield.[10]

A Modern, Validated Synthetic Protocol

The following section provides a detailed, step-by-step protocol for a reliable synthesis of this compound, based on the well-established reaction of ethyl bromodifluoroacetate with an iodide source. This method is often favored for its high yield and operational simplicity.

Experimental Protocol: Synthesis from Ethyl Bromodifluoroacetate

Objective: To synthesize this compound from ethyl bromodifluoroacetate.

Reagents and Materials:

  • Ethyl bromodifluoroacetate

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.

  • Addition of Starting Material: To the stirring solution, add ethyl bromodifluoroacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and water. Separate the organic layer, and wash it with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality in Experimental Design

The choice of reagents and conditions in this protocol is deliberate. Acetone is an ideal solvent as it readily dissolves both the organic substrate and the inorganic iodide salt. The Finkelstein reaction, a nucleophilic substitution, is at the core of this transformation, where the iodide ion displaces the bromide ion. The formation of sodium bromide, which is insoluble in acetone, drives the reaction to completion according to Le Châtelier's principle.

Finkelstein_Reaction reagents EtO₂CCF₂Br + NaI intermediate [Transition State] reagents->intermediate Sₙ2 products EtO₂CCF₂I + NaBr↓ intermediate->products Displacement Copper_Catalyzed_Difluoroalkylation start This compound + Alkene radical_generation Generation of CF₂CO₂Et Radical start->radical_generation catalyst Cu(I) Catalyst catalyst->radical_generation radical_addition Radical Addition to Alkene radical_generation->radical_addition product_formation Formation of Difluoroalkylated Product radical_addition->product_formation catalyst_regeneration Catalyst Regeneration product_formation->catalyst_regeneration catalyst_regeneration->catalyst

References

An In-depth Technical Guide to the Physical Properties of Ethyl Iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Ethyl Iododifluoroacetate

This compound (CAS Number: 7648-30-8) is a halogenated ester of significant interest in the realms of organic synthesis and medicinal chemistry. Its chemical structure, featuring a difluoromethylene group adjacent to an iodine atom and an ethyl ester, renders it a valuable reagent for the introduction of the difluoroacetate moiety into a wide range of organic molecules. This functional group is of particular importance in the design of novel pharmaceuticals and agrochemicals, as the incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physical properties of this compound is paramount for its safe handling, purification, and effective use in synthetic protocols. This guide provides a detailed overview of its key physical characteristics, with a critical analysis of reported values and standardized methodologies for their experimental verification.

Core Physical Properties of this compound

The physical properties of this compound are summarized in the table below. It is critical to note the discrepancy in the reported boiling points, a matter that will be addressed in detail in the subsequent section.

PropertyValueSource(s)
CAS Number 7648-30-8[1][2][3][4][5][6]
Molecular Formula C4H5F2IO2[2][4]
Molecular Weight 249.98 g/mol [3][4]
Appearance Colorless liquid[1]
Boiling Point 78-79 °C (Pressure not specified)[1]
151.4 °C at 760 mmHg[2]
Density 1.75-1.76 g/cm³[1]
Flash Point 45.4 °C[2]

Analysis of Boiling Point Discrepancies

A notable discrepancy exists in the publicly available data for the boiling point of this compound, with values of 78-79 °C and 151.4 °C at standard pressure (760 mmHg) being reported.[1][2] Such variations can arise from several factors, and a critical evaluation is necessary for procedural accuracy in a research setting.

  • Pressure Conditions: The most probable reason for this discrepancy is that the lower boiling point of 78-79 °C was determined under reduced pressure. The boiling point of a liquid is highly dependent on the ambient pressure. Without a specified pressure, this value is of limited utility for predicting behavior at atmospheric pressure.

  • Purity of the Sample: The presence of impurities can either elevate or depress the boiling point of a substance. Volatile impurities would lead to a lower observed boiling point, while non-volatile impurities could have the opposite effect.

  • Experimental Technique: Differences in the experimental setup and methodology for determining the boiling point can also contribute to variations in the measured values.

Given that the value of 151.4 °C is explicitly stated to be at 760 mmHg, it should be considered the more reliable figure for standard atmospheric conditions.[2] However, for applications requiring high purity, such as in drug development, experimental verification of the boiling point is strongly recommended.

Experimental Determination of Physical Properties

To ensure the accuracy of physical data and the purity of the material, the following experimental protocols are provided for the determination of the boiling point and density of this compound.

Protocol for Boiling Point Determination

This protocol describes the standard method for determining the boiling point of a liquid at atmospheric pressure.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus as depicted in the diagram below. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume (a few milliliters) of this compound and a boiling chip into the distillation flask.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Observation: Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates significantly from 760 mmHg, a pressure correction may be necessary.

BoilingPointSetup cluster_0 Boiling Point Determination Apparatus thermometer Thermometer distilling_flask Distilling Flask with This compound and Boiling Chip thermometer->distilling_flask condenser Condenser receiving_flask Receiving Flask condenser->receiving_flask water_out Water Out condenser->water_out distilling_flask->condenser heating_mantle Heating Mantle distilling_flask->heating_mantle water_in Water In water_in->condenser

Caption: Experimental setup for boiling point determination.

Protocol for Density Determination using a Pycnometer

This protocol outlines the use of a pycnometer for the precise determination of the density of a liquid.

Methodology:

  • Clean and Dry: Thoroughly clean and dry the pycnometer.

  • Weigh Empty: Accurately weigh the empty pycnometer.

  • Fill with Water: Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 20 °C). Weigh the water-filled pycnometer.

  • Calculate Volume: Calculate the volume of the pycnometer using the known density of water at the recorded temperature.

  • Fill with Sample: Empty and dry the pycnometer, then fill it with this compound at the same temperature.

  • Weigh Sample: Weigh the pycnometer filled with this compound.

  • Calculate Density: Calculate the density of the sample by dividing the mass of the sample by the volume of the pycnometer.

DensityMeasurementWorkflow start Start clean_pycnometer Clean and Dry Pycnometer start->clean_pycnometer weigh_empty Weigh Empty Pycnometer clean_pycnometer->weigh_empty fill_water Fill with Distilled Water at Known Temp. weigh_empty->fill_water weigh_water Weigh Pycnometer with Water fill_water->weigh_water calc_volume Calculate Pycnometer Volume weigh_water->calc_volume fill_sample Fill with Ethyl Iododifluoroacetate calc_volume->fill_sample weigh_sample Weigh Pycnometer with Sample fill_sample->weigh_sample calc_density Calculate Density of Sample weigh_sample->calc_density end End calc_density->end

Caption: Workflow for density determination using a pycnometer.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[1][2][3][5][7]

  • Eye and Skin Contact: Causes serious eye and skin irritation.[2][3][5][7] Wear safety goggles and chemical-resistant gloves.

  • Inhalation: May cause respiratory irritation.[2][3][5][7] Handle in a well-ventilated area or a fume hood.

  • Flammability: It is a flammable liquid with a flash point of 45.4 °C.[2] Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable synthetic building block, and a precise understanding of its physical properties is essential for its effective and safe utilization. While there are discrepancies in the reported boiling points, the value of 151.4 °C at 760 mmHg is the most reliably reported figure for standard atmospheric pressure.[2] For research and development purposes, especially in the context of drug development where purity is critical, it is best practice to experimentally verify the physical properties of the specific batch of reagent being used. The protocols provided in this guide offer standardized methods for such verification.

References

The Solubility Profile of Ethyl Iododifluoroacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis, drug development, and materials science, a comprehensive understanding of a reagent's solubility is paramount for reaction optimization, purification, and formulation. Ethyl iododifluoroacetate, a key building block in the synthesis of fluorinated organic molecules, presents a unique solubility profile that warrants detailed investigation. This in-depth technical guide provides a thorough analysis of the solubility of this compound in common organic solvents, grounded in established chemical principles and practical experimental insights. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide offers a robust framework for predicting and experimentally determining its solubility, enabling researchers to confidently incorporate this versatile reagent into their workflows.

Physicochemical Properties Governing Solubility

To understand the solubility of this compound, it is essential to first examine its molecular structure and inherent physicochemical properties. These characteristics dictate its interactions with various solvent molecules.

Molecular Formula: C₄H₅F₂IO₂[1][2]

Molecular Weight: 249.98 g/mol [2]

Boiling Point: 65 °C[1][3]

Density: 1.7 g/cm³[1][3]

The this compound molecule possesses both polar and non-polar characteristics. The ester functional group (-COOEt) introduces polarity through its carbonyl (C=O) and ether (C-O) linkages, which can participate in dipole-dipole interactions. The two fluorine atoms, being highly electronegative, create a strong dipole on the α-carbon. Conversely, the ethyl group (CH₃CH₂) and the bulky iodine atom contribute to the molecule's non-polar character, favoring interactions with non-polar solvents through London dispersion forces. The overall solubility is therefore a balance of these competing intermolecular forces.

Qualitative Solubility in Common Organic Solvents

Based on available data from chemical suppliers, the solubility of this compound has been qualitatively described in several common organic solvents. This information, while not quantitative, provides valuable initial guidance for solvent selection.

SolventChemical FormulaPolarityQualitative Solubility of this compound
Tetrahydrofuran (THF)C₄H₈OPolar aproticSoluble[1][3]
BenzeneC₆H₆Non-polarSoluble[1][3]
TolueneC₇H₈Non-polarSoluble[1][3]
Diethyl Ether(C₂H₅)₂OSlightly polarSlightly soluble[1][3]
HexaneC₆H₁₄Non-polarVery slightly soluble[1][3]

Expert Interpretation of Qualitative Data:

The principle of "like dissolves like" provides a strong framework for interpreting these observations.

  • High Solubility in THF, Benzene, and Toluene: Tetrahydrofuran, while polar, is also a relatively large and non-protic molecule, allowing it to effectively solvate both the polar ester group and the non-polar regions of this compound. The high solubility in benzene and toluene, which are non-polar aromatic solvents, can be attributed to favorable van der Waals forces and potential π-stacking interactions with the aromatic rings.

  • Moderate to Low Solubility in Diethyl Ether and Hexane: Diethyl ether is less polar than THF and its smaller size may lead to less effective solvation of the entire molecule. The very slight solubility in hexane, a purely non-polar aliphatic solvent, suggests that while the non-polar interactions are present, they are not strong enough to overcome the cohesive forces of the this compound molecules, particularly the dipole-dipole interactions of the ester and difluoro groups.

Predicting Molecular Interactions

The interplay of intermolecular forces between this compound and solvent molecules is key to understanding its solubility. The following diagram illustrates the primary interactions with a representative polar aprotic solvent (THF) and a non-polar solvent (Toluene).

Molecular Interactions of this compound cluster_EIDFA This compound cluster_Solvents Solvents EIDFA C₄H₅F₂IO₂ (this compound) THF THF (Polar Aprotic) EIDFA->THF Dipole-Dipole Interactions (Ester group & THF ether oxygen) Toluene Toluene (Non-polar) EIDFA->Toluene London Dispersion Forces (Alkyl/Iodo groups & Toluene)

Caption: Intermolecular forces between this compound and solvents.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, an experimental determination of solubility is necessary. The following is a robust, step-by-step protocol for quantifying the solubility of this compound in a given organic solvent.

Principle: This method relies on creating a saturated solution of this compound at a specific temperature, followed by the quantitative analysis of the dissolved solute in a known volume of the supernatant.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Analytical balance (± 0.0001 g)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringe filters (0.22 µm, solvent-compatible)

  • Vials for sample preparation and analysis

Experimental Workflow:

Quantitative Solubility Determination Workflow A 1. Preparation of Saturated Solution Add excess this compound to a known volume of solvent. B 2. Equilibration Incubate at a constant temperature with agitation for 24-48 hours. A->B C 3. Phase Separation Allow the solution to settle, separating the undissolved solid. B->C D 4. Sample Extraction Carefully withdraw a known volume of the clear supernatant. C->D E 5. Filtration Filter the aliquot through a 0.22 µm syringe filter. D->E F 6. Dilution Dilute the filtered sample to a concentration within the analytical range. E->F G 7. Quantitative Analysis Analyze the diluted sample using a calibrated GC-FID or other suitable method. F->G H 8. Calculation Determine the original concentration of the saturated solution. G->H

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure:

  • Preparation of the Saturated Solution:

    • To a series of sealed vials, add a known volume (e.g., 10.0 mL) of the chosen organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solid remains.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course study to confirm the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sample Extraction and Filtration:

    • Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant, taking care not to disturb the sediment.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent being used.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a calibrated analytical instrument (e.g., GC-FID) to generate a calibration curve.

    • Analyze the filtered sample from the saturated solution. If necessary, dilute the sample to fall within the linear range of the calibration curve.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the analyzed sample.

    • Account for any dilutions to calculate the concentration in the original saturated solution. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Trustworthiness and Self-Validation:

  • Reproducibility: Perform the experiment in triplicate to ensure the precision of the results.

  • Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.

  • Mass Balance: As a cross-validation, the amount of undissolved solid can be recovered, dried, and weighed to ensure mass balance.

Conclusion

References

Methodological & Application

The Art of the CF2 Bridge: A Guide to Radical Difluoromethylation with Ethyl Iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and agrochemical design, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the array of fluorinated motifs, the difluoromethyl (CF2H) group holds a privileged position. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities. This dual character can enhance binding affinity to biological targets, improve metabolic stability, and increase membrane permeability. Ethyl iododifluoroacetate has emerged as a versatile and efficient precursor for the generation of the ethoxycarbonyldifluoromethyl radical, a key intermediate in the introduction of the valuable CF2CO2Et moiety, which can be further transformed. This guide provides an in-depth exploration of the applications and protocols for leveraging this compound in radical difluoromethylation reactions, tailored for researchers and professionals in the chemical sciences.

Safety and Handling of this compound

As with any reactive chemical, proper handling of this compound is paramount for ensuring laboratory safety. It is a combustible liquid and should be handled in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials.

  • Spill and Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. For inhalation, move the individual to fresh air. If a spill occurs, absorb it with an inert material and dispose of it as hazardous waste.

Photoredox-Catalyzed Difluoromethylation of Heterocycles

Visible-light photoredox catalysis offers a mild and powerful platform for the generation of radicals under ambient conditions. In this context, this compound can be readily activated to participate in C-H functionalization of heterocycles, a class of scaffolds prevalent in pharmaceuticals.

Mechanism of Photoredox Catalysis

The reaction is initiated by the excitation of a photocatalyst (PC) with visible light, generating an excited state (PC*). This excited state can then engage in a single-electron transfer (SET) with this compound. This process can occur through either an oxidative or reductive quenching cycle, depending on the relative redox potentials of the photocatalyst and the substrate. In a reductive quenching pathway, the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species reduces the this compound to generate the ethoxycarbonyldifluoromethyl radical. In an oxidative quenching pathway, the excited photocatalyst directly oxidizes a substrate or a sacrificial reductant and the resulting oxidized species can then interact with the this compound. The generated ethoxycarbonyldifluoromethyl radical then adds to the heterocycle, and a subsequent oxidation and deprotonation cascade furnishes the desired product.

photoredox_mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation Radical •CF₂CO₂Et PC_star->Radical e⁻ transfer Radical_Precursor ICF₂CO₂Et Radical_Adduct [Heteroarene-CF₂CO₂Et]• Heterocycle Heteroarene Heterocycle->Radical_Adduct Radical Addition Product Difluoromethylated Heteroarene Radical_Adduct->Product Oxidation & Deprotonation Light Visible Light (hν) SET SET Addition Addition Oxidation [O] Deprotonation -H⁺

Caption: General mechanism for photoredox-catalyzed difluoromethylation.

Protocol: C-H Difluoromethylation of Electron-Rich Heteroarenes

This protocol outlines a general procedure for the visible-light-mediated C-H difluoromethylation of electron-rich heterocycles, such as indoles and pyrroles.

Materials:

  • Heterocyclic substrate (e.g., N-methylindole)

  • This compound

  • Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye)

  • Solvent (e.g., DMSO, CH3CN)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or vial

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv.), the photocatalyst (1-5 mol%), and this compound (0.4 mmol, 2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp) for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylated heterocycle.

SubstrateProductYield (%)
N-Methylindole3-(Ethoxycarbonyldifluoromethyl)-N-methylindole75
Pyrrole2-(Ethoxycarbonyldifluoromethyl)pyrrole68
Furan2-(Ethoxycarbonyldifluoromethyl)furan55

Copper-Catalyzed Difluoromethylation Reactions

Copper catalysis provides a robust and cost-effective alternative for radical difluoromethylation. These methods often exhibit broad functional group tolerance and can be applied to a wide range of substrates.

Mechanism of Copper Catalysis

In a typical copper-catalyzed reaction, a Cu(I) species is proposed to react with this compound to generate the ethoxycarbonyldifluoromethyl radical and a Cu(II) species. This radical then adds to the substrate (e.g., an alkene or arene). The resulting radical intermediate can then be oxidized by the Cu(II) species to a carbocation, which can then undergo further reactions, or it can be trapped by a ligand on the copper, followed by reductive elimination to furnish the final product and regenerate the Cu(I) catalyst.

copper_mechanism CuI Cu(I) Radical •CF₂CO₂Et CuI->Radical Radical Generation CuII Cu(II)X Radical_Adduct [Substrate-CF₂CO₂Et]• Radical_Precursor ICF₂CO₂Et Substrate Substrate (e.g., Alkene) Substrate->Radical_Adduct Radical Addition Product Difluoromethylated Product Radical_Adduct->Product Oxidation/ Reductive Elimination Product->CuI Catalyst Regeneration Regeneration Regeneration

Caption: General mechanism for copper-catalyzed difluoromethylation.

Protocol: Copper-Catalyzed Difluoromethylation of 8-Aminoquinoline Amides

This protocol details the C5-H difluoromethylation of 8-aminoquinoline amides, a privileged scaffold in medicinal chemistry, using a copper catalyst.[1]

Materials:

  • 8-Aminoquinoline amide substrate

  • This compound

  • Cu(I) catalyst (e.g., CuI)

  • Silver salt additive (e.g., AgOAc)

  • Solvent (e.g., DMSO)

  • Inert gas (Nitrogen)

  • Sealed reaction tube

Procedure:

  • To a sealed tube, add the 8-aminoquinoline amide substrate (0.2 mmol, 1.0 equiv.), CuI (0.02 mmol, 0.1 equiv.), and AgOAc (0.4 mmol, 2.0 equiv.) under an inert atmosphere.[1]

  • Inject degassed DMSO (1.0 mL) followed by this compound (0.8 mmol, 4.0 equiv.) via syringe.[1]

  • Seal the tube and stir the reaction mixture at 100 °C for 12 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous solutions of sodium bicarbonate and sodium sulfide, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to afford the C5-difluoromethylated product.[1]

Amide Substituent (R)Yield (%)
Phenyl85[1]
4-Methoxyphenyl82[1]
4-Chlorophenyl78[1]
Cyclohexyl71[1]

Radical Initiator-Induced Difluoromethylation of Alkenes

Traditional radical initiators can also be employed to generate the ethoxycarbonyldifluoromethyl radical from this compound for the functionalization of unactivated alkenes.

Mechanism of Radical Initiation

A radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (Et3B), is used to generate an initial radical species. This initiator radical then abstracts the iodine atom from this compound to produce the key ethoxycarbonyldifluoromethyl radical. This radical subsequently adds across the double bond of an alkene to form a new carbon-centered radical. This intermediate can then be trapped by a hydrogen atom source or undergo further transformations depending on the reaction conditions.

initiator_mechanism Initiator Radical Initiator (e.g., AIBN) Initiator_Radical Initiator• Initiator->Initiator_Radical Decomposition (Δ or hν) Radical •CF₂CO₂Et Initiator_Radical->Radical Iodine Abstraction Radical_Precursor ICF₂CO₂Et Radical_Adduct [Alkene-CF₂CO₂Et]• Alkene Alkene Alkene->Radical_Adduct Radical Addition Product Hydrodifluoromethylated Alkene Radical_Adduct->Product H-atom Transfer H_source H-donor

References

Application Notes & Protocols: Copper-Catalyzed Cross-Coupling with Ethyl Iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoroacetate Moiety

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethyl group (CF₂) in particular, when adjacent to an ester, serves as a bioisostere for carboxylic acids, amides, and other functionalities. This substitution can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and pKa. Ethyl iododifluoroacetate (ICF₂CO₂Et) has emerged as a powerful and versatile reagent for introducing the valuable -CF₂CO₂Et group. While palladium-catalyzed methods have been developed, the use of earth-abundant, inexpensive, and less toxic copper catalysts presents a more sustainable and cost-effective alternative, driving significant research interest.[1][2]

This guide provides an in-depth exploration of the copper-catalyzed cross-coupling of this compound with various organic substrates. We will dissect the underlying reaction mechanism, provide a detailed and adaptable experimental protocol, and summarize the state-of-the-art applications for this transformative methodology.

Part 1: The Reaction Mechanism - A Radical Pathway

The prevailing mechanism for the copper-catalyzed cross-coupling with this compound involves a radical-mediated pathway, rather than a traditional oxidative addition/reductive elimination cycle often seen in palladium catalysis. The process is typically initiated by a single-electron transfer (SET) event.[3][4][5]

The Catalytic Cycle:

  • Initiation (SET): A low-valent copper(I) species, often generated in situ or used directly, undergoes a single-electron transfer to this compound. This SET process cleaves the weak carbon-iodine bond, generating a highly reactive difluoroacetyl radical (•CF₂CO₂Et) and a copper(II) iodide species.[3]

  • Radical Addition: The electrophilic •CF₂CO₂Et radical rapidly adds across a π-system of the coupling partner, such as an alkyne or an alkene, to form a new carbon-centered radical intermediate.

  • Oxidation & Product Formation: This new radical intermediate is then oxidized by the copper(II) species to form a carbocation. This step regenerates the active copper(I) catalyst, closing the catalytic cycle.

  • Final Product: The carbocation intermediate is subsequently trapped or undergoes elimination/rearrangement to yield the final difluoroalkylated product.

The exact nature of the intermediates and the final product-forming step can vary depending on the specific coupling partner and reaction conditions. For instance, in couplings with terminal alkynes, the process can lead to hydrodifluoroalkylation products.[3]

Copper_Catalyzed_Difluoroalkylation_Cycle Catalytic Cycle for Cu-Catalyzed Difluoroalkylation cluster_initiation 1. Initiation CuI Cu(I)L_n CuII L_nCu(II)-I CuI->CuII SET Radical •CF₂CO₂Et CuII->CuI Adduct Radical Adduct Radical->Adduct 2. Radical Addition Substrate Substrate (e.g., Alkyne) Substrate->Adduct Adduct->CuI 3. Oxidation & Catalyst Regeneration Product Product Adduct->Product 4. Product Formation Reagent ICF₂CO₂Et Reagent->Radical

Caption: Proposed radical mechanism for copper-catalyzed difluoroalkylation.

Part 2: General Experimental Protocol

This protocol provides a general framework for the copper-catalyzed cross-coupling of a terminal alkyne with this compound. Researchers should optimize conditions for their specific substrates.

A. Materials and Equipment

  • Copper Catalyst: Copper(I) iodide (CuI, 99.99%) is commonly used. Other sources like Cu₂O can also be effective.[6]

  • Reagents:

    • This compound (ICF₂CO₂Et, >97%)

    • Terminal Alkyne (Substrate)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU)[7]

    • Anhydrous Solvent (e.g., DMF, DMSO, Dioxane)

  • Equipment:

    • Schlenk flasks or oven-dried round-bottom flasks with septa

    • Magnetic stirrer and stir bars

    • Inert atmosphere supply (Nitrogen or Argon) with manifold (Schlenk line)

    • Syringes and needles for liquid transfers

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

B. Step-by-Step Methodology

The following workflow diagram illustrates the key stages of the experimental process.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition Setup->Addition Reaction 3. Reaction (Stirring at Temp) Addition->Reaction Monitoring 4. Monitoring (TLC/GC-MS) Reaction->Monitoring Workup 5. Aqueous Workup & Extraction Monitoring->Workup Purification 6. Purification (Chromatography) Workup->Purification Analysis 7. Characterization (NMR, MS, IR) Purification->Analysis

References

Application Notes and Protocols: The Reformatsky Reaction Using Ethyl Iododifluoroacetate with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Fluorinated Architectures in Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The Reformatsky reaction, a classic carbon-carbon bond-forming method, provides a powerful tool for synthesizing β-hydroxy esters.[1][2] This application note focuses on a specialized variant of this reaction: the use of ethyl iododifluoroacetate with aldehydes. This specific transformation is of high interest as it provides direct access to α,α-difluoro-β-hydroxy esters, valuable building blocks for the synthesis of fluorinated analogues of natural products and pharmaceuticals.[3][4]

The reaction involves the condensation of an aldehyde with this compound in the presence of metallic zinc.[5][6] The organozinc reagent, often referred to as a "Reformatsky enolate," is formed by the oxidative addition of zinc into the carbon-iodine bond of the ester.[7][8] A key advantage of using zinc is that the resulting organozinc intermediate is less reactive than corresponding Grignard or organolithium reagents, which prevents unwanted side reactions with the ester functionality.[6][9] This guide provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and practical insights for its successful application in a research and development setting.

Reaction Mechanism and Key Considerations

The Reformatsky reaction with this compound proceeds through a well-established mechanism:

  • Formation of the Reformatsky Reagent: The reaction is initiated by the oxidative insertion of zinc metal into the carbon-iodine bond of this compound.[7][8] This step forms an organozinc intermediate, specifically a zinc enolate.[5][10] The reactivity of the zinc is crucial for the success of this step, and various activation methods can be employed to enhance yields.[5]

  • Coordination and Aldol-type Addition: The carbonyl oxygen of the aldehyde coordinates to the zinc atom of the Reformatsky reagent. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon of the aldehyde. This addition typically proceeds through a six-membered chair-like transition state.[5][7]

  • Hydrolysis: The final step involves an acidic workup, which protonates the resulting zinc alkoxide to yield the desired β-hydroxy ester and zinc(II) salts.[5][7]

Visualizing the Mechanism

Reformatsky_Mechanism cluster_step1 Step 1: Formation of Reformatsky Reagent cluster_step2 Step 2: Aldol-Type Addition cluster_step3 Step 3: Hydrolysis EtO2CCF2I This compound Reagent Reformatsky Reagent (Zinc Enolate) EtO2CCF2I->Reagent Oxidative Addition Zn Zinc (Zn) Zn->Reagent Intermediate Zinc Alkoxide Intermediate Reagent->Intermediate Nucleophilic Addition Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product α,α-Difluoro-β-hydroxy Ester Intermediate->Product Acidic Workup (H3O+) Workflow A Zinc Activation (Iodine, Heat) B Reaction Setup (Add Anhydrous THF) A->B D Initiate and Execute Reaction (Dropwise Addition, Reflux) B->D C Prepare Reactant Solution (Aldehyde + this compound in THF) C->D E Reaction Monitoring (TLC/GC) D->E F Workup (Quench with NH4Cl) E->F G Extraction (Diethyl Ether) F->G H Washing and Drying (Brine, MgSO4) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

References

Application Notes and Protocols for the Synthesis of Difluoromethylated Heterocycles Using Ethyl Iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The difluoromethyl (CF₂H) group, in particular, has emerged as a critical pharmacophore due to its unique electronic properties and its role as a bioisostere. Unlike the more electron-withdrawing trifluoromethyl group, the CF₂H group is a lipophilic hydrogen bond donor, capable of forming key interactions with biological targets that can enhance binding affinity and specificity.[1] Furthermore, it serves as a metabolically stable mimic of hydroxyl, thiol, or amine functionalities, which are prevalent in many pharmaceuticals but often susceptible to metabolic degradation.[1] This combination of properties makes the development of robust and versatile methods for the introduction of the CF₂H group into heterocyclic scaffolds—a common core of many drugs—a high-priority area in synthetic and medicinal chemistry.[2]

Ethyl iododifluoroacetate (ICF₂CO₂Et) is a readily available and promising reagent for the introduction of the difluoromethyl group. The weaker carbon-iodine bond, compared to its bromo- and chloro-analogs, makes it particularly amenable to radical generation under mild conditions, such as photoredox catalysis or metal-mediated processes. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of difluoromethylated heterocycles, with a focus on the underlying mechanistic principles and practical experimental protocols.

Core Principles: Generation and Reactivity of the Difluoromethyl Radical from this compound

The synthetic utility of this compound hinges on its ability to serve as a precursor to the difluoroacetyl radical (•CF₂CO₂Et) or, subsequently, the difluoromethyl radical (•CF₂H) after decarboxylation. The generation of this key radical intermediate can be achieved through several methods, with visible-light photoredox catalysis being a particularly mild and attractive approach.

In a typical photoredox cycle, a photocatalyst (PC), upon excitation by visible light, can engage in a single-electron transfer (SET) with this compound. This process generates the difluoroacetyl radical and the corresponding iodide anion. The difluoroacetyl radical can then be trapped by a suitable heterocyclic substrate.

Diagram 1: General Mechanistic Pathway for Photocatalytic Difluoromethylation

G cluster_0 Photocatalytic Cycle cluster_1 Radical Generation & Reaction PC Photocatalyst PC_excited PC* PC->PC_excited Visible Light PC_oxidized PC+ PC_excited->PC_oxidized SET Reagent ICF₂CO₂Et PC_oxidized->PC Regeneration Intermediate [Heterocycle-CF₂CO₂Et-H]• Radical •CF₂CO₂Et Reagent->Radical e⁻ from PC* Radical->Intermediate + Heterocycle-H Heterocycle Heterocycle-H Product Heterocycle-CF₂CO₂Et Intermediate->Product -H⁺, -e⁻ to PC+

Caption: Photocatalytic generation of the difluoroacetyl radical from this compound.

Application Protocol 1: N-Difluoromethylation of Pyridine Derivatives

While direct protocols for this compound are not extensively documented, a well-established method for the N-difluoromethylation of pyridines using the analogous ethyl bromodifluoroacetate provides a strong foundational protocol.[3][4] This reaction proceeds through an initial N-alkylation to form a pyridinium salt, which then undergoes in situ hydrolysis and decarboxylation to yield the N-difluoromethylated product. The higher reactivity of this compound may allow for milder reaction conditions.

Experimental Protocol: N-Difluoromethylation of 4-(Dimethylamino)pyridine (DMAP) (Adapted)
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(dimethylamino)pyridine (DMAP) (122 mg, 1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add acetonitrile (5 mL) and this compound (585 mg, 2.5 mmol, 2.5 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water (10 mL). The aqueous layer is then extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the N-difluoromethylated DMAP.

Data Presentation: Representative Yields for N-Difluoromethylation of Pyridines with Ethyl Bromodifluoroacetate
SubstrateProductYield (%)
4-(Dimethylamino)pyridine4-(Dimethylamino)-1-(difluoromethyl)pyridin-1-iumNot isolated, intermediate
4-Methoxypyridine1-(Difluoromethyl)-4-methoxypyridin-1-iumNot isolated, intermediate
Pyridine1-(Difluoromethyl)pyridin-1-iumNot isolated, intermediate

Yields are based on the initial N-alkylation step as reported for the bromo-analog. The subsequent decarboxylation to the final N-CF₂H product may have varying efficiency.

Application Protocol 2: Photocatalytic C-H Difluoroacetylation of Electron-Rich Heterocycles

Visible-light-promoted cross-coupling of this compound with silyl enol ethers has been successfully demonstrated, showcasing the feasibility of generating the •CF₂CO₂Et radical under photoredox conditions. This principle can be extended to the direct C-H functionalization of electron-rich heterocycles like indoles, pyrroles, and furans.

Experimental Protocol: General Procedure for Photocatalytic C-H Difluoroacetylation
  • Reaction Setup: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the heterocycle (0.5 mmol, 1.0 equiv.), a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photosensitizer, 1-5 mol%), and a solvent (e.g., acetonitrile or DMF, 2 mL).

  • Degassing: The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 2.0 equiv.).

  • Reaction Conditions: The reaction tube is sealed and placed in front of a blue LED lamp (40 W) with cooling from a fan. The reaction is stirred at room temperature for 12-48 hours.

  • Work-up and Purification: Upon completion (monitored by TLC or GC-MS), the solvent is removed in vacuo. The residue is then redissolved in ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Diagram 2: Experimental Workflow for Photocatalytic Difluoroacetylation

G start Start setup 1. Reaction Setup: Heterocycle, Photocatalyst, Solvent in Schlenk Tube start->setup degas 2. Degassing: Freeze-Pump-Thaw (x3) setup->degas reagents 3. Reagent Addition: This compound (under inert atmosphere) degas->reagents reaction 4. Reaction: Visible Light Irradiation (Blue LEDs, RT, 12-48h) reagents->reaction workup 5. Work-up: Solvent Removal, Extraction reaction->workup purify 6. Purification: Column Chromatography workup->purify product Product: Difluoroacetylated Heterocycle purify->product

Caption: Step-by-step workflow for the photocatalytic C-H difluoroacetylation of heterocycles.

Trustworthiness and Self-Validation

The protocols described herein are based on established chemical principles and analogous reactions reported in peer-reviewed literature. For any new substrate, it is crucial to perform small-scale test reactions to optimize conditions such as solvent, temperature, and reaction time. The identity and purity of the final products should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of the characteristic triplet in the ¹H NMR spectrum and the corresponding doublet in the ¹⁹F NMR spectrum for the CF₂H group are key diagnostic features.

Conclusion and Future Outlook

This compound is a potent reagent for the introduction of the difluoromethyl group into heterocyclic systems, particularly through radical-mediated pathways. While direct, comprehensive protocols for a wide range of heterocycles are still emerging, the foundational principles of its reactivity, especially under photocatalytic conditions, are well-supported. The protocols provided in these application notes, adapted from closely related and well-documented procedures, offer a solid starting point for researchers to explore the synthesis of novel difluoromethylated heterocycles. As the demand for these valuable motifs in drug discovery continues to grow, the development of more direct and efficient methods using reagents like this compound will undoubtedly be a focus of future research.

References

Application Note & Protocol: The Barbier-Type Reaction of Ethyl Iododifluoroacetate for the Synthesis of α,α-Difluoro-β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoroacetate Moiety

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties. The difluoromethyl group (CF₂) and its derivatives, such as the ethoxycarbonyl difluoromethyl group (-CF₂CO₂Et), are particularly valuable. This moiety can significantly enhance metabolic stability, modulate lipophilicity (logP), and alter the acidity of nearby protons, making it a powerful tool in drug design to improve pharmacokinetic profiles.[1][2] Ethyl iododifluoroacetate (CF₂ICO₂Et) serves as a key building block for introducing this group.[3]

The Barbier-type reaction offers a direct, efficient, and operationally simple method for the C-C bond formation necessary to incorporate this valuable motif. Unlike the more traditional Grignard or Reformatsky reactions, the Barbier reaction generates the reactive organometallic nucleophile in situ in the presence of the electrophile (typically an aldehyde or ketone).[4][5][6] This one-pot approach often allows for milder conditions, greater functional group tolerance, and in some cases, the use of aqueous media, aligning with the principles of green chemistry.[5][7]

This guide provides a detailed examination of the Barbier-type reaction using this compound, focusing on the underlying principles, a robust experimental protocol, and practical insights for troubleshooting and optimization.

Reaction Principles and Mechanistic Overview

The Barbier reaction is an organometallic nucleophilic addition that couples an organic halide, a carbonyl compound, and a metal in a single pot.[5][8][9] A variety of metals can be used, including magnesium, zinc, indium, tin, and samarium.[6]

The core distinction from a Grignard reaction is the in situ generation of the organometallic species, which immediately reacts with the carbonyl substrate present in the flask.[5][6] This avoids the separate step of preparing and isolating the often unstable and highly reactive organometallic reagent.

The Mechanism: The reaction is generally believed to proceed via two key steps:

  • Oxidative Insertion: The metal (M⁰), typically in an activated form, undergoes an oxidative insertion into the carbon-iodine bond of this compound. This forms a transient organometallic intermediate, analogous to a Reformatsky reagent (e.g., an organozinc or organoindium species).[6][9]

  • Nucleophilic Addition: This newly formed nucleophilic species attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A subsequent aqueous workup protonates the resulting metal alkoxide to yield the final α,α-difluoro-β-hydroxy ester.

For highly reducing metals like samarium(II) iodide (SmI₂), the mechanism may involve single-electron transfer (SET) steps, generating radical intermediates.[10][11] However, for metals like zinc and indium, the organometallic pathway is more commonly invoked.

Caption: Generalized workflow of the Barbier-type reaction.

Detailed Experimental Protocol: Zinc-Mediated Synthesis

This protocol details a representative zinc-mediated Barbier-type reaction between this compound and benzaldehyde. Zinc is chosen for its relatively low cost, moderate reactivity, and well-established use in these transformations.[12][13]

Materials & Equipment:

  • Reagents: this compound (≥97%), Zinc dust (<10 µm, ≥98%), Benzaldehyde (freshly distilled), Anhydrous Tetrahydrofuran (THF), 1 M Hydrochloric Acid (HCl), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Saturated aqueous Sodium Chloride (Brine), Anhydrous Magnesium Sulfate (MgSO₄).

  • Glassware: Three-neck round-bottom flask, condenser, pressure-equalizing dropping funnel, magnetic stirrer, nitrogen/argon inlet, and a thermometer. All glassware must be flame- or oven-dried before use.

Procedure:

  • Zinc Activation (Critical Step):

    • To the flame-dried three-neck flask under a positive pressure of nitrogen, add zinc dust (1.5 to 2.0 equivalents relative to the aldehyde).

    • Briefly heat the zinc dust under vacuum with a heat gun and then cool to room temperature under nitrogen. This helps remove surface oxides and adsorbed water.

    • Alternative Activation: For less reactive zinc, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the THF suspension to initiate activation, though this is often unnecessary for fine zinc dust.

  • Reaction Setup:

    • Add anhydrous THF to the flask containing the activated zinc dust to create a stirrable slurry.

    • In a separate flask, prepare a solution of the aldehyde (1.0 eq.) and this compound (1.2 to 1.5 eq.) in anhydrous THF.

  • Reaction Execution:

    • Transfer the aldehyde/iodide solution to the dropping funnel.

    • Add the solution dropwise to the vigorously stirring zinc slurry in the reaction flask over 30-60 minutes.

    • The reaction is often exothermic. Maintain the internal temperature between 25-40 °C using a water bath if necessary. A gentle reflux may be observed.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction mixture in an ice bath.

    • Quench the reaction by slowly adding 1 M HCl to dissolve the unreacted zinc and the zinc alkoxide salt.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure α,α-difluoro-β-hydroxy ester.

Caption: Step-by-step experimental workflow for the reaction.

Substrate Scope and Parameter Optimization

The Barbier-type reaction is versatile, but yields and reaction times can vary based on the substrates and conditions.

ParameterVariation / SubstrateTypical Observation / RationaleExpected Yield
Metal Indium (In) Often more tolerant to functional groups and can be run in aqueous media.[14][15][16] More expensive than zinc.Good to Excellent
Samarium Diiodide (SmI₂) A powerful single-electron reductant; highly effective but requires strictly anhydrous/anaerobic conditions and can be sensitive.[10][17]Excellent
Electrophile Aromatic Aldehydes Generally good substrates. Electron-withdrawing groups on the ring can sometimes lead to side reactions like pinacol coupling.70-95%
Aliphatic Aldehydes Good substrates, though sometimes slightly less reactive than aromatic counterparts.65-90%
Ketones Sterically hindered ketones react much slower or not at all. Unhindered ketones are viable substrates.40-80%
Solvent THF The most common solvent, good for solvating the organometallic intermediates.Standard
DMF Can sometimes improve yields for less reactive substrates but is harder to remove.Variable
THF/H₂O Possible with metals like Indium or Zinc, promoting a "green chemistry" approach.[5][13]Substrate Dependent

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive metal surface (oxide layer).2. Wet solvent or reagents.3. Low temperature.1. Use fresh, high-purity metal powder. Ensure activation procedure is followed rigorously.2. Use freshly distilled, anhydrous solvents. Ensure aldehyde is pure.3. Gently warm the flask to initiate the reaction, then maintain temperature with a water bath.
Low Yield 1. Incomplete reaction.2. Side reactions (e.g., Wurtz coupling of the iodide, reduction of the carbonyl).3. Degradation of product during acidic workup.1. Extend reaction time. Consider a more reactive metal (e.g., Indium).2. Ensure slow, controlled addition of the iodide/aldehyde solution to maintain a low concentration and favor addition over side reactions.3. Use a milder acid for quenching (e.g., saturated aq. NH₄Cl) and minimize contact time.
Formation of Pinacol Byproduct 1. Common with electron-deficient aromatic aldehydes.2. Reaction mechanism dominated by SET pathway.1. Use a less reducing metal if possible. Ensure slow addition to favor the Barbier pathway over carbonyl-carbonyl coupling.2. This is inherent to some metal systems (like SmI₂). Optimize conditions to favor the desired cross-coupling.

References

Application Notes & Protocols: The Strategic Use of Ethyl Iododifluoroacetate in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Difluoromethyl Moiety in Agrochemicals

In the competitive landscape of agrochemical development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for innovation. Fluorinated compounds frequently exhibit enhanced efficacy, improved metabolic stability, and optimized physicochemical properties compared to their non-fluorinated analogs.[1] Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention. This group acts as a lipophilic hydrogen-bond donor and is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups, allowing it to modulate a molecule's interactions with biological targets.[2]

Ethyl iododifluoroacetate (CAS: 7648-30-8) has emerged as a powerful and versatile reagent for introducing this valuable difluoromethyl group into complex molecular architectures.[3] Its application is crucial in the synthesis of advanced pesticides, herbicides, and fungicides, where the resulting difluoromethylated compounds can exhibit superior potency and selectivity.[1][4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices, designed for researchers and scientists in the agrochemical industry.

Core Applications: Pathways to Difluoromethylation

This compound is primarily used as a precursor to the difluoroacetyl radical or a related nucleophilic or electrophilic species. Its utility spans a range of reaction types, enabling the formation of C-CF2 bonds under various conditions.

Radical-Mediated Difluoromethylation of Heteroaromatic Systems

Heterocyclic scaffolds are ubiquitous in agrochemicals. The introduction of a difluoromethyl group onto these rings can significantly enhance biological activity. Radical-mediated reactions are a direct and effective method for this transformation.

Causality and Experimental Rationale: This protocol relies on the generation of a difluoroacetyl radical from this compound, which then adds to the heteroaromatic substrate. The choice of initiator is critical; thermal initiators like AIBN or photochemical conditions provide a controlled source of radicals. The reaction is typically performed in a non-polar, aprotic solvent to prevent unwanted side reactions. An inert atmosphere is mandatory to prevent oxygen from quenching the radical intermediates.

Experimental Protocol: Radical Difluoromethylation

  • Preparation: In a flame-dried Schlenk flask, combine the heteroaromatic substrate (1.0 eq), a radical initiator (e.g., AIBN, 0.1-0.2 eq), and a suitable solvent (e.g., dioxane or acetonitrile).

  • Inert Atmosphere: De-gas the solution by subjecting it to three freeze-pump-thaw cycles. Backfill the flask with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add this compound (1.5-3.0 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN) and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Substrate & Initiator in Flask prep2 Add Solvent prep1->prep2 prep3 De-gas (Freeze-Pump-Thaw) prep2->prep3 reagent Add this compound prep3->reagent Under N2/Ar react Heat & Stir (4-12h) reagent->react monitor Monitor via TLC/LC-MS react->monitor workup1 Cool & Dilute monitor->workup1 Reaction Complete workup2 Aqueous Washes (Na2S2O3, H2O, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify caption Workflow for Radical Difluoromethylation

Caption: Workflow for Radical Difluoromethylation.

Copper-Catalyzed Difluoromethylation

Copper-catalyzed cross-coupling reactions provide a versatile and powerful method for attaching the difluoromethyl group to a wide range of substrates, including aryl and vinyl halides or boronic acids.

Causality and Experimental Rationale: This method proceeds through a catalytic cycle involving a copper(I) species. A ligand is often essential to stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps. A base is required to promote the formation of the active catalytic species and to neutralize the acid generated during the reaction. The choice of solvent and temperature is crucial for balancing catalyst stability and reaction rate.

Experimental Protocol: Copper-Catalyzed Cross-Coupling

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., a phenanthroline derivative, 10-20 mol%), and the base (e.g., K2CO3 or Cs2CO3, 2.0 eq) to a dry reaction vessel.

  • Reagent Addition: Add the aryl/vinyl halide or boronic acid substrate (1.0 eq) and a polar aprotic solvent such as DMF or DMSO.

  • Initiation: Add this compound (1.5-2.0 eq) to the mixture.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash column chromatography.

G start Start prep Prepare Catalyst System (Cu(I) Source + Ligand + Base) start->prep Inert Atmosphere add_reagents Add Substrate & This compound prep->add_reagents react Heat Reaction (80-120 °C, 12-24h) add_reagents->react monitor Monitor Progress (GC-MS / LC-MS) react->monitor monitor->react If Incomplete workup Aqueous Workup & Extraction monitor->workup If Complete purify Column Chromatography workup->purify end Final Product purify->end caption Experimental Workflow for Cu-Catalyzed Difluoromethylation

Caption: Workflow for Cu-Catalyzed Difluoromethylation.

Reformatsky-Type Reactions for C-C Bond Formation

The Reformatsky reaction allows for the formation of a carbon-carbon bond by reacting an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. Using this compound in this reaction generates valuable β-hydroxy difluoroacetate intermediates, which can be further elaborated into complex agrochemical targets.

Causality and Experimental Rationale: This reaction hinges on the in-situ formation of an organozinc reagent (a zinc enolate). The activation of zinc metal (e.g., with I2 or TMSCl) is a critical first step to ensure a clean and efficient reaction by removing the passivating oxide layer. The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. Aprotic solvents like THF or diethyl ether are used to stabilize the organometallic intermediate.

Experimental Protocol: Reformatsky-Type Reaction

  • Zinc Activation: Place zinc dust or granules (2.0-3.0 eq) in a flame-dried, three-neck flask equipped with a condenser and dropping funnel. Activate the zinc by stirring with a small amount of iodine in THF until the color disappears, or by treatment with TMSCl.

  • Reagent Setup: Dissolve the aldehyde or ketone substrate (1.0 eq) and this compound (1.2 eq) in anhydrous THF.

  • Initiation: Add a small portion of the substrate/ester solution to the activated zinc suspension and gently warm the mixture to initiate the reaction (an exothermic response may be observed).

  • Addition: Add the remaining solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the resulting β-hydroxy ester by column chromatography.

G cluster_logic Logical Relationship in Reformatsky Reaction reagents This compound Aldehyde/Ketone enolate Zinc Enolate Intermediate [CF2=C(OEt)OZnI] reagents->enolate Reacts with Zn* zinc Activated Zinc (Zn*) product β-Hydroxy Difluoroacetate (Final Product) enolate->product Nucleophilic attack on carbonyl caption Logical Flow of the Reformatsky Reaction

References

Application Notes and Protocols for the Difluoromethylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a compound's physicochemical and biological properties. Among the array of fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. Its ability to act as a lipophilic hydrogen bond donor, mimicking hydroxyl (–OH) or thiol (–SH) groups, allows it to form crucial interactions with biological targets.[1] This, combined with its capacity to enhance metabolic stability and membrane permeability, has cemented the –CF₂H group's role in the design of next-generation pharmaceuticals and agrochemicals.[2]

This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical, step-by-step protocols for two powerful and widely adopted methods for introducing the difluoromethyl group onto aromatic systems: photoredox-catalyzed C–H difluoromethylation and copper-catalyzed cross-coupling.

Core Concepts in Aromatic Difluoromethylation

The introduction of a –CF₂H group onto an aromatic ring can be broadly achieved through several mechanistic pathways, including nucleophilic, electrophilic, and radical approaches.[2] The choice of method is dictated by the available starting materials, the desired regioselectivity, and the tolerance of other functional groups within the molecule.

Radical Difluoromethylation has gained prominence due to its mild reaction conditions and its applicability to late-stage functionalization, where a C–H bond is directly converted to a C–CF₂H bond.[3] This is often achieved through photoredox catalysis, where a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a difluoromethyl radical (•CF₂H) from a suitable precursor.[4][5]

Cross-Coupling Reactions , on the other hand, involve the formation of a C–C bond between a pre-functionalized aromatic ring (e.g., an aryl halide) and a difluoromethylating agent. These reactions are typically mediated by transition metal catalysts, with copper being a common and cost-effective choice.[6][7]

Protocol 1: Photoredox-Catalyzed C–H Difluoromethylation of Heterocycles

This protocol describes a direct C–H difluoromethylation of electron-deficient heterocycles using an organic photoredox catalyst and a readily available difluoromethyl source, sodium difluoromethanesulfinate (CF₂HSO₂Na). This method is valued for its operational simplicity and avoidance of metallic catalysts.[3]

Reaction Scheme

sub Hetero-Ar-H product Hetero-Ar-CF₂H sub->product reagent + CF₂HSO₂Na reagent->product conditions_node conditions Photocatalyst (e.g., Rose Bengal) Visible Light (Green LEDs) DMSO, Room Temperature

Caption: General scheme for photoredox C-H difluoromethylation.

Experimental Workflow

G start Setup reagents Add Substrate, CF₂HSO₂Na, and Photocatalyst to vial start->reagents solvent Add DMSO reagents->solvent degas Seal vial and degas (if necessary) solvent->degas irradiate Irradiate with LEDs at RT (e.g., 24h) degas->irradiate workup Reaction Quench & Aqueous Workup irradiate->workup extract Extract with Organic Solvent workup->extract purify Column Chromatography extract->purify end Characterized Product purify->end

Caption: Workflow for photoredox difluoromethylation.

Materials and Reagents
Reagent/MaterialPurpose
Heterocyclic SubstrateStarting material
Sodium Difluoromethanesulfinate (CF₂HSO₂Na)•CF₂H source
Rose BengalOrganic photocatalyst
Dimethyl Sulfoxide (DMSO)Solvent
4 mL Screw-Cap VialReaction vessel
Magnetic Stir BarFor agitation
Green LEDs (e.g., 3W)Light source
Standard Glassware for WorkupFunnel, flasks, etc.
Ethyl Acetate, BrineFor extraction
Anhydrous Sodium SulfateDrying agent
Silica GelFor chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv), and Rose Bengal (0.004 mmol, 2 mol%).[3]

    • Causality: Using an excess of the difluoromethylating agent ensures efficient trapping of the aromatic radical intermediate and drives the reaction to completion. The low catalyst loading is typical for efficient photoredox cycles.

  • Solvent Addition: Add 1.0 mL of DMSO to the vial.[3]

  • Reaction Initiation: Seal the vial and place it approximately 5-10 cm from the green LED light source. Begin stirring and irradiation. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typical reaction times can range from 12 to 24 hours).

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMSO can enhance skin absorption of other chemicals; handle with care.

  • Protect the reaction from excessive heat from the light source, which could affect reaction efficiency.

Protocol 2: Copper-Catalyzed Difluoromethylation of Aryl Iodides

This protocol details a copper-catalyzed cross-coupling reaction between an aryl iodide and a (difluoromethyl)zinc reagent. This method is particularly effective for aryl iodides bearing electron-withdrawing groups and proceeds without the need for additional ligands.[6]

Catalytic Cycle

CuI Cu(I) CuCF2H CuCF₂H CuI->CuCF2H Cuprate [Cu(CF₂H)₂]⁻ CuCF2H->Cuprate Equilibrium CuIII Ar-Cu(III)-CF₂H (I) CuCF2H->CuIII Oxidative Addition CuIII->CuI product Ar-CF₂H CuIII->product Reductive Elimination sub Ar-I sub->CuIII reagent (DMPU)₂Zn(CF₂H)₂ reagent->CuI Transmetalation

Caption: Proposed cycle for Cu-catalyzed difluoromethylation.

Materials and Reagents
Reagent/MaterialPurpose
Aryl IodideStarting material
(DMPU)₂Zn(CF₂H)₂Difluoromethylating reagent
Copper(I) Iodide (CuI)Catalyst
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)Solvent
Schlenk Flask or Oven-Dried VialReaction vessel for inert atmosphere
Magnetic Stir BarFor agitation
Nitrogen or Argon Gas SupplyTo maintain an inert atmosphere
Standard Glassware for WorkupFunnel, flasks, etc.
Diethyl Ether, WaterFor extraction
Anhydrous Magnesium SulfateDrying agent
Silica GelFor chromatography
Step-by-Step Procedure
  • Reagent Preparation: The (difluoromethyl)zinc reagent, (DMPU)₂Zn(CF₂H)₂, is typically prepared in situ or used as a stock solution in DMPU. Handle under an inert atmosphere.

  • Reaction Setup: To an oven-dried Schlenk flask or screw-cap vial under an inert atmosphere (N₂ or Ar), add the aryl iodide (0.5 mmol, 1.0 equiv) and copper(I) iodide (0.05 mmol, 10 mol%).[6]

    • Causality: An inert atmosphere is crucial as organometallic reagents and intermediates can be sensitive to air and moisture. The catalytic amount of CuI is sufficient to facilitate the cross-coupling cycle.

  • Solvent and Reagent Addition: Add DMPU (e.g., 1.0 mL) to dissolve the solids. Then, add the solution of (DMPU)₂Zn(CF₂H)₂ (1.0 mmol, 2.0 equiv) via syringe.[6]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed (typical reaction times can be 24 hours).

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the difluoromethylated aromatic product.

Safety Precautions
  • This reaction must be performed under an inert atmosphere using Schlenk line or glovebox techniques.

  • Organozinc reagents can be pyrophoric and react violently with water. Handle with extreme care.

  • Copper salts are toxic; avoid inhalation and skin contact.

  • DMPU is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

Comparative Data of Difluoromethylation Methods

The selection of a difluoromethylation protocol depends heavily on the substrate and the desired outcome. The following table provides a comparative summary of various approaches.

MethodTypical SubstratesAdvantagesLimitationsRepresentative Yields (%)
Photoredox C–H Electron-deficient (hetero)arenesHigh functional group tolerance; late-stage functionalization; metal-free.[3]Often limited to specific classes of arenes; regioselectivity can be an issue.40-91%[3][8]
Copper-Catalyzed Aryl iodides, bromidesUses inexpensive copper catalyst; good for pre-functionalized arenes.[1][6]Requires pre-functionalized starting materials; can require elevated temperatures.60-90%[6]
Palladium-Catalyzed Aryl bromides, triflatesBroad substrate scope and high functional group tolerance.More expensive catalyst; can require specialized ligands.50-85%
Silver-Mediated Alkenes, HeteroarenesCan enable radical difluoromethylation from TMSCF₂H.Stoichiometric silver is often required; can generate metallic waste.55-80%

References

Flow Chemistry Applications of Ethyl Iododifluoroacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Ethyl Iododifluoroacetate in Continuous Flow

The incorporation of the difluoromethyl group (–CF₂H) is a cornerstone of modern medicinal chemistry, offering a unique bioisostere for hydroxyl and thiol groups, thereby enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound (CF₂ICO₂Et) has emerged as a powerful and versatile reagent for introducing the synthetically valuable ethoxycarbonyldifluoromethyl radical (•CF₂CO₂Et) under mild conditions.

Traditionally, radical reactions are conducted in batch reactors, which can be plagued by issues of scalability, safety, and inconsistent light penetration for photochemical processes. Flow chemistry, or continuous flow synthesis, offers a compelling solution to these challenges. By conducting reactions in small-diameter tubing, flow reactors provide superior control over reaction parameters, enhanced heat and mass transfer, and uniform irradiation, leading to improved yields, selectivity, and safety.[1][2][3] This guide provides detailed application notes and protocols for leveraging the synergistic potential of this compound and continuous flow technology, with a focus on visible light-mediated photoredox catalysis.

Application Note 1: Photocatalyzed Atom Transfer Radical Addition (ATRA) to Alkenes

Principle: The Atom Transfer Radical Addition (ATRA) of this compound to alkenes is a highly efficient method for the formation of new carbon-carbon bonds.[4] This process is initiated by the homolytic cleavage of the weak carbon-iodine bond in this compound, generating the ethoxycarbonyldifluoromethyl radical. This radical then adds to an alkene, forming a new radical intermediate, which subsequently abstracts an iodine atom from another molecule of this compound to yield the final product and propagate the radical chain. Visible light photoredox catalysis provides a mild and efficient means to initiate this radical cascade.[3][5]

Causality of Experimental Choices:

  • Flow Reactor: A continuous flow setup is chosen to ensure uniform irradiation of the reaction mixture, which is crucial for efficient photocatalysis. The small channel dimensions of the tubing prevent light attenuation, a common issue in larger batch reactors.[1][6]

  • Photocatalyst: A photocatalyst with a suitable redox potential is required to interact with the this compound. Iridium and ruthenium-based photocatalysts are common choices, but more sustainable and cost-effective organic dyes or heterogeneous photocatalysts like Bi₂O₃ can also be employed.[5]

  • Solvent: A solvent that can dissolve all reactants and the photocatalyst is necessary. Degassing the solvent is critical to remove oxygen, which can quench the excited state of the photocatalyst and participate in unwanted side reactions.

  • Light Source: The choice of light source (e.g., blue LEDs) should correspond to the absorption maximum of the photocatalyst to ensure efficient excitation.

Experimental Workflow: ATRA Reaction

ATRA_Workflow cluster_prep Solution Preparation cluster_flow Flow Reaction cluster_workup Work-up & Analysis A Dissolve alkene and This compound in degassed solvent C Pump solutions via syringe pumps A->C B Dissolve photocatalyst in separate degassed solvent B->C D Combine streams in T-mixer C->D Controlled flow rates E Pass through photoreactor coil (irradiated with LEDs) D->E F Collect product mixture E->F Defined residence time G Solvent removal and purification (e.g., chromatography) F->G H Characterize product G->H

Caption: Workflow for the photocatalyzed ATRA of this compound.

Detailed Protocol: Continuous Flow ATRA of Styrene

Materials:

  • Styrene (1.0 equiv)

  • This compound (1.2 equiv)

  • fac-Ir(ppy)₃ (1 mol%)

  • Degassed acetonitrile (MeCN)

  • Syringe pumps

  • Gas-tight syringes

  • T-mixer

  • PFA tubing (e.g., 1/16" OD, 0.04" ID)

  • Blue LED light source (e.g., 450 nm)

  • Back pressure regulator (optional)

Procedure:

  • Solution Preparation:

    • Solution A: In a nitrogen-filled glovebox, prepare a stock solution of styrene and this compound in degassed acetonitrile.

    • Solution B: In a separate vial, prepare a stock solution of fac-Ir(ppy)₃ in degassed acetonitrile.

  • System Setup:

    • Assemble the flow reactor by coiling the PFA tubing around a light source. Ensure the entire length of the reactor is uniformly illuminated.

    • Connect two syringe pumps to a T-mixer at the inlet of the reactor.

    • Place a collection vial at the outlet of the reactor.

  • Reaction Execution:

    • Load the syringes with Solution A and Solution B.

    • Set the flow rates of the syringe pumps to achieve the desired residence time in the reactor. For example, for a 10 mL reactor volume and a desired residence time of 20 minutes, the total flow rate would be 0.5 mL/min.

    • Turn on the light source and begin pumping the solutions into the reactor.

    • Allow the system to reach a steady state before collecting the product.

  • Work-up and Analysis:

    • Collect the reaction mixture in a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the product by NMR and mass spectrometry.

ParameterValueRationale
Residence Time 10 - 30 minOptimized for maximum conversion while minimizing byproduct formation.
Temperature AmbientPhotochemical reactions are often not highly temperature-dependent.
Concentration 0.1 - 0.5 MBalances reaction rate with solubility and potential for side reactions.
Stoichiometry 1.2 equiv of CF₂ICO₂EtA slight excess of the radical precursor ensures complete consumption of the alkene.

Application Note 2: Radical-Mediated Synthesis of 3,3-Difluoro-γ-lactams

Principle: The synthesis of 3,3-difluoro-γ-lactams can be achieved through a diethylzinc-mediated radical (3+2) cycloaddition of vinyl azides with this compound.[4][7] Diethylzinc initiates the formation of the ethoxycarbonyldifluoromethyl radical, which then adds to the vinyl azide. The resulting radical intermediate undergoes cyclization and subsequent rearrangement to form the desired γ-lactam ring system.

Causality of Experimental Choices:

  • Flow Reactor: The use of a flow reactor allows for precise control over the reaction temperature, which is crucial for managing the exothermic nature of reactions involving organozinc reagents. It also enables the safe handling of potentially hazardous intermediates.[2]

  • Reagent Introduction: Introducing the diethylzinc solution via a separate channel and mixing it with the other reactants just before entering the heated reactor minimizes decomposition and side reactions.

  • Solvent: Anhydrous and inert solvents are essential when working with organometallic reagents like diethylzinc.

Experimental Workflow: Synthesis of 3,3-Difluoro-γ-lactams

Lactam_Synthesis_Workflow cluster_prep Solution Preparation cluster_flow Flow Reaction cluster_workup Work-up & Analysis A Dissolve vinyl azide and This compound in anhydrous solvent C Pump solutions via syringe pumps A->C B Prepare solution of diethylzinc in anhydrous solvent B->C D Combine streams in T-mixer C->D Controlled flow rates E Pass through heated reactor coil D->E F Quench reaction mixture with saturated NH₄Cl E->F Defined residence time G Extract with organic solvent and purify F->G H Characterize product G->H

Caption: Workflow for the continuous flow synthesis of 3,3-difluoro-γ-lactams.

Detailed Protocol: Continuous Flow Synthesis of a 3,3-Difluoro-γ-lactam

Materials:

  • Vinyl azide (1.0 equiv)

  • This compound (1.5 equiv)

  • Diethylzinc (2.0 equiv, 1.0 M solution in hexanes)

  • Anhydrous toluene

  • Syringe pumps

  • Gas-tight syringes

  • T-mixer

  • PFA or stainless steel tubing

  • Heating block or oil bath

  • Back pressure regulator

Procedure:

  • Solution Preparation (under inert atmosphere):

    • Solution A: Prepare a solution of the vinyl azide and this compound in anhydrous toluene.

    • Solution B: Use a commercial solution of diethylzinc in hexanes.

  • System Setup:

    • Assemble the flow reactor with the tubing passing through a heating block or oil bath.

    • Connect the syringe pumps to the T-mixer.

    • Place a back pressure regulator at the outlet to maintain a constant pressure and prevent solvent boiling.

  • Reaction Execution:

    • Set the desired temperature on the heating block (e.g., 80 °C).

    • Pump Solution A and Solution B into the reactor at flow rates calculated to achieve the desired residence time (e.g., 30 minutes).

    • Collect the output from the reactor in a flask containing a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Work-up and Analysis:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Characterize the 3,3-difluoro-γ-lactam by NMR and mass spectrometry.

ParameterValueRationale
Residence Time 20 - 40 minAllows for complete reaction at the specified temperature.
Temperature 60 - 100 °CProvides the necessary thermal energy for the radical cyclization and rearrangement.
Pressure 5 - 10 barPrevents solvent from boiling at elevated temperatures.
Stoichiometry Excess Et₂Zn and CF₂ICO₂EtEnsures complete conversion of the limiting vinyl azide.

Conclusion and Future Outlook

The marriage of this compound's reactivity with the precise control of flow chemistry opens new avenues for the efficient and scalable synthesis of valuable difluoromethylated compounds. The protocols detailed herein for ATRA reactions and the synthesis of 3,3-difluoro-γ-lactams serve as a foundation for further exploration. Future work will likely focus on expanding the substrate scope, developing more sustainable catalytic systems, and integrating in-line analysis for real-time reaction optimization and control. The adoption of these continuous flow methodologies will undoubtedly accelerate the discovery and development of new pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for the Scale-Up Synthesis of Difluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of the Difluoromethyl Group in Medicinal Chemistry and Beyond

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position. It acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, and amide functionalities.[3][4][5][6] This substitution can enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3][4][7] Consequently, the development of robust and scalable methods for introducing the CF₂H group is of paramount importance for the pharmaceutical and agrochemical industries.[2][6][8]

However, the transition from laboratory-scale discovery to large-scale production of difluoromethylated compounds presents significant challenges.[3][9] These include the availability and cost of difluoromethylating reagents, the need for specialized equipment, and stringent safety protocols for handling potentially hazardous materials.[9][10] This application note provides a comprehensive guide to the scale-up synthesis of difluoromethylated compounds, focusing on practical, field-proven insights and detailed protocols. We will explore various scalable difluoromethylation strategies, with a particular emphasis on a robust radical C-H difluoromethylation of heteroaromatic compounds.

Key Strategies for Scalable Difluoromethylation

Several methodologies for difluoromethylation have been developed, each with its own set of advantages and disadvantages for large-scale synthesis. The choice of method often depends on the specific substrate, desired regioselectivity, and the scale of the reaction.

  • Radical Difluoromethylation: This approach, often utilizing radical initiators or photoredox catalysis, has emerged as a powerful tool for the direct C-H difluoromethylation of arenes and heterocycles.[4][7][9] Reagents like zinc difluoromethanesulfinate (DFMS), developed by Baran and coworkers, offer an operationally simple and scalable route to a wide range of difluoromethylated compounds.[1][4][11]

  • Photocatalytic Difluoromethylation: Visible-light mediated photocatalysis provides a mild and efficient method for generating difluoromethyl radicals.[12][13][14] These reactions can often be performed at room temperature and have been successfully implemented in continuous flow reactors, which offer excellent scalability and reproducibility.[12][15]

  • Electrochemical Difluoromethylation: Electrochemistry represents a green and increasingly popular strategy for organic synthesis.[9] Electrochemical methods can generate difluoromethyl radicals from readily available precursors like sodium difluoromethanesulfinate (HCF₂SO₂Na) under catalyst- and oxidant-free conditions, making them attractive for industrial applications.[16][17][18]

  • Nucleophilic and Electrophilic Difluoromethylation: While historically significant, methods involving nucleophilic (e.g., TMSCF₂H) or electrophilic difluoromethylating agents can be limited by the stability of the reagents and the need for pre-functionalized substrates.[2][7][9] However, recent advancements have led to the development of more stable and user-friendly reagents.[9]

Featured Scalable Protocol: Radical C-H Difluoromethylation of a Heteroaromatic Compound using Zinc Difluoromethanesulfinate (DFMS)

This protocol details a scalable procedure for the direct C-H difluoromethylation of a generic heteroaromatic substrate using the commercially available and easy-to-handle DFMS reagent.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification A Charge reactor with heteroaromatic substrate and solvent B Add water A->B C Initiate stirring B->C D Add DFMS reagent C->D E Cool reaction mixture to 0-5 °C D->E F Slowly add tert-butyl hydroperoxide (TBHP) E->F G Allow reaction to warm to room temperature F->G H Monitor reaction progress by LC-MS/TLC G->H I Quench reaction with aqueous sodium sulfite H->I J Extract with an organic solvent (e.g., EtOAc) I->J K Wash organic layer with brine J->K L Dry over anhydrous sodium sulfate K->L M Filter and concentrate in vacuo L->M N Purify crude product by column chromatography or crystallization M->N O Characterize the final product N->O

Caption: Experimental workflow for the scalable radical C-H difluoromethylation.

Step-by-Step Methodology
  • Reaction Setup:

    • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the heteroaromatic substrate (1.0 equiv) and a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and water.

    • Add deionized water to the reactor.

    • Begin vigorous stirring to ensure good mixing of the biphasic system.

    • Add zinc difluoromethanesulfinate (DFMS) (2.0-3.0 equiv) to the reaction mixture. Note that commercial DFMS may contain impurities like ZnCl₂ and water, which should be considered when calculating stoichiometry.[11]

  • Reaction Execution:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add tert-butyl hydroperoxide (TBHP, 70 wt. % in water) (3.0-4.0 equiv) via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC. For some substrates, a second addition of DFMS and TBHP may be necessary to drive the reaction to completion.[4]

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to 10-15 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite to decompose any remaining peroxides.

    • Separate the organic layer.

    • Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by standard techniques such as column chromatography on silica gel or crystallization.[19] The choice of the purification method will depend on the physical properties of the product and the impurities present. For troubleshooting purification of difluoromethylated compounds, refer to specialized guides.[20]

    • Characterize the final product by appropriate analytical methods (NMR, MS, etc.).

Data Presentation: Impact of Key Parameters on a Model Reaction
ParameterVariationObservationImpact on Yield/Purity
Solvent DCM/H₂O vs. Acetonitrile/H₂OImproved reaction rate and conversion in DCM/H₂O.Higher yield in DCM/H₂O.
Equivalents of DFMS 2.0 equiv vs. 3.0 equivHigher conversion with 3.0 equiv for less reactive substrates.Increased yield for challenging substrates.
Temperature 0 °C addition vs. Room temp additionBetter control over exotherm and reduced side products at 0 °C.Improved purity and safety.
Stirring Rate 300 RPM vs. 600 RPMEnhanced mass transfer in the biphasic system at 600 RPM.Faster reaction time and potentially higher yield.

Process Safety and Hazard Analysis

The scale-up of any chemical process requires a thorough safety assessment. When working with difluoromethylation reactions, several key hazards must be considered:

  • Reagent Toxicity and Reactivity: Many fluorinating agents are toxic and/or highly reactive.[10] For example, older reagents like diethylaminosulfur trifluoride (DAST) are known to be explosive.[21] While modern reagents like DFMS are generally more stable, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.

  • Exothermic Reactions: The initiation of radical reactions can be highly exothermic. Proper temperature control, slow addition of reagents, and adequate cooling capacity are essential to prevent thermal runaways.

  • Gas Evolution: Some reactions may evolve gases. The reactor must be equipped with a proper venting system to handle any pressure buildup.

  • Quenching of Peroxides: Reactions involving peroxides like TBHP require a careful quenching procedure to neutralize any unreacted peroxide before workup.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shields, lab coats, and chemically resistant gloves, must be worn at all times.[10][22][23] For handling highly corrosive or toxic reagents, specialized PPE may be required.

Logical Relationship of Safety Procedures

G cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Safe Operating Procedure cluster_emergency Emergency Preparedness A Review SDS of all reagents B Identify potential exotherms and gas evolution A->B C Assess toxicity and reactivity hazards B->C E Use appropriate reactor with temperature control B->E F Select and wear correct PPE C->F D Ensure adequate ventilation (fume hood) I Follow proper quenching and workup protocols D->I G Perform slow, controlled addition of reagents E->G H Monitor reaction temperature continuously G->H H->I J Have spill kits and fire extinguishers readily available K Know the location of safety showers and eyewash stations J->K

Caption: Key components of a comprehensive safety protocol for difluoromethylation.

Conclusion

The scale-up synthesis of difluoromethylated compounds is a critical step in the development of new pharmaceuticals and agrochemicals. By understanding the available synthetic methodologies, carefully selecting a scalable and robust protocol, and adhering to stringent safety procedures, researchers and process chemists can successfully transition these valuable molecules from the laboratory to larger-scale production. The radical C-H difluoromethylation using DFMS represents a significant advancement in this field, offering an operationally simple and effective solution for many applications. As research continues, the development of even more efficient, sustainable, and cost-effective difluoromethylation methods is anticipated, further expanding the impact of this important functional group.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl Iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl iododifluoroacetate (CF₂ICO₂Et). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent for the introduction of the difluoroacetate moiety. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge essential for the safe and effective use of this compound.

Q1: What is this compound and what are its primary applications?

This compound is an organofluorine compound used as a key building block in organic synthesis. Its primary utility lies in its ability to introduce the valuable –CF₂CO₂Et group into molecules. This functional group is of significant interest in medicinal chemistry, as the difluoromethylene group can act as a bioisostere for other functional groups, enhancing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] The two most common applications are the Reformatsky reaction to form β-hydroxy-α,α-difluoroesters and radical addition reactions across alkenes and alkynes.[3][4][5]

Q2: What are the critical safety and handling precautions for this compound?

Safety is paramount when handling this reagent. This compound is classified as a skin, eye, and respiratory irritant.[6][7][8][9] Some sources also note it as a flammable liquid.[10]

Mandatory Safety Protocols:

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[6][7][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-resistant lab coat.[10]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[6][10]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6][11]

Q3: How should I properly store this compound?

Proper storage is crucial to maintain the reagent's integrity and ensure safety.

  • Temperature: Store in a cool, dry, and well-ventilated place, typically recommended at 2-8°C.[12]

  • Container: Keep the container tightly closed to prevent moisture contamination and evaporation.[6][10][11]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]

Q4: What are the key physical properties of this reagent?

Summarizing the key physical data helps in experimental design and purification.

PropertyValueSource(s)
Molecular Formula C₄H₅F₂IO₂[8][12]
Molecular Weight 249.98 g/mol [8][12]
Appearance Clear Liquid[12]
Density ~1.7 g/mL[12]
Boiling Point ~65 °C[12]

Part 2: Troubleshooting Guide for Common Reactions

This section is structured to help you diagnose and solve specific issues encountered during your experiments.

General Reaction Failures

Q: My reaction won't start or is extremely sluggish. What are the first things to check?

A: This is a common issue that often points to problems with reagent quality, activation, or reaction setup.

  • Reagent Purity: The purity of this compound is critical. If it has degraded (often indicated by discoloration), consider purifying it by distillation or using a fresh bottle.

  • Solvent Quality: Ensure your solvents are anhydrous, especially for moisture-sensitive reactions like the Reformatsky. Degassing the solvent to remove oxygen can also be crucial for radical reactions.

  • Activation of Metal Reagents: For Reformatsky reactions, the activation of zinc is the most common point of failure. The surface of zinc dust can oxidize, rendering it inactive. Pre-activation with reagents like I₂, 1,2-dibromoethane, or TMSCl is often necessary to expose a fresh metal surface.[5]

  • Initiation Issues in Radical Reactions: For radical processes, ensure your initiator (e.g., AIBN, diethylzinc) is active and used at the correct temperature for homolysis.[3][13] For photoredox reactions, check that your light source is emitting at the correct wavelength and intensity for your photocatalyst.[14]

Start Reaction Sluggish or No Start CheckReagent Check Reagent Purity (CF₂ICO₂Et) Start->CheckReagent CheckSolvent Check Solvent (Anhydrous? Degassed?) Start->CheckSolvent CheckActivation Check Activator/Initiator (e.g., Zinc, AIBN) Start->CheckActivation CheckTemp Verify Reaction Temperature Start->CheckTemp Purify Purify or Use New Bottle CheckReagent->Purify Degraded? Restart Restart Reaction CheckSolvent->Restart Corrected Activate Pre-activate Zinc or Check Initiator Lot CheckActivation->Activate Inactive? CheckTemp->Restart Corrected Purify->Restart Activate->Restart

Caption: Initial troubleshooting workflow for a failing reaction.

Q: My reaction is messy, with low yield and many side products. What's happening?

A: A messy reaction profile suggests that side reactions are outcompeting your desired transformation. The cause is often related to reactivity, stoichiometry, or temperature control.

  • Incorrect Stoichiometry: Ensure precise measurement of your reagents. For radical reactions, using a large excess of the radical trap (your alkene/alkyne) relative to the this compound can minimize radical-radical recombination.[15]

  • Temperature Control: Many of these reactions are exothermic. Poor temperature control can lead to decomposition of reagents or products. Running the reaction at a lower temperature, even if it's slower, can often provide a cleaner result.

  • Enolate Side Reactions: In Reformatsky-type reactions, the zinc enolate is a strong nucleophile.[16][17] If your substrate (aldehyde/ketone) is added too slowly, the enolate can potentially react with unreacted this compound or self-condense. Ensure your substrate is present when the enolate is generated or add the enolate solution to the substrate.

  • Work-up Issues: Your product may be unstable to the work-up conditions (e.g., acidic or basic quench).[18] Test the stability of a small sample of your crude reaction mixture to the quench conditions before committing the entire batch.[18]

Specific to Reformatsky Reactions

Q: I'm trying a Reformatsky reaction, but I'm only recovering my starting ketone/aldehyde. How do I facilitate the addition?

A: This points directly to an issue with the formation or reactivity of the zinc enolate, the key nucleophile in the reaction.[5][16]

  • Confirm Enolate Formation: The formation of the organozinc reagent is often visually indicated by the disappearance of the zinc metal and a change in the solution's appearance. If this isn't happening, your zinc is likely not activated (see previous question).

  • Solvent Choice: The solvent plays a key role in stabilizing the zinc enolate.[17] THF, dioxane, or toluene are commonly used. The polarity and coordinating ability of the solvent can influence the reactivity of the enolate.

  • Lewis Acid Additives: For less reactive ketones, the addition of a Lewis acid can help to activate the carbonyl group towards nucleophilic attack. However, be cautious as this can also promote side reactions.

  • Alternative Metals: If zinc fails, consider using diethylzinc (Et₂Zn), which generates a more soluble and often more reactive zinc enolate in a one-pot protocol.[4][19]

Caption: Simplified mechanism of the Reformats-ky reaction.

Specific to Copper-Catalyzed Radical Reactions

Q: My copper-catalyzed difluoroalkylation of an alkene is giving poor yields. How can I optimize it?

A: Copper-catalyzed radical reactions are powerful but sensitive to several variables. Optimization often requires a systematic approach.[20][21][22]

  • Copper Source and Ligand: The choice of copper source (e.g., CuI, CuTC, Cu(OTf)₂) and ligand is critical. The ligand modulates the solubility, stability, and redox potential of the copper center. A common starting point is to screen different copper(I) salts with bipyridine- or phenanthroline-type ligands.

  • Reductant/Additive: Many protocols require a stoichiometric reductant to maintain the catalytic cycle or an additive to control reaction pathways. For instance, some systems use sodium pyrosulfite (Na₂S₂O₅) as a reducing agent.[23] The presence or absence of a base can also completely change the reaction outcome.[21]

  • Radical Precursor Concentration: The concentration of this compound should be kept low to disfavor unproductive radical coupling pathways. This can be achieved by adding the reagent slowly over the course of the reaction using a syringe pump.

  • Substrate Electronics: The electronic nature of your alkene matters. Electron-deficient alkenes may react differently than electron-rich ones. Understanding the proposed mechanism (e.g., is the difluoroacetate radical acting as a nucleophile or electrophile?) can guide substrate choice and condition screening.[20]

Part 3: Standardized Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform a risk assessment before starting any new procedure.

Protocol 1: Zinc-Mediated Reformatsky Reaction with a Ketone

This protocol describes a typical procedure for the reaction of this compound with acetophenone.

Materials:

  • Zinc dust (<10 micron, activated)

  • This compound

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add activated zinc dust (1.2 eq).

  • Reagent Addition: Add anhydrous THF via syringe. To the stirred suspension, add a solution of this compound (1.1 eq) and acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: The reaction is often initiated by gentle heating with a heat gun until reflux begins. Maintain a gentle reflux and monitor the reaction by TLC until the acetophenone is consumed (typically 2-4 hours).

  • Quench: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the excess zinc is dissolved.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy-α,α-difluoroester.

Protocol 2: Copper-Catalyzed Radical Addition to an Alkene

This protocol is a representative example for the difluoroalkylation of styrene.

Materials:

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Styrene

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

Procedure:

  • Setup: In a Schlenk tube under an inert atmosphere (N₂ or Ar), add CuI (0.1 eq) and 1,10-phenanthroline (0.11 eq).

  • Reagent Addition: Add anhydrous DMF, followed by styrene (1.5 eq).

  • Initiation: Add this compound (1.0 eq) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80°C. Stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Purification: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the residue by flash column chromatography to isolate the difluoroalkylated product.

References

Technical Support Center: Ethyl Iododifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl iododifluoroacetate (Et-DIFA). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate, identify, and mitigate the formation of common byproducts in your experiments. This document moves beyond standard protocols to explain the causality behind these side reactions, ensuring your syntheses are both efficient and reproducible.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, presented in a practical question-and-answer format.

Question 1: My Reformatsky reaction is sluggish or fails to initiate. What is the primary cause?

Answer: The most frequent cause of a failed or sluggish Reformatsky reaction is an inactive zinc surface. Metallic zinc is naturally coated with a passivating layer of zinc oxide (ZnO), which prevents the necessary oxidative insertion into the carbon-iodine bond of the this compound.[1] For the reaction to begin, this layer must be removed through a process called "activation."

Troubleshooting Steps:

  • Inadequate Zinc Activation: Ensure your zinc (dust, powder, or granules) is properly activated immediately before use. Performing activation under an inert atmosphere (Nitrogen or Argon) is critical as the freshly exposed zinc surface is highly reactive towards oxygen and moisture.

  • Presence of Moisture: The organozinc intermediate, known as a Reformatsky enolate, is highly sensitive to protic sources. Trace amounts of water in the solvent or on the glassware will quench the enolate as it forms, leading to reaction failure. Ensure all glassware is oven-dried and solvents are rigorously purified and dried.

  • Low Reagent Quality: Verify the purity of your this compound. Over time, it can degrade, especially with exposure to light and moisture.

See the Experimental Protocols section for a detailed zinc activation procedure.

Question 2: I've isolated a significant, higher-molecular-weight byproduct that appears to be a dimer of my starting material. What is it and why did it form?

Answer: This common byproduct is diethyl 2,2,3,3-tetrafluorosuccinate . Its formation is the result of a Wurtz-type coupling reaction where two molecules of the zinc enolate intermediate couple with each other instead of reacting with the desired aldehyde or ketone electrophile.[2][3][4]

Causality and Mechanistic Insight:

The Reformatsky reagent exists in equilibrium between monomeric and dimeric forms in solution.[5][6][7] This self-coupling is favored under conditions of high enolate concentration. If the enolate is generated too quickly or if it is allowed to build up in the reaction vessel before the electrophile (your aldehyde or ketone) is added or can react, this dimerization pathway becomes significant.

Mitigation Strategies:

  • Slow Addition: Add the this compound solution slowly to the activated zinc and aldehyde/ketone mixture. This maintains a low steady-state concentration of the enolate, favoring the intermolecular reaction with the electrophile over self-coupling.

  • One-Pot Protocol: For many substrates, a one-pot protocol where the this compound is added to a mixture of the zinc and the electrophile is superior to pre-forming the enolate.[8][9]

  • Temperature Control: Running the reaction at lower temperatures can help control the rate of enolate formation and reduce the likelihood of dimerization.

Wurtz_Coupling Reagent1 EtO₂C-CF₂-ZnI Dimer Diethyl 2,2,3,3-tetrafluorosuccinate (Wurtz Byproduct) Reagent1->Dimer Self-Coupling Reagent2 EtO₂C-CF₂-ZnI Reagent2->Dimer

Caption: Wurtz-type self-coupling of the Reformatsky reagent.

Question 3: My desired β-hydroxy ester product is contaminated with ethyl difluoroacetate. How does this form?

Answer: The presence of ethyl difluoroacetate (EtO₂C-CF₂H) indicates that the reactive intermediate—either the zinc enolate in a Reformatsky reaction or the difluoroacetyl radical in a radical reaction—has been quenched by a proton source.

Causality and Mechanistic Insight:

  • In Reformatsky Reactions: The zinc enolate is a strong base. Any adventitious proton source (water, acidic impurities in the substrate, or even the glass surface) can protonate the enolate, converting it to the non-nucleophilic ethyl difluoroacetate.

  • In Radical Reactions: The ethyl difluoroacetyl radical (•CF₂CO₂Et) can abstract a hydrogen atom from the solvent (e.g., THF, toluene) or other components in the reaction mixture to form the same byproduct.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: Use oven- or flame-dried glassware. Purify and dry all solvents and reagents. Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

  • Choice of Solvent: In radical reactions, select solvents with strong C-H bonds that are less susceptible to hydrogen atom abstraction.

  • Purify Substrates: Ensure your aldehyde or ketone substrate is free from acidic impurities. Passing it through a short plug of neutral alumina may be beneficial.

Protonation_Pathway Intermediate Reactive Intermediate (EtO₂C-CF₂-ZnI or •CF₂CO₂Et) Byproduct Ethyl Difluoroacetate (Quenched Byproduct) Intermediate->Byproduct Protonation / H-Abstraction Proton_Source Proton Source (e.g., H₂O, Solvent) Proton_Source->Byproduct

Caption: Formation of ethyl difluoroacetate via quenching.

Question 4: After workup, I observe an α,β-unsaturated ester instead of, or in addition to, my expected β-hydroxy ester. What caused this elimination?

Answer: The β-hydroxy-α,α-difluoroester product of a successful Reformatsky reaction can readily undergo dehydration (elimination of water) to form a conjugated α,β-unsaturated ester. This process is often catalyzed by acidic or basic conditions, particularly when heated.[10][11][12]

Causality and Mechanistic Insight:

The presence of the electron-withdrawing ester and difluoro groups makes the α-proton relatively acidic.

  • Base-Catalyzed (E1cB mechanism): A base removes the α-proton to form an enolate, which then expels the β-hydroxyl group.[12][13]

  • Acid-Catalyzed (E1 or E2 mechanism): The β-hydroxyl group is protonated to form a good leaving group (water), which is then eliminated.[12][14]

This dehydration is often unintentionally promoted during the reaction workup (e.g., using strong acid to quench) or during purification (e.g., chromatography on silica gel, which is acidic).

Mitigation Strategies:

  • Mild Workup: Quench the reaction carefully with a buffered aqueous solution (e.g., saturated ammonium chloride) instead of strong acids.

  • Controlled Temperature: Avoid excessive heating during the reaction, workup, and purification steps.

  • Neutral Purification: If using chromatography, consider using deactivated (neutral) silica or alumina to prevent on-column elimination.

  • Prompt Isolation: Isolate the β-hydroxy ester product promptly after the reaction, as prolonged exposure to either acidic or basic conditions can encourage dehydration.

Summary of Common Byproducts
Byproduct NameChemical StructureFavored ByMitigation Strategy
Diethyl 2,2,3,3-tetrafluorosuccinate EtO₂C-CF₂-CF₂-CO₂EtHigh concentration of Reformatsky reagent; slow reaction with electrophile.Slow addition of Et-DIFA; one-pot procedure; lower temperature.
Ethyl Difluoroacetate EtO₂C-CF₂HPresence of water or other proton sources; H-donating solvents (in radical reactions).Strictly anhydrous conditions; purified reagents and solvents.
Ethyl 2-fluoro-2-alkenoate R-CH=CF-CO₂EtAcidic or basic conditions during reaction, workup, or purification; elevated temperatures.Mild, buffered workup; low-temperature processing; neutral chromatography media.
Experimental Protocols for Byproduct Minimization
Protocol 1: Minimizing Byproducts in Zinc-Mediated Reformatsky Reactions

This protocol emphasizes zinc activation and controlled addition to suppress side reactions.

1. Materials and Setup:

  • Glassware: All glassware must be oven-dried (120 °C, >4 hours) and assembled hot under a stream of dry nitrogen or argon.

  • Zinc: Zinc dust (<10 micron, >98% purity).

  • Activation Reagents: 1 M HCl in diethyl ether, anhydrous diethyl ether, anhydrous THF.

  • Reactants: this compound, aldehyde or ketone, anhydrous THF (as reaction solvent).

2. Zinc Activation (Perform in a fume hood under inert atmosphere):

  • To a flame-dried flask equipped with a stir bar, add the required amount of zinc dust (typically 1.5-2.0 equivalents).

  • Add a small volume of 1 M HCl in diethyl ether and stir vigorously for 1-2 minutes.

  • Stop stirring, allow the zinc to settle, and carefully decant the acidic solution via cannula.

  • Wash the zinc pellet with anhydrous diethyl ether (3x), followed by anhydrous THF (2x), decanting the solvent each time.

  • Dry the activated, free-flowing grey zinc powder under high vacuum for 15-30 minutes.

3. Reaction Procedure (One-Pot Method):

  • Backfill the flask containing activated zinc with inert gas.

  • Add anhydrous THF, followed by the aldehyde or ketone substrate (1.0 equivalent).

  • Prepare a solution of this compound (1.2-1.5 equivalents) in anhydrous THF in a separate flame-dried, inerted flask.

  • Transfer the this compound solution to a syringe and add it dropwise to the stirring zinc/substrate suspension over 30-60 minutes using a syringe pump.

  • Monitor the reaction by TLC or LC-MS. Upon completion, proceed with a mild workup.

4. Mild Workup:

  • Cool the reaction mixture to 0 °C.

  • Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<40 °C).

Protocol 2: Controlling Side Reactions in Radical Additions

This protocol focuses on reagent stoichiometry and solvent choice to minimize hydrogen abstraction and dimerization.

1. Materials and Setup:

  • As above, ensure all glassware and solvents are scrupulously dry and reactions are run under an inert atmosphere.

  • Radical Initiator: e.g., Diethylzinc (Et₂Zn), AIBN, or photocatalyst.[15]

  • Substrate: Alkene or alkyne.

  • Solvent: Choose a solvent with high C-H bond dissociation energy (e.g., benzene, t-butanol, acetonitrile) if hydrogen abstraction is a concern.

2. Reaction Procedure:

  • To a flame-dried flask, add the alkene/alkyne substrate (1.5-2.0 equivalents) and the chosen solvent.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) and the radical initiator.

  • Using a syringe pump, add the this compound/initiator solution to the substrate solution over 1-2 hours. Using the substrate in excess helps ensure the generated radical reacts with the substrate rather than itself.

  • Maintain the reaction at the optimal temperature for the chosen initiator (e.g., room temperature for many photocatalyzed reactions, 60-80 °C for AIBN).

  • Upon completion, remove the solvent under reduced pressure and purify the product, being mindful of the potential for elimination if the product contains a hydroxyl group.

References

Technical Support Center: Purification of Products from Ethyl Iododifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of purifying products derived from reactions with ethyl iododifluoroacetate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent for introducing the valuable difluoroacetate moiety. The unique physicochemical properties imparted by fluorine atoms can present specific challenges during product isolation and purification. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Section 1: Understanding the Core Challenges & Key Impurities

Q1: I've just finished my reaction with this compound. What are the most common impurities I should expect?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. Aside from your desired product, a typical crude reaction mixture may contain several common contaminants:

  • Unreacted this compound: This reagent is moderately volatile (boiling point ~145-147 °C) and can persist through the work-up if not addressed.

  • Hydrolysis Byproducts: The ester group in both the starting material and your product can be susceptible to hydrolysis, especially if the reaction or work-up involves acidic or basic aqueous conditions.[1][2][3] This leads to the formation of iododifluoroacetic acid or the corresponding acid of your product.

  • Solvent-Related Impurities: High-boiling polar aprotic solvents like DMF or DMSO are common in these reactions but are notoriously difficult to remove.[4][5]

  • Reagent-Derived Byproducts: Depending on your specific reaction (e.g., radical initiation, metal catalysis), byproducts from initiators, catalysts, or ligands will also be present.

  • Iodide Salts or Iodine: Residual iodide from the reaction can be present. In some cases, especially with exposure to air or light, this can lead to the formation of colored iodine (I₂) impurities.

Section 2: Troubleshooting Standard Purification Techniques

This section addresses common issues encountered during routine purification procedures like extraction and chromatography.

A. Aqueous Work-up & Liquid-Liquid Extraction
Q2: My product seems to be partially soluble in the aqueous layer during extraction. How can I improve recovery in the organic phase?

A2: This is a common issue, as the polarity of difluoromethylated compounds can be deceptive. The electronegative fluorine atoms can lead to increased water solubility compared to their non-fluorinated analogs.

Causality: The C-F bonds create a significant dipole moment, and the difluoromethyl group can act as a hydrogen bond acceptor. This increases the compound's affinity for polar solvents like water.

Troubleshooting Steps:

  • Increase Ionic Strength of the Aqueous Layer ("Salting Out"): Before extracting, saturate the aqueous layer with a salt like sodium chloride (brine) or, for non-acid-sensitive compounds, potassium carbonate.[6] This decreases the solubility of organic compounds in the aqueous phase, driving them into the organic layer.

  • Solvent Selection: Switch to a more polar, water-immiscible organic solvent for extraction. While ethyl acetate is common, dichloromethane (DCM) or a mixture of solvents might be more effective. Be mindful that DCM is denser than water.

  • pH Adjustment: If your product has an acidic or basic handle, you can manipulate its charge state to control its solubility. For neutral compounds, ensure the aqueous phase is as close to pH 7 as possible to prevent unwanted hydrolysis.

  • Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

B. Column Chromatography
Q3: My product is streaking badly on the silica gel column, and the fractions are impure. What's going wrong?

A3: Streaking (tailing) on silica gel is a frequent problem with fluorine-containing compounds and often points to strong, undesirable interactions with the stationary phase.

Causality: The acidic nature of standard silica gel can interact strongly with lone pairs on oxygen or nitrogen atoms in your molecule or even catalyze decomposition. The polar C-F bonds can also lead to unpredictable binding behavior.

Troubleshooting Workflow:

G start Problem: Product Streaking on Silica Column check_stability Is the compound stable on silica? (Run a 2D TLC test) start->check_stability deactivate_silica 1. Deactivate Silica Gel (Add 1-2% Et3N or NH4OH to eluent) check_stability->deactivate_silica If unstable or highly polar change_eluent 3. Modify Eluent System (Add polar modifier like MeOH or use different solvent system) check_stability->change_eluent If stable change_stationary 2. Change Stationary Phase (e.g., Alumina, Florisil) deactivate_silica->change_stationary If streaking persists reverse_phase 4. Use Reverse-Phase (C18) Silica change_stationary->reverse_phase For very polar compounds

Caption: Troubleshooting workflow for column chromatography issues.

Detailed Protocols:

  • Protocol 1: Deactivating Silica Gel

    • Prepare your chosen eluent (e.g., Hexane/Ethyl Acetate).

    • Add triethylamine (Et₃N) to the eluent to a final concentration of 1-2% (v/v). This neutralizes the acidic silanol groups on the silica surface, preventing degradation and reducing tailing for basic or acid-sensitive compounds.[7]

    • Alternatively, for non-basic compounds, pre-treating the silica gel by slurrying it in the eluent and then adding the neutralizer can be effective.

  • Protocol 2: Switching Stationary Phase

    • If deactivation fails, consider a different stationary phase.[8]

    • Alumina (Basic or Neutral): Excellent for purifying basic compounds that interact too strongly with silica. Start with a non-polar eluent and gradually increase polarity.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity.

Q4: I can't separate my product from unreacted this compound using chromatography. They have very similar Rf values. What should I do?

A4: This is a common co-elution problem. When chromatography is ineffective, you must exploit other differences in physical or chemical properties.

Recommended Strategies:

  • Vacuum Distillation/Kugelrohr: If your product has a significantly higher boiling point (a difference of >50 °C) and is thermally stable, you can remove the lower-boiling this compound (BP ~145-147 °C) under reduced pressure.

  • Chemical Scavenging: If distillation is not an option, you can selectively react the unreacted starting material. For example, adding a nucleophile that reacts faster with this compound than your product, followed by another work-up or filtration, can remove it. This is an advanced technique and requires careful planning. A simpler method involves using a scavenger resin.[9]

  • Crystallization: If your product is a solid, recrystallization is an excellent method for purification.[10] Finding a suitable solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while the impurity remains in solution, is key.

Section 3: Data Summaries & Starting Points

The choice of purification method is highly dependent on the properties of your target molecule. The tables below provide starting points for developing your purification strategy.

Table 1: Recommended Chromatographic Conditions for Difluoroacetate Derivatives

Compound PolarityStationary PhaseRecommended Eluent System (Starting Point)Key Considerations
Non-polar Silica Gel1-20% Ethyl Acetate in Hexanes/HeptaneMonitor for on-column decomposition.
Moderately Polar Silica Gel20-70% Ethyl Acetate in HexanesIf tailing occurs, add 1% triethylamine or switch to alumina.
Polar/Basic Basic Alumina or Deactivated Silica50-100% Ethyl Acetate in Hexanes, or DCM/MethanolBasic alumina is often superior for nitrogen-containing compounds.[7]
Very Polar/Acidic Reverse-Phase (C18) SilicaWater/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidUseful when normal phase fails.[8]

Table 2: Physical Properties of Common Reagents & Solvents

CompoundBoiling Point (°C)Density (g/mL)Removal Strategy
This compound~145-147~1.76Vacuum distillation (if product is stable & non-volatile); Aqueous work-up (low solubility).
Dichloromethane (DCM)39.61.33Rotary evaporation.
Ethyl Acetate77.10.902Rotary evaporation.
N,N-Dimethylformamide (DMF)1530.944Aqueous work-up with multiple water or brine washes.[4][5] Co-evaporation with toluene.
Dimethyl Sulfoxide (DMSO)1891.10Extensive aqueous work-up; freeze-drying if product is water-soluble.

Section 4: Advanced Purification & Final Purity Assessment

Q5: My compound is still impure after chromatography. Are there any other techniques I can try?

A5: Yes, when standard methods are insufficient, more specialized techniques are required.

  • Preparative HPLC/SFC: For challenging separations of isomers or closely related impurities, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide the necessary resolution. SFC is often considered a "greener" alternative to HPLC.[10]

  • Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the unique properties of highly fluorinated compounds.[11] If you can temporarily attach a "fluorous tag" (a long perfluorinated chain) to your molecule, you can selectively retain it on a fluorous silica column while non-fluorinated impurities wash away. The tag is then cleaved to yield the pure product.

  • Crystallization: As mentioned before, this is one of the most powerful purification techniques for solid compounds, often capable of yielding material of >99.5% purity.

Q6: How can I be confident in the final purity of my compound?

A6: Purity should always be assessed by at least two orthogonal methods.

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is the primary tool. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities. The absence of signals from known impurities (e.g., unreacted starting material, solvents) is a good indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both purity (by UV trace) and identity (by mass). It is excellent for detecting non-volatile impurities that may not be visible by NMR.

  • Elemental Analysis (CHN): For a final, definitive assessment of purity, elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is generally considered pure.

Workflow for Purification Strategy Selection

G start Crude Reaction Mixture workup Aqueous Work-up (Quench, Extract, Wash, Dry) start->workup check_solid Is the crude product a solid? workup->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes chromatography Column Chromatography check_solid->chromatography No / Oily Solid check_purity1 Assess Purity (NMR, LC-MS) recrystallize->check_purity1 check_purity1->chromatography Impure final_product Pure Product check_purity1->final_product Pure check_purity2 Assess Purity (NMR, LC-MS) chromatography->check_purity2 advanced_pur Advanced Purification (Prep-HPLC, SFC) check_purity2->advanced_pur Impure check_purity2->final_product Pure advanced_pur->final_product

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Troubleshooting Low Yields in Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating the valuable difluoromethyl (–CF₂H) group into organic molecules. The unique physicochemical properties of the –CF₂H moiety, such as its ability to act as a lipophilic hydrogen bond donor, make it a highly sought-after functional group in medicinal chemistry.[1] However, achieving high yields in these reactions can be challenging due to factors like reagent stability, substrate sensitivity, and reaction kinetics.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues leading to low product yields. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can confidently optimize your experimental outcomes.

Part 1: Common Causes of Low Yields & Initial Diagnosis

Low yields in difluoromethylation reactions can often be traced back to a few common culprits. Before diving into extensive optimization, it's crucial to systematically evaluate these potential issues.

A logical first step is to confirm the integrity of your starting materials and reagents. From there, a systematic review of the reaction parameters against established protocols can often illuminate the source of the problem.

Start Low Yield Observed Reagent_Check Verify Reagent & Starting Material Quality Start->Reagent_Check Step 1 Condition_Check Review Reaction Conditions Reagent_Check->Condition_Check Step 2 Analysis Analyze Crude Reaction Mixture Condition_Check->Analysis Step 3 No_Product No Product or Starting Material? Analysis->No_Product Troubleshoot Proceed to Specific Troubleshooting No_Product->Troubleshoot Yes Side_Products Side Products Observed? No_Product->Side_Products No Side_Products->Condition_Check No, only SM (Re-evaluate) Side_Products->Troubleshoot Yes

Caption: Initial diagnostic workflow for troubleshooting low yields.

Part 2: Detailed Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your difluoromethylation experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Reagent and Substrate Issues

Q1: My reaction is sluggish or shows no conversion. Could my difluoromethylating agent be the problem?

A1: Absolutely. The stability and activity of the difluoromethylating agent are paramount. Many of these reagents are sensitive to air and moisture.[2][3]

  • Potential Causes & Solutions:

    • Reagent Decomposition: Some difluoromethylating agents, particularly nucleophilic or radical precursors, can degrade upon storage. For instance, (DMPU)₂Zn(CF₂H)₂ is a powerful nucleophilic source but requires careful handling.[1] Always use a freshly opened bottle or a reagent that has been stored under an inert atmosphere in a desiccator.[4] Consider titrating or running a small-scale test reaction with a known successful substrate to verify the reagent's activity.

    • Incorrect Reagent Choice: The three main classes of difluoromethylation—electrophilic, nucleophilic, and radical—have different substrate scopes and reaction requirements.[2] Using a nucleophilic reagent like TMSCF₂H with a base on an electron-rich aromatic system might be less effective than a radical approach using a photocatalyst.[2][5] Ensure your chosen reagent is appropriate for your substrate and desired transformation.

    • Reagent Purity: Impurities in the difluoromethylating agent can inhibit the reaction. Source high-purity reagents from reputable suppliers and consider purifying them if you suspect contamination.[4]

Q2: I'm observing decomposition of my starting material or the formation of numerous side products. What's going on?

A2: This often points to issues with substrate stability under the reaction conditions or incompatibility with the chosen reagents.

  • Potential Causes & Solutions:

    • Functional Group Incompatibility: Certain functional groups can be sensitive to the reaction conditions. For example, highly basic conditions required for some nucleophilic difluoromethylations can cause issues with enolizable ketones or base-labile protecting groups.[5][6] Similarly, strong oxidants used in some radical C-H functionalization protocols can degrade sensitive moieties.[7]

      • Action: Review the literature for the compatibility of your specific functional groups with the chosen difluoromethylation method.[5][8] It may be necessary to employ protecting groups or switch to a milder, more chemoselective protocol.[4] For instance, photoredox catalysis often proceeds under neutral and mild conditions, offering broader functional group tolerance.[9]

    • Substrate Oxidation: If your starting material is prone to oxidation (e.g., secondary arsines or electron-rich phenols), ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar).[4] Degas your solvents thoroughly before use.

    • Radical Side Reactions: For radical difluoromethylations, undesired side reactions can occur, especially with substrates containing alkenes or alkynes.[1] Fine-tuning the reaction conditions, such as lowering the temperature or using a radical inhibitor, might be necessary to improve selectivity.[4]

Reaction Condition Optimization

Q3: My yield is consistently low despite using fresh reagents. How should I approach optimizing the reaction conditions?

A3: Systematic optimization of reaction parameters is key. A Design of Experiments (DoE) approach can be highly effective, but a one-factor-at-a-time (OFAT) approach can also yield significant improvements.

  • A Step-by-Step Optimization Protocol:

    • Solvent Screening: The solvent can dramatically influence reaction rates and selectivity.[1] For instance, polar aprotic solvents like DMSO or DMF are often effective in photocatalytic and metal-catalyzed reactions.[9][10] Screen a range of solvents with varying polarities and coordinating abilities.

    • Catalyst and Ligand Variation (for metal-catalyzed reactions): The choice of metal catalyst (e.g., Pd, Ni, Cu) and ligand is critical for cross-coupling reactions.[5] The ligand can influence the catalyst's stability, solubility, and reactivity. For example, in palladium-catalyzed difluoromethylation of aryl halides, ligands like BrettPhos can be highly effective.[5] Screen a small library of catalysts and ligands to identify the optimal combination for your substrate.

    • Temperature and Concentration Tuning: Some reactions are highly sensitive to temperature. Lowering the temperature can sometimes suppress side reactions and improve selectivity.[11] Conversely, some reactions require elevated temperatures to overcome activation barriers. Perform a temperature screen (e.g., from room temperature up to the solvent's boiling point in 20 °C increments). Similarly, adjusting the concentration can impact reaction kinetics; both overly dilute and overly concentrated conditions can be detrimental.[11]

    • Base and Additive Effects: In many protocols, particularly those involving TMSCF₂H, the choice and stoichiometry of the base are crucial.[5] For some metal-catalyzed reactions, additives like salts (e.g., LiBF₄) can act as Lewis acids to activate the difluoromethylating agent.[5] Experiment with different bases (e.g., tBuOK, Cs₂CO₃) and consider the role of additives as described in the literature for your specific reaction type.[9]

Parameter Initial Condition Suggested Variations for Optimization Potential Impact
Solvent THFDioxane, DMF, DMSO, CH₃CNSolubility, reaction rate, selectivity[1]
Catalyst Pd(dba)₂Ni(cod)₂, CuICatalytic cycle efficiency, substrate scope[5]
Ligand XPhosBrettPhos, RuPhos, terpyCatalyst stability, reductive elimination rate[5][12]
Temperature 80 °CRT, 40 °C, 60 °C, 100 °CReaction rate vs. side reactions and decomposition[11]
Base K₂CO₃Cs₂CO₃, tBuOK, DBUDeprotonation efficiency, substrate compatibility[9]

Table 1: Example of a parameter screening table for a metal-catalyzed difluoromethylation.

Start Low Yield with Standard Protocol Solvent 1. Solvent Screen (e.g., THF, DMF, DMSO) Start->Solvent Catalyst 2. Catalyst/Ligand Screen (for metal-catalyzed reactions) Solvent->Catalyst Temp_Conc 3. Temperature & Concentration Screen Catalyst->Temp_Conc Base_Additive 4. Base/Additive Screen Temp_Conc->Base_Additive Optimized Optimized Yield Base_Additive->Optimized

Caption: A systematic workflow for reaction optimization.

Work-up and Purification Issues

Q4: I have a good crude yield according to NMR/LC-MS, but I'm losing a lot of product during purification. What can I do?

A4: Product loss during work-up and purification is a common, yet often overlooked, source of low isolated yields.

  • Potential Causes & Solutions:

    • Product Volatility: Some smaller difluoromethylated molecules can be volatile.

      • Action: When removing solvent under reduced pressure, use a cold trap and avoid excessive heating of the rotovap bath.[4]

    • Instability on Silica Gel: Fluorinated compounds can sometimes decompose on standard silica gel due to its acidic nature.

      • Action: Try deactivating the silica gel by treating it with a solution of triethylamine in your eluent system. Alternatively, consider other purification methods like preparative TLC, size-exclusion chromatography, or crystallization.[4]

    • Emulsion Formation: During aqueous work-up, stubborn emulsions can form, trapping your product.

      • Action: Adding brine to the aqueous layer can help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.[4]

Part 3: Frequently Asked Questions (FAQs)

Q: Can difluoromethylation be used on aromatic systems? A: Yes, aromatic systems can be selectively difluoromethylated, especially at electron-rich positions, through radical pathways or metal-catalyzed strategies.[2] For instance, radical C-H difluoromethylation is a powerful tool for functionalizing heteroarenes.[5]

Q: My substrate has multiple potential reaction sites. How can I improve regioselectivity? A: Achieving high regioselectivity can be challenging. For radical reactions, the inherent electronic properties of the substrate often dictate the site of attack; the nucleophilic CF₂H radical tends to react at electron-deficient sites.[7] For metal-catalyzed reactions, using directing groups on your substrate can provide excellent control over regioselectivity.

Q: Are there any safety concerns I should be aware of with difluoromethylating reagents? A: Yes. Some difluoromethylating agents can be toxic or generate hazardous byproducts.[3] For example, some deoxyfluorination reagents can generate explosive byproducts.[13] Always consult the Safety Data Sheet (SDS) for your specific reagent and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). When scaling up reactions, it is advisable to perform thermal stability studies, such as Differential Scanning Calorimetry (DSC), on the reagents and key intermediates.[3]

Q: What is the difference in reactivity between the CF₂H radical and the CF₃ radical? A: The CF₂H radical is considered more nucleophilic in character compared to the electrophilic CF₃ radical.[5] This difference in electronic nature influences their reactivity and the regioselectivity of their addition to aromatic and heteroaromatic systems.

This guide provides a comprehensive framework for troubleshooting low yields in difluoromethylation reactions. By systematically addressing potential issues with reagents, reaction conditions, and work-up procedures, you can significantly improve the success of your experiments and efficiently synthesize these valuable compounds.

References

Preventing decomposition of ethyl iododifluoroacetate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl iododifluoroacetate (CF₂ICO₂Et). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, reaction optimization, and troubleshooting common issues related to the stability of this valuable difluoroalkylation reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: this compound is sensitive to light, heat, and potentially air. To maintain its integrity, it should be stored at 2-8°C in a tightly sealed, opaque container.[1][2] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen and moisture.

Q2: Is this compound compatible with common laboratory solvents?

A: It is soluble in many common organic solvents such as THF, benzene, and toluene.[1][2] However, it is crucial to use anhydrous and deoxygenated solvents for reactions, as protic impurities or dissolved oxygen can initiate or participate in unwanted side reactions, leading to decomposition.

Q3: What are the primary safety concerns when handling this reagent?

A: this compound is classified as an irritant. It can cause serious skin and eye irritation and may cause respiratory irritation.[1][3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4][5]

Troubleshooting Guide: Reaction Issues & Solutions

This section addresses specific problems that you may encounter during your experiments. The underlying cause of most issues is the inherent instability of the Carbon-Iodine (C-I) bond, which is susceptible to homolytic cleavage.

Q1: My reaction mixture is turning yellow, brown, or purple. What is causing this discoloration?

A1: Root Cause Analysis

This is a classic sign of this compound decomposition, leading to the formation of elemental iodine (I₂). The C-I bond can be cleaved by light (photolysis), heat (thermolysis), or interaction with certain metals, generating an iodine radical (I•). Two iodine radicals then combine to form I₂.

Solutions:

  • Light Protection: Wrap your reaction vessel completely in aluminum foil or conduct the reaction in a dark fume hood. Ambient laboratory light is often sufficient to initiate decomposition.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for efficient conversion. Avoid unnecessary heating.

  • Deoxygenation: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Oxygen can promote radical chain reactions.

Q2: My reaction yield is significantly lower than expected, and I see a complex mixture of byproducts in my analysis (GC-MS, NMR). What are the likely causes?

A2: Root Cause Analysis

Low yields and multiple byproducts point to competing decomposition pathways and side reactions of the reactive intermediates.

  • Cause A: Impure Starting Material: The reagent may have partially decomposed during storage. An acidic impurity can also catalyze decomposition.

  • Solution A: Purity Check & Purification: Before use, check the purity of your this compound via ¹⁹F NMR. If impurities are detected, purify the reagent. (See Protocol 1).

  • Cause B: Unsuitable Reaction Conditions: As discussed, heat and light are primary culprits. Additionally, certain catalysts or reagents can aggressively promote decomposition over the desired reaction. Copper-mediated reactions, for example, rely on controlled radical generation but can cause decomposition if not properly optimized.[6][7]

  • Solution B: Reaction Optimization:

    • Run the reaction at a lower temperature.

    • Ensure rigorous exclusion of light and air. (See Protocol 2).

    • If using a metal catalyst, screen different ligands, solvents, or catalyst concentrations to find a balance between reactivity and stability.

  • Cause C: Radical Side Reactions: The generated difluoroacetate radical (•CF₂CO₂Et) is highly reactive. If not efficiently trapped by your substrate, it can lead to byproducts through pathways like:

    • Hydrogen Abstraction: Reacting with the solvent to form ethyl difluoroacetate (HCF₂CO₂Et).

    • Dimerization: Forming ethyl 2,2,3,3-tetrafluorosuccinate.

  • Solution C: Solvent Choice: Use solvents with strong C-H bonds that are less prone to hydrogen abstraction. Avoid solvents like THF if H-abstraction is a suspected issue.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Reaction turns brown/purpleFormation of I₂ via C-I bond cleavageExclude light, lower reaction temperature, deoxygenate system
Low reaction yieldImpure starting material, improper conditions, radical side reactionsVerify purity, optimize temperature, protect from light/air, choose appropriate solvent
No reaction initiationInactive initiator, presence of inhibitors (e.g., oxygen)Check initiator activity, rigorously deoxygenate solvents and reagents
Formation of HCF₂CO₂EtH-abstraction from solvent by •CF₂CO₂Et radicalUse a less reactive solvent (e.g., benzene, toluene instead of THF)
Visualizing the Problem: Decomposition Pathways

The following diagram illustrates the main pathways through which this compound can decompose.

DecompositionPathways cluster_initiators Initiators cluster_intermediates Reactive Intermediates cluster_byproducts Decomposition Byproducts I1 Light (hv) Reagent This compound (ICF₂CO₂Et) I1->Reagent C-I Bond Cleavage I2 Heat (Δ) I2->Reagent C-I Bond Cleavage I3 Metals (e.g., Cu) I3->Reagent C-I Bond Cleavage Radical_CF2 •CF₂CO₂Et (Difluoroacetate Radical) Reagent->Radical_CF2 Radical_I I• (Iodine Radical) Reagent->Radical_I H_Abstraction HCF₂CO₂Et (H-Abstraction Product) Radical_CF2->H_Abstraction + Solvent-H Dimer EtO₂CCF₂-CF₂CO₂Et (Dimerization Product) Radical_CF2->Dimer Dimerization Iodine I₂ (Causes Discoloration) Radical_I->Iodine Dimerization

Caption: Key initiators and resulting decomposition pathways of this compound.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol should be performed if the reagent shows visible discoloration or if analysis indicates the presence of impurities.

Materials:

  • This compound (crude)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, distillation apparatus

Procedure:

  • In a separatory funnel, dissolve the crude this compound in an equal volume of a non-polar solvent like diethyl ether.

  • Wash the organic layer with a saturated NaHSO₃ solution to remove dissolved I₂. Shake gently and repeat until the organic layer is colorless.

  • Wash the organic layer with brine to remove residual aqueous solution.

  • Separate the organic layer and dry it over anhydrous MgSO₄ for 15-20 minutes.

  • Filter off the MgSO₄.

  • Concentrate the solution carefully on a rotary evaporator with a low bath temperature (<30°C).

  • For highest purity, perform fractional distillation under reduced pressure. Collect the fraction boiling at the correct temperature/pressure (literature value: ~65°C at atmospheric pressure, adjust for vacuum).[2]

  • Store the purified product under an inert atmosphere at 2-8°C, protected from light.

Protocol 2: General Procedure for Reactions Under Inert & Light-Protected Conditions

This protocol outlines best practices for setting up a reaction to minimize decomposition.

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing: Use an anhydrous grade solvent. Degas the solvent by either:

    • Sparging: Bubble argon or nitrogen through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: Perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing.

  • Reagent Addition: Add all solid reagents to the reaction flask under a positive pressure of inert gas. Add the degassed solvent via cannula or a gas-tight syringe.

  • Light Protection: Wrap the entire reaction apparatus, including the condenser, with aluminum foil.

  • Addition of this compound: Add the this compound to the reaction mixture using a gas-tight syringe.

  • Reaction Monitoring: Monitor the reaction by taking aliquots using a syringe under inert atmosphere for analysis (TLC, GC, LC-MS).

Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing and solving low-yield reactions.

TroubleshootingWorkflow Start Low Reaction Yield Observed CheckPurity Check Purity of This compound (e.g., ¹⁹F NMR) Start->CheckPurity Purify Purify Reagent (Protocol 1) CheckPurity->Purify Impure CheckConditions Review Reaction Conditions: - Temperature? - Light Exposure? - Air/Moisture? CheckPurity->CheckConditions Purity OK Purify->CheckConditions OptimizeConditions Optimize Conditions: - Lower Temperature - Protect from Light - Use Inert Atmosphere (Protocol 2) CheckConditions->OptimizeConditions Suboptimal CheckSolvent H-Abstraction Byproduct (HCF₂CO₂Et) Observed? CheckConditions->CheckSolvent Conditions OK OptimizeConditions->CheckSolvent ChangeSolvent Change to a Non-Protic, Less Reactive Solvent (e.g., Benzene, Toluene) CheckSolvent->ChangeSolvent Yes End Yield Improved CheckSolvent->End No ChangeSolvent->End

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Catalyst Selection for Efficient Ethyl Iododifluoroacetate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the efficient coupling of ethyl iododifluoroacetate, a critical reagent in modern medicinal chemistry for the introduction of the valuable difluoroacetate moiety. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the success and reproducibility of your synthetic endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Problem 1: Low or No Product Yield

Low or non-existent product formation is a frequent challenge that can stem from several factors, from catalyst deactivation to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity or Deactivation: The catalyst, whether a transition metal complex or an organic photocatalyst, is the heart of the transformation. Its deactivation is a primary suspect in failed reactions.[1][2]

    • Cause: The active catalytic species may not be forming efficiently, or it may be degrading under the reaction conditions. For instance, palladium(II) precatalysts require in-situ reduction to the active palladium(0) species. This reduction can be inefficient or lead to the formation of inactive palladium black.[3] Similarly, photocatalysts can undergo degradation upon prolonged exposure to high-energy light.[4]

    • Solution:

      • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can oxidize and deactivate many catalysts, particularly palladium and copper species.[5]

      • Use High-Purity Reagents: Trace impurities in solvents or starting materials can act as catalyst poisons.[6][7] For example, sulfur-containing compounds are notorious poisons for palladium catalysts.[6]

      • Optimize Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to an increase in side reactions. Instead, start with the recommended catalyst loading and focus on optimizing other parameters. If catalyst deactivation is suspected, a small increase (e.g., from 1 mol% to 2-3 mol%) may be beneficial.[5]

      • Consider a Pre-activated Catalyst: For palladium-catalyzed reactions, consider using a pre-activated palladium(0) source, such as Pd(PPh₃)₄, or a more robust precatalyst like a Buchwald G3 palladacycle to ensure efficient generation of the active species.[3]

  • Inefficient Radical Generation (for Photoredox and Radical Reactions): The formation of the crucial difluoroacetyl radical from this compound is a key step in many of these coupling reactions.

    • Cause: The single-electron transfer (SET) from the excited photocatalyst to the this compound may be inefficient. This can be due to a mismatch in redox potentials or competing quenching pathways.[8]

    • Solution:

      • Choose the Right Photocatalyst: Ensure the excited state reduction potential of your photocatalyst is sufficient to reduce the this compound. For example, fac-Ir(ppy)₃ is a commonly used photocatalyst with a strong reducing potential in its excited state.[8]

      • Optimize Light Source and Reaction Setup: Ensure your light source has the appropriate wavelength to excite your photocatalyst. The reaction vessel should be positioned to receive uniform and adequate irradiation. For larger-scale reactions, consider using a flow chemistry setup to ensure efficient light penetration.[4][9]

  • Suboptimal Base or Solvent: The choice of base and solvent can have a profound impact on reaction efficiency.[10][11]

    • Cause: The base may be too weak to facilitate a key step, such as transmetalation in a cross-coupling reaction, or it may be poorly soluble in the reaction medium. The solvent affects the solubility of all components and can influence the stability of intermediates.

    • Solution:

      • Screen a Range of Bases: For palladium-catalyzed cross-couplings with boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[12]

      • Consider Solvent Polarity and Coordinating Ability: In photoredox catalysis, the solvent can act as an electron donor, influencing the reaction pathway.[13] For other reactions, a solvent that ensures the solubility of all components is crucial. A screen of solvents with varying polarities (e.g., THF, DMF, Dioxane) is often beneficial.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in a chromatogram indicates the presence of side reactions, which can consume starting materials and complicate purification.

Potential Side Reactions and Mitigation Strategies:

  • Homocoupling of the Coupling Partner: This is particularly common in reactions involving terminal alkynes (Glaser coupling) or boronic acids.

    • Cause: In copper-catalyzed reactions of alkynes, the presence of oxygen can promote the oxidative dimerization of the copper acetylide intermediate.[14] For boronic acids, homocoupling can be promoted by the palladium catalyst, especially in the presence of oxygen.[5]

    • Solution:

      • Rigorous Exclusion of Oxygen: As mentioned previously, ensure the reaction is performed under strictly anaerobic conditions.

      • Copper-Free Conditions for Sonogashira-type Couplings: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol.

      • Use a More Stable Boron Reagent: Boronic acids can be prone to protodeboronation and homocoupling. Using a more stable derivative, such as a pinacol boronic ester (Bpin), can often suppress these side reactions.

  • Protodeboronation of Boronic Acids: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.

    • Cause: This side reaction is often promoted by high temperatures and the presence of water or a strong base.

    • Solution:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

      • Lower the Reaction Temperature: This may require longer reaction times, but can significantly reduce protodeboronation.

      • Use a Milder Base: A weaker base may be sufficient to promote the desired reaction without causing significant protodeboronation.

      • Switch to a Boronic Ester: As mentioned above, boronic esters are generally more stable towards protodeboronation.

Catalyst Selection and Reaction Conditions Summary

The choice of catalyst is highly dependent on the desired transformation. The following table provides a general guideline for selecting a suitable catalytic system for the coupling of this compound with various partners.

Coupling PartnerRecommended Catalyst SystemKey Considerations
Alkenes Organophosphine Catalysis (e.g., DPPM)Mild conditions, high functional group tolerance.[15][16]
Photoredox Catalysis (e.g., fac-Ir(ppy)₃)Can be tuned for different reaction modes by altering the base.[13]
Palladium CatalysisProvides a route to RCF₂-alkenes.[17]
Silyl Enol Ethers Visible Light Photoredox CatalysisMild, catalyst-free options are available where the solvent acts as an electron donor.[13]
Alkynes Copper CatalysisCan be prone to homocoupling of the alkyne (Glaser coupling).
Organophosphine Catalysis with Visible LightAvoids the need for metal catalysts and bases.[18]
Aryl Halides/Triflates Palladium-Catalyzed Negishi CouplingRequires the in-situ formation of an organozinc reagent.[19]
Arylboronic Acids Photoredox/Copper Dual CatalysisSynergistic catalysis for the synthesis of aryldifluoromethylacetate derivatives.
Vinyl Azides Diethylzinc-mediated Radical CycloadditionProvides access to 3,3-difluoro-γ-lactams.[20]

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?

A1: Increasing the reaction rate requires a careful balancing of several factors. Simply increasing the temperature can often lead to catalyst decomposition and an increase in side products.[1] A more systematic approach is recommended:

  • Ligand Screening (for Transition Metal Catalysis): The choice of ligand can have a dramatic effect on the reaction rate. For palladium-catalyzed couplings, switching to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald ligand) can often accelerate the rate-limiting reductive elimination step.

  • Solvent Optimization: As discussed in the troubleshooting guide, the solvent can significantly influence reaction rates. A solvent screen is a valuable tool for optimization.[10]

  • Re-evaluate the Base: A stronger or more soluble base can accelerate the transmetalation step in cross-coupling reactions.[12]

Q2: I am observing the formation of a black precipitate in my palladium-catalyzed reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation is a common mode of catalyst deactivation.

  • Cause: This can be caused by the presence of oxygen, impurities, or running the reaction at too high a temperature. It can also occur if the ligand is not effectively stabilizing the palladium(0) intermediate.

  • Prevention:

    • Ensure a strictly inert atmosphere.

    • Use high-purity reagents and solvents.

    • Optimize the reaction temperature; a lower temperature may be necessary.

    • Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2). Using a slight excess of the ligand can sometimes help to stabilize the catalyst.[5]

Q3: Can I use ethyl bromodifluoroacetate instead of this compound?

A3: Yes, ethyl bromodifluoroacetate is also a common reagent for these transformations.[19][21] However, the carbon-iodine bond is weaker than the carbon-bromine bond, which can affect the reaction conditions required for radical generation. In general, reactions with this compound may proceed under milder conditions. If you are switching from the iodo to the bromo analogue, you may need to use a stronger reducing catalyst or more forcing conditions.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended. For reactions involving fluorinated compounds, ¹⁹F NMR can be a particularly powerful tool for monitoring the reaction, as the fluorine signals are often in a clear region of the spectrum and can be used to accurately determine conversion and identify fluorinated byproducts.[22]

Experimental Protocols and Diagrams

Generalized Experimental Protocol for Photoredox-Catalyzed Coupling

The following is a generalized protocol for a visible-light-promoted cross-coupling reaction. The specific reagents and conditions should be optimized for each specific transformation.

  • To a flame-dried Schlenk tube, add the photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), the coupling partners, and a magnetic stir bar.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and any liquid reagents via syringe.

  • Stir the reaction mixture at a set distance from a visible light source (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.

  • Upon completion, quench the reaction as appropriate and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Failure: Low/No Yield or Side Products check_atmosphere 1. Check Inert Atmosphere - Degas solvents/reagents? - Positive inert gas pressure? start->check_atmosphere check_atmosphere->start If leaks/oxygen present check_reagents 2. Verify Reagent Quality - High purity? - Freshly opened/purified? check_atmosphere->check_reagents If atmosphere is inert check_reagents->start If impurities suspected check_catalyst 3. Evaluate Catalyst System - Correct catalyst/ligand? - Appropriate loading? - Pre-activation needed? check_reagents->check_catalyst If reagents are pure check_catalyst->start If catalyst deactivation likely optimize_conditions 4. Optimize Reaction Conditions - Screen bases and solvents? - Adjust temperature? check_catalyst->optimize_conditions If catalyst system is appropriate success Successful Reaction optimize_conditions->success After optimization

Caption: A systematic workflow for troubleshooting common issues in this compound coupling reactions.

Mechanism of Photoredox-Catalyzed Difluoroalkylation

PhotoredoxMechanism cluster_substrate Substrate Transformation PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_reduced PC•⁻ PC_star->PC_reduced SET Radical •CF₂CO₂Et PC_reduced->PC SET Substrate Substrate Radical_Substrate Substrate• Product Product Radical_Substrate->Product Reagent ICF₂CO₂Et Reagent:e->Radical:w Radical->Radical_Substrate + Substrate

Caption: Generalized mechanism for a reductive quenching cycle in photoredox-catalyzed difluoroalkylation.

References

Work-up procedures for ethyl iododifluoroacetate-mediated reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Iododifluoroacetate Reactions

Welcome to the technical support center for this compound-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction work-up and purification. As a reagent widely used in the synthesis of difluoro-substituted compounds, understanding the nuances of its handling and the subsequent reaction processing is critical for success.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific, immediate problems that can arise during the work-up of reactions involving this compound.

Question: I've quenched my reaction, but upon adding the aqueous and organic solvents, a stubborn emulsion has formed. How can I break it?

Answer: Emulsion formation is a frequent issue, especially when reaction mixtures contain polar aprotic solvents (like DMF or DMSO) or fine particulate matter.[2] The goal is to disrupt the stable mixture of microscopic droplets.

Immediate Actions:

  • Increase Ionic Strength: The most common and effective first step is to wash the mixture with saturated aqueous sodium chloride (brine).[3] The high concentration of salt increases the polarity of the aqueous phase, forcing the organic droplets to coalesce.[3]

  • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, gently invert the funnel multiple times to allow for equilibrium to be reached without high shear forces that promote emulsification.

  • Filtration: If solids are present and suspected to be stabilizing the emulsion, filter the entire mixture through a pad of Celite®. This can remove the particulate matter, allowing the layers to separate.

  • Solvent Addition:

    • Try adding more of the organic extraction solvent to dilute the organic phase.

    • In some cases, adding a small amount of a different solvent (e.g., a few mL of diethyl ether to an ethyl acetate extraction) can alter the interfacial tension and break the emulsion.

Workflow for Emulsion Resolution Here is a decision-making workflow to systematically address emulsions.

Emulsion_Troubleshooting start Emulsion Formed add_brine Add Saturated NaCl (Brine) & Gently Invert start->add_brine check1 Resolved? add_brine->check1 filter_celite Filter Entire Mixture Through Celite® Pad check1->filter_celite No end_success Proceed with Separation check1->end_success Yes check2 Resolved? filter_celite->check2 dilute Dilute with More Organic Solvent check2->dilute No check2->end_success Yes dilute->end_success end_fail Consider Alternative Work-up (e.g., Evaporation & Trituration)

Caption: Decision tree for resolving emulsions during work-up.

Question: After adding my aqueous wash solution, a gooey precipitate formed at the interface between the organic and aqueous layers. What is it and how do I get rid of it?

Answer: This is often caused by the precipitation of insoluble salts or byproducts.[4][5] In reactions involving metals (e.g., zinc in Reformatsky reactions), these are typically inorganic salts that have partial solubility in both phases.[6]

Protocol for Removal:

  • Initial Wash: Continue washing with water. Often, several washes can dissolve a significant portion of the material.[4]

  • Dilution: Dilute the organic layer significantly (e.g., double the volume) with your extraction solvent. This can help prevent the product from being trapped in the precipitate.

  • Filtration: Filter the entire biphasic mixture through a coarse filter (e.g., a cotton plug or glass wool) to physically remove the insoluble material. Collect the filtrate and return it to the separatory funnel to separate the layers.

  • Drying Agent Absorption: After separating the layers, add a large amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate to the organic layer. These agents can sometimes absorb the gooey residue, which can then be removed by filtration.[5]

Question: The aqueous layer from my wash is persistently colored (yellow/brown), even after multiple washes. What does this indicate?

Answer: A persistent yellow or brown color in the aqueous wash often indicates the presence of elemental iodine (I₂), a common byproduct or unreacted starting material in these reactions.[4]

Solution:

  • Sodium Thiosulfate Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate quantitatively reduces I₂ to colorless iodide (I⁻), which is highly water-soluble. The color should disappear almost instantly.[4] If it persists, vigorous stirring for 10-15 minutes may be required to ensure the reaction is complete.[4]

Question: Upon quenching with sodium bicarbonate, my separatory funnel pressurized violently and erupted. How can I prevent this?

Answer: This is a classic acid-base reaction. If your reaction mixture is acidic (e.g., from acidic catalysts or byproducts), adding a bicarbonate solution will rapidly generate a large volume of carbon dioxide (CO₂) gas.[4]

Safe Quenching Protocol:

  • Slow, Stirred Addition: Transfer the organic reaction mixture to an Erlenmeyer flask that is significantly larger than the reaction volume.

  • With vigorous stirring, add the saturated sodium bicarbonate solution slowly, dropwise at first, allowing the gas evolution to be controlled.

  • Continue stirring for at least 10-15 minutes after the addition is complete to ensure all dissolved CO₂ has escaped.[4]

  • Only then should you transfer the mixture to a separatory funnel for extraction. When using the funnel, always remember to vent frequently by inverting and opening the stopcock, especially after the first few shakes.[4]

Frequently Asked Questions (FAQs)

Q1: What are the standard steps for a basic work-up of an this compound reaction?

A1: A typical liquid-liquid extraction work-up is the most common procedure.[7] The goal is to sequentially remove unreacted reagents, catalysts, and water-soluble byproducts.[3]

Standard Work-up Protocol

StepReagent/ActionPurpose
1. QuenchSaturated aq. NH₄Cl or H₂OTo stop the reaction and decompose reactive intermediates.[7]
2. DiluteEthyl Acetate or other suitable solventTo create a solution suitable for extraction and ensure the product is not too polar to remain in the aqueous phase.[2]
3. Wash 1WaterTo remove the bulk of water-soluble impurities and salts.[3]
4. Wash 2Saturated aq. NaHCO₃To neutralize any remaining acid. (Perform with caution due to CO₂ evolution).[3]
5. Wash 310% aq. Na₂S₂O₃To remove residual iodine color.[4] (Optional, if needed).
6. Wash 4Saturated aq. NaCl (Brine)To remove the majority of dissolved water from the organic layer, making the final drying step more efficient.[3]
7. DryAnhydrous Na₂SO₄ or MgSO₄To remove trace amounts of water from the organic solvent.[3]
8. Filter & ConcentrateFilter/decant drying agent, then evaporate solventTo isolate the crude product.[8]

General Work-up Workflow Diagram

Workup_Workflow cluster_reaction Reaction Vessel cluster_sep_funnel Separatory Funnel cluster_flask Erlenmeyer Flask cluster_final Final Isolation reaction_mixture Crude Reaction Mixture quench 1. Quench (e.g., aq. NH4Cl) reaction_mixture->quench extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash 3. Perform Aqueous Washes (Water, Bicarbonate, Brine) extract->wash dry 4. Dry Organic Layer (e.g., Na2SO4) wash->dry filter 5. Filter Drying Agent dry->filter concentrate 6. Concentrate in vacuo (Rotary Evaporator) filter->concentrate product Crude Product concentrate->product

Caption: Standard experimental workflow for reaction work-up.

Q2: I've completed the work-up, but my yield is very low or I can't find my product. What are the likely causes?

A2: Product loss during work-up is a common issue that can often be diagnosed and rectified.[9]

Possible Causes:

  • Product is Water-Soluble: If your target molecule has polar functional groups, it may have partitioned into the aqueous layer during extraction. Always save your aqueous layers until you have confirmed your product is in the organic phase. You can try back-extracting the combined aqueous layers with a different organic solvent.[9]

  • Product is Volatile: Low molecular weight difluoroacetate products can be volatile. If you used a rotary evaporator at too high a temperature or for too long, you may have lost your product to the vacuum pump. Check the solvent collected in the rotovap's cold trap.[9]

  • Product Degradation: Your product may be unstable to the pH conditions of the work-up.[9] If you suspect your compound is acid- or base-sensitive, perform the work-up using only neutral washes (water and brine) and analyze a sample immediately.[9]

  • Adsorption onto Solids: If you performed a filtration (e.g., through Celite), your product might have adsorbed onto the filter medium. Try suspending the solid in a fresh portion of solvent, stir, and analyze the solvent by TLC or LCMS.[9]

Q3: What are the essential safety precautions when handling this compound?

A3: this compound is a hazardous chemical and must be handled with appropriate care. It is irritating to the eyes, respiratory system, and skin.[1][10][11]

Mandatory Safety Measures:

  • Ventilation: Always handle this reagent in a certified chemical fume hood to avoid inhaling vapors.[10][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side shields.[10]

    • Gloves: Use chemical-impermeable gloves (e.g., nitrile) and inspect them before use.[10]

    • Lab Coat: A flame-resistant lab coat is recommended.[10]

  • Spill & Emergency:

    • Ensure an eyewash station and safety shower are immediately accessible.[13]

    • In case of skin contact, wash immediately and thoroughly with soap and water.[10]

    • In case of eye contact, rinse cautiously with water for at least 15 minutes.[10]

    • Have appropriate spill cleanup materials (inert absorbent) available.[12]

  • Storage: Store in a cool, well-ventilated place away from ignition sources, with the container tightly closed.[12][13]

References

Technical Support Center: Removal of Iodine-Containing Impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of reaction mixtures from iodine-containing impurities. This resource is designed to provide you, as a senior application scientist, with in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to not only solve common purification challenges but also to understand the underlying chemical principles guiding your experimental choices.

Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific problems you may encounter during the removal of iodine and its derivatives from your reaction mixtures.

Q1: My reaction mixture remains colored (yellow, brown, or purple) after a standard aqueous workup. What's the most effective way to remove residual elemental iodine (I₂)?

A1: The persistent color is a clear indication of residual elemental iodine. While a simple water wash is often insufficient due to the solubility of iodine in many organic solvents, a reductive workup is a highly effective and common strategy. The most frequently used reagents for this purpose are aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

Mechanism of Action: Both thiosulfate and bisulfite are reducing agents that convert elemental iodine (I₂), which is colored and often organic-soluble, into colorless iodide ions (I⁻), which are water-soluble and easily removed in the aqueous phase.

  • With Sodium Thiosulfate: 2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)[1]

  • With Sodium Bisulfite: NaHSO₃(aq) + I₂(org) + H₂O(l) → NaHSO₄(aq) + 2HI(aq)[2][3][4]

Step-by-Step Protocol: Reductive Quench and Extraction

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Extraction: Transfer your reaction mixture to a separatory funnel. Add the prepared aqueous reducing solution.

  • Agitation: Stopper the funnel and shake vigorously. Periodically vent the funnel to release any pressure buildup, especially when using sodium bisulfite, which can release sulfur dioxide gas.[1][5]

  • Observation: Continue shaking until the characteristic color of iodine in the organic layer disappears.[6][7]

  • Separation: Allow the layers to separate fully. Drain the aqueous layer containing the iodide salts.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in layer separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q2: I've performed a thiosulfate wash, but my final product, an ionic liquid, still contains iodide impurities. How can I remove these ionic impurities?

A2: This is a common challenge when synthesizing ionic liquids, as both the product and the iodide impurity are salts. In this case, simple extraction is ineffective. A precipitation-based method is often the best approach.

Expert Insight: The key is to introduce a cation that forms an insoluble salt with iodide, allowing for its removal by filtration. Silver salts, such as silver nitrate (AgNO₃), are particularly effective for this purpose.

Mechanism of Action: Silver ions (Ag⁺) react with iodide ions (I⁻) to form silver iodide (AgI), a solid that precipitates out of the solution.

Ag⁺(aq) + I⁻(aq) → AgI(s)

Step-by-Step Protocol: Iodide Precipitation

  • Dissolution: Dissolve the crude ionic liquid in a suitable solvent in which the ionic liquid is soluble, but the silver iodide is not. Water or a polar organic solvent may be appropriate.

  • Precipitation: Slowly add an aqueous solution of silver nitrate to the dissolved ionic liquid with stirring. A precipitate of silver iodide will form.

  • Completion: Continue adding the silver nitrate solution until no further precipitation is observed.

  • Filtration: Filter the mixture to remove the solid silver iodide.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified ionic liquid.

Trustworthiness Check: To ensure all iodide has been removed, a small aliquot of the filtrate can be tested with a drop of the silver nitrate solution to see if any further precipitation occurs.

Q3: My compound is sensitive to aqueous conditions. Are there non-aqueous methods to remove iodine?

A3: Yes, for sensitive substrates, several non-aqueous strategies can be employed. These methods typically involve solid-supported scavengers or filtration through adsorptive media.

1. Activated Carbon:

  • Principle: Activated carbon possesses a high surface area and porous structure, making it an excellent adsorbent for elemental iodine.[8][9][10] It can be used to remove iodine from both liquid and gas streams.[8]

  • Protocol:

    • Add powdered or granular activated carbon to the organic solution containing the iodine impurity.

    • Stir the suspension for a period of time (e.g., 30 minutes to several hours). The progress can be monitored by the disappearance of the iodine color.

    • Remove the activated carbon by filtration through a pad of celite or a syringe filter.

2. Polymer-Bound Scavengers:

  • Principle: These are functionalized polymers designed to react with and "scavenge" specific impurities from a solution. For iodine removal, polymers functionalized with groups like thiols or phosphines can be effective. Hydroxy-functionalized hypercrosslinked polymers (HCPs) have also shown high efficiency in capturing iodine.[11]

  • Protocol:

    • Add the polymer-bound scavenger resin to the reaction mixture.

    • Stir at room temperature or with gentle heating, as recommended by the manufacturer.

    • Once the scavenging is complete, the resin is simply filtered off.

3. Metallic Scavengers:

  • Principle: Certain metals, such as aluminum, magnesium, or zinc, can react with iodine to form metal iodides.[12] This method is particularly useful for removing iodine from organic compounds in the absence of water.[12]

  • Protocol:

    • Pass the organic solution containing iodine through a column packed with the chosen metal turnings or powder.[12]

    • The iodine will react with the metal, and the purified organic compound will elute from the column.

Data Summary: Comparison of Iodine Removal Methods

MethodPrincipleAdvantagesDisadvantages
Aqueous Reductive Wash Reduction of I₂ to I⁻Fast, efficient, and cost-effective.Not suitable for water-sensitive compounds.
Precipitation Formation of an insoluble saltHighly effective for ionic impurities.Requires an additional filtration step; potential for co-precipitation of the product.
Activated Carbon AdsorptionBroad applicability, non-aqueous.Can sometimes adsorb the desired product; requires filtration.
Polymer-Bound Scavengers Covalent or ionic bindingHigh selectivity, easy removal by filtration.Can be expensive; may require specific functional group compatibility.
Metallic Scavengers Reaction to form metal iodidesEffective for non-aqueous systems.Potential for metal leaching into the product.

Frequently Asked Questions (FAQs)

Q: How can I determine if all the iodine has been removed from my sample?

A: For qualitative assessment, the disappearance of the characteristic yellow, brown, or purple color is a good indicator. For quantitative analysis, especially crucial in drug development, more sensitive analytical techniques are required:

  • UV-Vis Spectroscopy: Can be used to detect the presence of I₂ due to its strong absorbance in the visible region.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying elemental iodine at very low concentrations.

  • Ion Chromatography: Can be used to quantify iodide (I⁻) and iodate (IO₃⁻) ions.

  • Dual-Energy Computed Tomography (DECT): In specialized applications, this imaging technique can be used to quantify iodine concentration.[13][14][15]

Q: Can I use column chromatography to remove iodine?

A: Yes, column chromatography can be effective for removing traces of iodine, particularly on a small scale.[5] Iodine is relatively nonpolar and will move up the column with nonpolar eluents like hexanes or dichloromethane. However, for larger quantities of iodine, a pre-purification step using a reductive wash or a scavenger is highly recommended to avoid overloading the column and to ensure efficient separation.

Q: What is the difference between using sodium thiosulfate and sodium bisulfite?

A: Both are effective reducing agents for iodine. Sodium thiosulfate is generally preferred as it is less likely to generate gaseous byproducts. Sodium bisulfite, in the presence of acid, can release sulfur dioxide (SO₂), a toxic gas. Therefore, when using sodium bisulfite, it is important to work in a well-ventilated fume hood and to be mindful of the pH of the reaction mixture.[1]

Q: Are there any safety precautions I should take when working with iodine and its removal?

A: Yes. Elemental iodine is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When performing reductive quenches, be aware of potential pressure buildup in the separatory funnel and vent it frequently.

Visualizing the Workflow

Decision Tree for Iodine Removal

The following diagram illustrates a logical workflow for selecting the appropriate method for iodine impurity removal based on the nature of the reaction and the product.

Iodine_Removal_Workflow start Reaction Mixture Containing Iodine Impurity is_aqueous_sensitive Is the product sensitive to water? start->is_aqueous_sensitive is_ionic Is the product an ionic liquid? is_aqueous_sensitive->is_ionic No non_aqueous_method Select Non-Aqueous Method is_aqueous_sensitive->non_aqueous_method Yes reductive_wash Perform Aqueous Reductive Wash (e.g., Na2S2O3) is_ionic->reductive_wash No precipitation Precipitate with Silver Salt (e.g., AgNO3) is_ionic->precipitation Yes end_product Purified Product reductive_wash->end_product precipitation->end_product activated_carbon Activated Carbon Adsorption non_aqueous_method->activated_carbon Broad Spectrum polymer_scavenger Polymer-Bound Scavenger non_aqueous_method->polymer_scavenger High Selectivity metallic_scavenger Metallic Scavenger (e.g., Zn, Al) non_aqueous_method->metallic_scavenger Anhydrous Conditions activated_carbon->end_product polymer_scavenger->end_product metallic_scavenger->end_product

References

Improving regioselectivity in reactions with ethyl iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselectivity for Researchers and Drug Development Professionals

Welcome to the technical support center for reactions involving ethyl iododifluoroacetate. The introduction of the difluoroacetate moiety is a critical transformation in medicinal chemistry and materials science, yet achieving precise regiocontrol can be a significant challenge. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and innovate in your own work.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound.

Q1: My radical addition to an alkene is producing a mixture of regioisomers. How can I favor the anti-Markovnikov product?

A1: This is a classic challenge in difluoroalkylation. The formation of mixtures often arises from competing reaction pathways. Standard radical additions involving this compound tend to generate the more stable radical intermediate, leading to anti-Markovnikov products.[1] However, subtle variations in conditions can trigger alternative mechanisms.

  • Underlying Principle: The regioselectivity of radical additions to alkenes is governed by the formation of the most stable radical intermediate. For most alkenes, this means the radical forms on the most substituted carbon, leading to the difluoroacetyl group adding to the least substituted carbon (anti-Markovnikov).[2][3]

  • Troubleshooting Steps:

    • Initiator Choice: Ensure you are using a dedicated radical initiator (e.g., AIBN, Et₃B/O₂) under conditions that favor a radical chain mechanism over an ionic or metal-mediated one.

    • Avoid Lewis Acids: Adventitious Lewis acidic species can promote carbocation formation, leading to Markovnikov addition products.[1] Ensure your reagents and solvents are free from acidic impurities.

    • Catalyst System: For a highly reliable anti-Markovnikov addition, consider specialized catalyst systems. Organophosphine-catalyzed atom transfer radical additions (ATRA) have shown excellent regioselectivity under mild conditions.[4]

Q2: I am attempting a C-H difluoroalkylation on a heteroarene and observing poor selectivity between different positions. What are the key factors to control this?

A2: Regioselectivity in direct C-H functionalization of heterocycles is a complex interplay of electronic and steric effects, heavily influenced by the catalytic system. The inherent reactivity of the heterocycle's C-H bonds is often the primary director, but this can be overridden by the choice of catalyst and additives.

  • Underlying Principle: The site of C-H activation is determined by the bond's acidity, steric accessibility, and the directing ability of nearby functional groups. Photoredox catalysis, for example, can enable site-selective functionalization by engaging in radical-radical cross-coupling at positions dictated by the substrate's electronic properties.[5][6]

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The catalyst is paramount. For electron-deficient (hetero)aromatic carbonyls, an iridium-based photocatalyst like Ir(ppy)₃ with an additive such as 1,10-phenanthroline can strongly direct the reaction to the para-position.[7] For other heterocycles, screening different photocatalysts (e.g., organic dyes, other iridium or ruthenium complexes) is crucial.

    • Solvent Optimization: The solvent can influence the stability of intermediates and the overall reaction pathway.[8][9][10][11] Screen a range of solvents with varying polarities (e.g., MeCN, DMF, Dioxane, DCE).

    • Additives: In some systems, additives can dramatically alter regioselectivity. For instance, in certain direct alkylations of heterocycles, additives like ZnCl₂ and p-toluenesulfonic acid have proven optimal.[12]

Q3: In my Reformatsky-type reaction with a ketone, I'm getting low yields of the desired β-hydroxy ester. What's going wrong?

A3: The Reformatsky reaction, which traditionally uses zinc to form an organozinc enolate, is highly effective for generating β-hydroxy esters.[13] When using this compound, issues often stem from the generation and stability of the difluorinated Reformatsky reagent.

  • Underlying Principle: The reaction involves the insertion of metallic zinc into the carbon-iodine bond to form a zinc enolate, which then acts as a nucleophile attacking the carbonyl carbon.[13] The efficiency of this process is key to obtaining good yields.

  • Troubleshooting Steps:

    • Zinc Activation: Ensure your zinc dust is highly activated. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

    • Alternative Zinc Sources: Consider using diethylzinc (Et₂Zn) for homogeneous reagent formation, which can lead to higher yields and enantioselectivities, especially when paired with a chiral ligand.[14][15]

    • Reaction Conditions: The reaction is sensitive to temperature and solvent. THF is a common and effective solvent. Maintain a gentle reflux or the temperature specified in your protocol to ensure efficient reagent formation without decomposition.

Troubleshooting Guide: Regioselective Photoredox C-H Difluoroalkylation of Quinoxaline

This guide provides a detailed protocol for a common challenge: achieving high regioselectivity in the direct functionalization of a multi-positional heterocycle.

Problem: Direct C-H difluoroalkylation of quinoxaline with this compound yields a mixture of C-2, C-5/C-8, and C-6/C-7 isomers, with low selectivity for the desired C-8 product.

Causality Analysis: The electronic nature of the quinoxaline ring presents multiple potential sites for radical attack. Standard conditions may not differentiate sufficiently between these sites. A specialized organophotoredox system can exploit subtle electronic differences and steric hindrance to favor a single position. Recent studies have shown that a combination of an organic photocatalyst and a base can achieve unusual C-8 selectivity on quinoxalines.[5][6]

Experimental Protocol: C-8 Selective Difluoroalkylation

This protocol is adapted from methodologies demonstrating high regioselectivity in the C-H functionalization of heteroarenes.[6]

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the quinoxaline substrate (0.2 mmol, 1.0 equiv.), the organophotocatalyst (e.g., 4CzIPN, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add this compound (0.4 mmol, 2.0 equiv.).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMSO, 2.0 mL). Seal the vial and sparge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Photocatalysis: Place the vial approximately 5-10 cm from a 34W Blue LED lamp with fan cooling to maintain room temperature.

  • Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C-8 substituted regioisomer.

Data Summary: Factors Influencing Regioselectivity

The following table summarizes typical outcomes when optimizing for C-8 selectivity on a generic quinoxaline substrate.

Parameter Variation Observed Outcome Rationale
Catalyst Ir(ppy)₃Mixture of isomers, favors C-2Classic photocatalyst, often favors most electron-deficient site.
4CzIPN (Organic Photocatalyst)High selectivity for C-8Engages in a radical-radical cross-coupling pathway that is highly site-selective.[5]
Solvent AcetonitrileModerate C-8 selectivityPolar aprotic, common for photoredox.
DMSOExcellent C-8 selectivity High-polarity solvent can stabilize key intermediates in the desired pathway.
Base NoneLow conversion, poor selectivityBase is crucial for the hydrogen abstraction step required for C-8 functionalization.[6]
K₂CO₃ (Inorganic Base)Good C-8 selectivityEffective and commonly used base for this transformation.
DBU (Organic Base)Lower selectivityStronger, non-nucleophilic base may alter the reaction pathway.

Visualizations: Mechanisms & Workflows

Diagram 1: Competing Pathways in Alkene Addition

This diagram illustrates the decision point that determines the regiochemical outcome in the addition of the difluoroacetyl radical to an unsymmetrical alkene.

G cluster_start Reaction Initiation cluster_pathways Intermediate Formation cluster_products Regioisomeric Products Start Alkene + ICF₂COOEt + Initiator Radical •CF₂COOEt Radical Generated Start->Radical Radical Pathway (Desired) Carbocation Carbocation Intermediate (Lewis Acid Promotion) Start->Carbocation Ionic Pathway (Side Reaction) AntiMarkovnikov Anti-Markovnikov Product (More Stable Radical Intermediate) Radical->AntiMarkovnikov Attack at less substituted carbon Markovnikov Markovnikov Product (More Stable Carbocation) Carbocation->Markovnikov Nucleophilic attack by •CF₂COOEt anion

Caption: Divergent pathways in alkene difluoroalkylation.

Diagram 2: Troubleshooting Workflow for Regioselectivity

This decision tree provides a logical workflow for diagnosing and solving regioselectivity issues in your experiments.

G Start Poor Regioselectivity Observed SubstrateType What is your substrate type? Start->SubstrateType AlkenePath Alkene / Alkyne SubstrateType->AlkenePath Unsaturated C-C HeteroarenePath Heteroarene / Arene SubstrateType->HeteroarenePath C-H Activation AlkeneCheck Check for acidic impurities. Use dedicated radical initiator. AlkenePath->AlkeneCheck HeteroareneOptimize Screen Catalysts & Ligands. (e.g., Ir, Ru, Organic Dyes) HeteroarenePath->HeteroareneOptimize AlkeneOptimize Optimize Catalyst: Try Organophosphine or Photoredox System. AlkeneCheck->AlkeneOptimize End Optimized Regioselectivity AlkeneOptimize->End SolventOptimize Systematically vary solvent polarity (e.g., MeCN, Dioxane, DMSO) HeteroareneOptimize->SolventOptimize AdditiveOptimize Test additives (e.g., bases, Lewis acids) SolventOptimize->AdditiveOptimize AdditiveOptimize->End

Caption: Decision tree for optimizing regioselectivity.

References

Validation & Comparative

A Senior Application Scientist's Guide to Analyzing Ethyl Iododifluoroacetate Reaction Products: A Comparative Analysis of 19F NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the incorporation of fluorine-containing moieties is a cornerstone of molecular design. Ethyl iododifluoroacetate has emerged as a versatile and valuable building block for the introduction of the difluoroacetate group. The effective analysis of reactions involving this reagent is paramount to understanding reaction outcomes, optimizing conditions, and ensuring the purity of target compounds. This guide provides an in-depth comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the characterization of this compound reaction products. Drawing upon field-proven insights, this document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

The Unparalleled Advantages of 19F NMR in Fluorine Chemistry

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, second only to ¹H), and a wide chemical shift range spanning over 400 ppm.[1] This broad spectral dispersion minimizes the signal overlap that often plagues ¹H NMR spectra, especially in complex reaction mixtures.[2] Furthermore, the absence of endogenous fluorine in most biological and organic systems means that ¹⁹F NMR spectra are inherently background-free, providing a clear window into the molecular environment of the fluorine atoms.[3][4]

For reactions involving this compound, these properties make ¹⁹F NMR an exceptionally powerful tool for:

  • Reaction Monitoring: The distinct chemical shifts of the starting material and various products allow for real-time tracking of reaction progress.

  • Structural Elucidation: The chemical shift and coupling constants (J-coupling) between ¹⁹F and other nuclei (¹H, ¹³C) provide invaluable information about the local chemical environment and through-bond connectivity, aiding in the unambiguous identification of products and byproducts.

  • Quantitative Analysis (qNMR): The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents, enabling accurate determination of product yields and isomeric ratios without the need for response factors or calibration curves, a significant advantage over chromatographic methods.[2][3][5]

Comparative Analysis: 19F NMR vs. Chromatographic Methods

While ¹⁹F NMR offers significant advantages, a comprehensive analytical strategy often involves complementary techniques. Below is a comparative overview of ¹⁹F NMR, GC-MS, and LC-MS for the analysis of this compound reaction products.

Feature19F NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Nuclear spin properties in a magnetic fieldSeparation by volatility and boiling point, detection by mass-to-charge ratioSeparation by polarity, detection by mass-to-charge ratio
Sample Prep Minimal; often direct analysis of crude reaction mixture in a deuterated solventOften requires derivatization for polar compounds; sample must be volatile and thermally stableMinimal for soluble compounds; requires filtration
Quantification Absolute quantification without reference standards (qNMR)Requires calibration curves with authentic standards for accurate quantificationRequires calibration curves with authentic standards for accurate quantification
Structural Info Rich structural information from chemical shifts and coupling constantsProvides molecular weight and fragmentation patternsProvides molecular weight and fragmentation patterns
Sensitivity Moderate to high; can be enhanced with cryogenic probesHigh, especially for volatile compoundsHigh, particularly for polar and high molecular weight compounds
Throughput High; rapid acquisition timesModerate; dependent on chromatographic run timesModerate; dependent on chromatographic run times
Limitations Lower sensitivity than MS for ultra-trace analysis; requires a dedicated NMR spectrometerNot suitable for non-volatile or thermally labile compounds; potential for analyte degradation in the injectorMatrix effects can suppress or enhance ionization, affecting quantification

In-Depth Analysis of Common this compound Reactions

This compound is a versatile reagent employed in a variety of carbon-carbon bond-forming reactions. The following sections explore the application of ¹⁹F NMR and other analytical techniques to three key reaction classes.

Reformatsky Reaction: Formation of β-Hydroxy-α,α-difluoroesters

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester.[6][7][8][9]

Reaction Scheme:

¹⁹F NMR Analysis: The difluoromethyl group in the starting material, this compound, typically exhibits a singlet in the ¹⁹F NMR spectrum. Upon successful reaction, the formation of the β-hydroxy ester results in a significant upfield shift of the CF₂ signal, which now often appears as a triplet due to coupling with the adjacent methylene protons of the ethyl group. For example, the product of the reaction with benzophenone, ethyl 2,2-difluoro-3-hydroxy-3,3-diphenylpropanoate, would show a distinct ¹⁹F NMR signal for the CF₂ group.[10][11]

Alternative Methods:

  • GC-MS: The β-hydroxy ester products may require derivatization (e.g., silylation of the hydroxyl group) to improve volatility and prevent on-column degradation.[12]

  • LC-MS: This is a suitable technique for the direct analysis of these relatively polar products without derivatization.[13][14]

Workflow for Reformatsky Reaction Analysis:

cluster_0 Reaction Monitoring & Product ID cluster_1 Alternative/Confirmatory Analysis A Crude Reaction Mixture B 19F NMR Analysis A->B Direct Sampling D Work-up & Purification A->D C Product Structure & Purity B->C Spectral Interpretation E GC-MS Analysis D->E Derivatization (if needed) F LC-MS Analysis D->F G Confirmation of MW & Structure E->G F->G

Caption: Workflow for the analysis of Reformatsky reaction products.

Radical Addition to Alkenes: Synthesis of α,α-Difluoro Esters

This compound can undergo radical addition to alkenes, initiated by radical initiators or photoredox catalysis, to introduce the difluoroacetate moiety.[15][16]

Reaction Scheme:

¹⁹F NMR Analysis: The product of the radical addition will show a characteristic ¹⁹F NMR signal for the CF₂ group, typically a triplet due to coupling with the adjacent methylene protons. The chemical shift will be distinct from the starting material. For example, the ¹⁹F NMR spectrum of ethyl 2,2-difluoro-6-phenylhexanoate, formed from the radical addition to 4-phenyl-1-butene, shows a triplet at approximately -105.83 ppm.[17]

Alternative Methods:

  • GC-MS: The iodo-containing adducts are generally amenable to GC-MS analysis, providing molecular weight and fragmentation data that can confirm the structure.[18]

  • LC-MS: This technique can also be used, particularly for less volatile or more polar substrates and products.

Experimental Protocol: ¹⁹F NMR Analysis of a Radical Addition Reaction

  • Sample Preparation: Withdraw a ~50 µL aliquot of the crude reaction mixture. Dilute with ~0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher, equipped with a broadband probe.

    • Nucleus: ¹⁹F.

    • Temperature: 298 K.

    • Reference: Set the chemical shift of an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.

  • Data Acquisition:

    • Pulse Sequence: A standard one-pulse sequence with proton decoupling.

    • Spectral Width: Sufficient to cover the expected chemical shift range of starting material and products (e.g., -50 to -150 ppm).

    • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest for accurate quantification.

    • Number of Scans: 16-64, depending on the concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Integrate the signals corresponding to the starting material, product(s), and internal standard.

    • Calculate the yield based on the integral ratios.

Copper-Catalyzed Cross-Coupling: Synthesis of Aryl- and Vinyl-Difluoroacetates

Copper-catalyzed cross-coupling reactions of this compound with various partners, such as aryl boronic acids or terminal alkynes, provide access to valuable α,α-difluoro-α-aryl/vinyl esters.[19][20][21][22][23]

Reaction Scheme (example with an aryl boronic acid):

¹⁹F NMR Analysis: The ¹⁹F NMR spectrum of the aryldifluoroacetate product will display a singlet for the CF₂ group at a chemical shift characteristic of the electronic nature of the aryl substituent. Electron-donating groups on the aromatic ring will cause an upfield shift, while electron-withdrawing groups will lead to a downfield shift.

Alternative Methods:

  • GC-MS: Many aryldifluoroacetates are sufficiently volatile for GC-MS analysis.

  • LC-MS: A highly effective technique for these products, providing both molecular weight confirmation and separation of isomers.[24][25][26]

Data Presentation: ¹⁹F NMR Chemical Shifts of Representative this compound Reaction Products

Product StructureReaction TypeTypical ¹⁹F NMR Chemical Shift (ppm vs. CFCl₃)
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoateReformatsky~ -110 to -120
Ethyl 2,2-difluoro-4-iodobutanoateRadical Addition~ -95 to -105
Ethyl 2-phenyl-2,2-difluoroacetateCu-catalyzed Cross-Coupling~ -90 to -100

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution patterns.

The Synergy of a Multi-Technique Approach

While ¹⁹F NMR is a powerful primary tool for the analysis of this compound reactions, a multi-technique approach provides the most comprehensive understanding.

Logical Relationship of Analytical Techniques:

A This compound Reaction B 19F NMR A->B C GC-MS A->C D LC-MS A->D E Reaction Monitoring (Kinetics, Conversion) B->E F Structural Elucidation (Connectivity, Isomers) B->F G Quantitative Analysis (Yield, Purity) B->G H Molecular Weight Confirmation C->H I Analysis of Volatile Components C->I D->H J Analysis of Polar/Non-volatile Components D->J

Caption: Interplay of analytical techniques for comprehensive analysis.

Conclusion: A Field-Proven Perspective

For researchers and drug development professionals working with this compound, ¹⁹F NMR spectroscopy stands out as the premier analytical technique. Its inherent sensitivity, high resolution, and quantitative nature provide rapid and detailed insights into reaction outcomes. However, for a truly robust and self-validating analytical workflow, the integration of orthogonal techniques like GC-MS and LC-MS is highly recommended. This multi-faceted approach ensures unambiguous structural confirmation, accurate quantification, and a comprehensive understanding of the reaction landscape, ultimately accelerating the development of novel fluorinated molecules.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Difluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the difluoromethyl (–CF2H) group into small molecules represents a significant advancement in modern drug discovery and agrochemical development. This functional group often enhances crucial properties such as metabolic stability, lipophilicity, and target-binding affinity. However, its unique electronic nature presents distinct challenges and opportunities for analytical characterization, particularly by mass spectrometry (MS). This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of difluoromethylated compounds. We will explore the nuances of ionization, delve into characteristic fragmentation patterns, compare the utility of various mass analyzers, and provide actionable experimental protocols to guide researchers in developing robust analytical methods.

The Analytical Imperative: Why Difluoromethyl Compounds Demand a Specialized MS Approach

The difluoromethyl group is not merely a placeholder for a methyl or trifluoromethyl moiety. Its electronic properties—somewhere between its hydrogenated and perfluorinated cousins—profoundly influence how the parent molecule behaves in the ion source and mass analyzer. The strong electronegativity of the two fluorine atoms creates a polarized C-H bond and influences the molecule's overall dipole moment and basicity, which are critical factors for effective ionization.[1] Understanding these subtleties is paramount for accurate structural elucidation and quantification.

This guide will focus on the two most prevalent MS workflows in pharmaceutical and industrial settings: Liquid Chromatography-Mass Spectrometry (LC-MS) for both qualitative and quantitative analysis, and Electron Ionization (EI) for structural analysis of volatile compounds, often coupled with Gas Chromatography (GC-MS).

A Comparative Analysis of Ionization Techniques

The journey from a neutral molecule to a gas-phase ion is the most critical step in mass spectrometry. The choice of ionization source dictates the type of ions generated (e.g., molecular ions, protonated molecules, or adducts) and significantly impacts sensitivity and spectral complexity.

Electrospray Ionization (ESI): The Workhorse for Drug Discovery

For the majority of difluoromethylated drug candidates, which are often polar and non-volatile, Electrospray Ionization (ESI) is the premier choice.[2] ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, preserving the intact molecular weight.[3]

  • Mechanism Insight: The efficiency of ESI is heavily dependent on the analyte's ability to accept or donate a proton. The electron-withdrawing nature of the –CF2H group can decrease the basicity of nearby functional groups (like amines), potentially suppressing ionization efficiency in positive mode compared to non-fluorinated analogues. Conversely, for acidic compounds, the increased acidity imparted by the fluorine atoms can enhance deprotonation and signal in negative ion mode.

  • Performance Comparison: Compared to Atmospheric Pressure Chemical Ionization (APCI), ESI is generally better suited for the polar, non-volatile molecules typical in drug development.[2] While APCI can be effective for less polar compounds, the high temperatures involved may cause thermal degradation of sensitive difluoromethylated structures.

Ionization Technique Primary Ion Formed Best Suited For Key Considerations for -CF2H Compounds
Electrospray (ESI) [M+H]⁺ or [M-H]⁻Polar, non-volatile compounds (most drug candidates)Reduced basicity may lower [M+H]⁺ efficiency. Enhanced acidity can improve [M-H]⁻ signal.
APCI [M+H]⁺Moderately polar, thermally stable compoundsPotential for thermal degradation. Less common for complex pharmaceuticals.
Electron Ionization (EI) M⁺˙ (Radical Cation)Volatile, thermally stable compounds (GC-amenable)Extensive fragmentation provides structural detail but may lose the molecular ion.
Electron Ionization (EI): The Gold Standard for Structural Fingerprinting

For volatile difluoromethylated compounds, typically analyzed by GC-MS, Electron Ionization (EI) provides invaluable structural information.[4] By bombarding the molecule with high-energy electrons (70 eV), EI creates a high-energy molecular ion (M⁺˙) that undergoes extensive and reproducible fragmentation.[5] This fragmentation pattern serves as a chemical fingerprint for library matching and unknown identification.

Decoding the Signal: Characteristic Fragmentation of the Difluoromethyl Group

The true analytical power of mass spectrometry is realized in tandem MS (MS/MS), where precursor ions are isolated and fragmented to reveal their substructures. Difluoromethylated compounds exhibit distinct fragmentation pathways that, once recognized, can be used as diagnostic tools.

Key Fragmentation Pathways

Under Collision-Induced Dissociation (CID) conditions typical in triple quadrupole (QqQ) or Q-TOF instruments, the C-CF2H bond and adjacent bonds are common points of cleavage.

  • Loss of the Difluoromethyl Radical (•CHF2): A primary fragmentation route is the homolytic cleavage of the bond connecting the difluoromethyl group to the parent molecule, resulting in the loss of a 51 Da radical (•CHF2). This is a highly diagnostic loss.[4]

  • Expulsion of Difluorocarbene (:CF2): A more unusual but significant fragmentation pathway observed in some polyfluorinated aromatic compounds is the expulsion of difluorocarbene, a neutral loss of 50 Da.[6] This rearrangement is often driven by the formation of a more stable product ion.

  • Loss of Hydrogen Fluoride (HF): The presence of both fluorine and hydrogen makes the neutral loss of HF (20 Da) a common fragmentation pathway, particularly in molecules where a stable conjugated system can be formed as a result.

The following diagram illustrates these key fragmentation pathways for a generic protonated difluoromethylated aromatic compound.

Caption: Key MS/MS fragmentation pathways for difluoromethylated compounds.

Comparison with Trifluoromethyl (–CF3) and Methyl (–CH3) Analogs

To appreciate the uniqueness of the –CF2H group, it's instructive to compare its fragmentation to its common structural cousins.

Functional Group Characteristic Neutral Loss Typical m/z Loss Mechanistic Insight
Difluoromethyl (–CF2H) Difluoromethyl Radical51 Da (•CHF2)C-C bond cleavage is a dominant pathway.
Hydrogen Fluoride20 Da (HF)Common rearrangement leading to a stable neutral.
Trifluoromethyl (–CF3) Trifluoromethyl Radical69 Da (•CF3)A very common and diagnostic loss for –CF3 containing compounds.[7]
Methyl (–CH3) Methyl Radical15 Da (•CH3)A ubiquitous fragmentation for alkyl chains.[8]

Choosing the Right Tool: A Comparison of Mass Analyzer Platforms

The choice of mass analyzer technology depends on the analytical goal, whether it's quantifying a known drug in plasma or identifying unknown metabolites.

  • Triple Quadrupole (QqQ) MS: This is the gold standard for quantitative analysis.[9] Operating in Multiple Reaction Monitoring (MRM) mode, a QqQ instrument offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[10] For a difluoromethylated drug, an MRM transition could be the molecular ion to the fragment resulting from the loss of •CHF2.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide high mass accuracy and resolution.[11][12] This allows for the determination of the elemental composition of both the parent drug and its metabolites, which is crucial for identifying unknowns.[13] The ability to distinguish between isobaric interferences is a key advantage of HRMS in complex matrices.[14]

Experimental Protocols and Workflows

Translating theory into practice requires robust, well-designed experiments. Here, we provide a standard workflow for the quantitative analysis of a difluoromethylated drug in a biological matrix, followed by a protocol for metabolite identification.

General Workflow for LC-MS Analysis

The diagram below outlines a typical workflow for analyzing difluoromethylated compounds from biological samples.

LCMS_Workflow Sample 1. Sample Collection (e.g., Plasma, Urine) Prep 2. Sample Preparation (Protein Precipitation or SPE) Sample->Prep LC 3. LC Separation (Reversed-Phase C18) Prep->LC Ionization 4. Ionization (Positive ESI) LC->Ionization MS 5. MS Analysis (QqQ or HRMS) Ionization->MS Data 6. Data Processing (Quantification/Identification) MS->Data

Caption: Standard workflow for LC-MS analysis of biological samples.

Protocol: Quantitative LC-MS/MS Method Development

This protocol outlines the steps for developing a sensitive and selective method for quantifying a difluoromethylated drug in mouse plasma.[9][10]

  • Analyte and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the difluoromethylated compound and its stable isotope-labeled internal standard (SIL-IS) in DMSO or methanol.

    • Create a series of calibration standards by spiking the stock solution into blank mouse plasma, covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of cold acetonitrile containing the SIL-IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.[15]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient to ensure the analyte is well-retained and separated from matrix components.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization: ESI, positive mode.

    • MRM Transitions:

      • Optimize cone voltage and collision energy for the analyte and SIL-IS.

      • Monitor the transition from the protonated molecule [M+H]⁺ to the most abundant, specific fragment ion (e.g., [M+H - 51]⁺).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Quantify unknown samples using the regression equation.

Conclusion and Future Outlook

The analysis of difluoromethylated compounds by mass spectrometry is a nuanced field that rewards a deep understanding of the interplay between molecular structure and instrument physics. While ESI coupled with tandem or high-resolution mass spectrometry provides a powerful platform for both quantification and characterization, analysts must be mindful of the unique electronic effects of the –CF2H group. Key diagnostic fragmentation pathways, such as the neutral losses of •CHF2 (51 Da) and HF (20 Da), are invaluable for structural confirmation. As new difluoromethylated drugs and materials continue to be developed, the refinement of MS techniques will be essential for accelerating research and ensuring product quality and safety.

References

A Researcher's Guide to the X-ray Crystallography of Ethyl Iododifluoroacetate Derivatives: A Predictive and Practical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl iododifluoroacetate and its derivatives are of significant interest in medicinal chemistry and drug development. The incorporation of the iododifluoroacetate moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the three-dimensional structure of these compounds at an atomic level is crucial for rational drug design and for elucidating structure-activity relationships (SAR). X-ray crystallography is the definitive method for obtaining this information.

This guide provides a comprehensive overview of the key considerations for the X-ray crystallographic analysis of this compound derivatives. In the absence of a publicly available crystal structure for the parent compound, this guide will focus on predicting the structural characteristics of these molecules based on fundamental principles of crystal engineering. We will compare the likely intermolecular interactions and conformational behaviors, and provide a detailed experimental protocol for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

The Decisive Role of Halogen Bonding in Crystal Packing

The crystal structure of this compound derivatives is expected to be dominated by a powerful and directional non-covalent interaction: the halogen bond.[1][2][3] A halogen bond occurs between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site. In the case of this compound, the iodine atom, activated by the strongly electron-withdrawing fluorine atoms, will be a potent halogen bond donor.[1][4][5]

The primary halogen bond acceptor in the absence of other strongly nucleophilic groups is likely to be the carbonyl oxygen of the ester functionality. This interaction, denoted as C-I···O=C, is a robust and well-documented supramolecular synthon.[4] The strength and directionality of these halogen bonds will be the primary determinants of the crystal packing, influencing everything from the unit cell parameters to the macroscopic crystal morphology.

Comparative Analysis of Potential Intermolecular Interactions:

Interaction TypeDonorAcceptorExpected StrengthInfluence on Crystal PackingAlternative Interactions
Halogen Bond C-I O =C (ester)Strong and DirectionalPrimary driver of supramolecular assembly, often leading to chains or sheets.If other strong acceptors (e.g., pyridine nitrogen) are present in a derivative, C-I···N bonds may form, which are typically stronger than C-I···O bonds.[3]
Hydrogen Bond C-H (ethyl or derivative)O =C, F -CWeakSecondary role, stabilizing the primary halogen-bonded network.Unlikely to be the dominant interaction, but will contribute to the overall lattice energy.
Dipole-Dipole C-F, C=OC-F, C=OModerateWill influence the relative orientation of molecules within the halogen-bonded framework.Overshadowed by the stronger halogen bonds.
van der Waals All atomsAll atomsWeakGeneral space-filling and close-packing considerations.Ubiquitous but non-directional.

This predictive comparison underscores the central role of the C-I···O=C halogen bond. Researchers should anticipate this as the primary supramolecular synthon when analyzing the crystal structures of this compound derivatives.

Conformational Analysis: The Flexibility of the Ethyl Ester

Beyond intermolecular interactions, the conformation of the this compound moiety itself is a key structural feature. The flexibility of the ethyl group allows for different rotational isomers (rotamers), which can be influenced by the crystal packing forces. The torsion angles around the C-C and C-O single bonds of the ethyl ester group will be of particular interest. The presence of bulky substituents in a derivative could lead to a preference for a specific conformation in the solid state.[4][5][6][7]

Experimental Protocol: From Powder to Structure

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following protocol provides a detailed workflow for the crystallization of this compound derivatives.

1. Material Purification:

  • Objective: To remove impurities that can inhibit crystallization or be incorporated as defects in the crystal lattice.

  • Protocol:

    • Start with a compound of at least 95% purity.

    • If necessary, purify the compound using column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

    • Thoroughly dry the purified material under vacuum to remove residual solvents.

2. Solvent Screening for Crystallization:

  • Objective: To identify a solvent or solvent system in which the compound has moderate solubility.

  • Protocol:

    • Test the solubility of a small amount of the compound (1-2 mg) in a range of solvents (0.1-0.2 mL) of varying polarity (e.g., hexane, toluene, ethyl acetate, acetone, acetonitrile, ethanol, methanol).

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature and fully soluble upon heating. For organic esters, ethyl acetate is often a good starting point.[8]

3. Crystallization by Slow Evaporation:

  • Objective: To grow single crystals by gradually increasing the concentration of the solute.

  • Protocol:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor the vial periodically for the formation of single crystals.

4. Crystal Harvesting and Mounting:

  • Objective: To carefully select and mount a suitable single crystal for X-ray diffraction.

  • Protocol:

    • Once crystals of sufficient size (ideally 0.1-0.3 mm in all dimensions) have formed, carefully extract a well-formed, transparent crystal using a cryo-loop.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection.

    • Mount the crystal on the goniometer head of the diffractometer.

5. X-ray Data Collection and Structure Solution:

  • Objective: To obtain high-quality diffraction data and solve the crystal structure.

  • Protocol:

    • Cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

Visualizing the Crystallography Workflow

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Purification Compound Purification (>95% Purity) Solvent_Screen Solvent Screening Purification->Solvent_Screen Dissolution Prepare Saturated Solution Solvent_Screen->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Growth Crystal Growth Evaporation->Growth Harvesting Harvest & Mount Crystal Growth->Harvesting Data_Collection Data Collection (100 K) Harvesting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

References

A Comparative Guide to Difluoromethylating Agents: Ethyl Iododifluoroacetate vs. Key Alternatives for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The difluoromethyl (CF2H) group has become a privileged motif in medicinal chemistry and materials science, prized for its unique ability to serve as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups.[1][2] This strategic installation can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][3] Consequently, the demand for efficient and versatile difluoromethylating agents has surged. This guide provides an in-depth comparison of four major classes of reagents: the radical precursor Ethyl Iododifluoroacetate , the nucleophilic workhorse TMSCF2H , the carbanion-based Difluoromethyl Phenyl Sulfone , and the olefination specialist (Difluoromethyl)triphenylphosphonium Salts . By examining their mechanisms, substrate scope, functional group tolerance, and operational considerations, supported by experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their synthetic challenges.

Introduction: The Strategic Value of the Difluoromethyl Group

The incorporation of fluorine into organic molecules is a well-established strategy for modulating molecular properties. While the trifluoromethyl (CF3) group has been used extensively, the difluoromethyl (CF2H) group offers a more nuanced profile. The C-H bond in the CF2H group is significantly polarized by the adjacent fluorine atoms, rendering the hydrogen atom acidic enough to act as a hydrogen bond donor.[3][4] This allows the CF2H group to mimic the functionality of a hydroxyl (-OH) or thiol (-SH) group while increasing lipophilicity, a combination of properties that is highly advantageous in drug design.

The evolution of difluoromethylation has progressed from harsh, hazardous reagents to a sophisticated toolkit of modern agents, each with a distinct reactivity profile. The choice of reagent is not arbitrary; it is dictated by the electronic nature of the substrate, the presence of sensitive functional groups, and the desired bond construction. This guide will dissect the chemistry of this compound and its main competitors to clarify these choices.

Profiling the Reagents: Mechanisms and Core Competencies

The efficacy of a difluoromethylating agent is rooted in its mechanism of action. The four reagents discussed here represent the three primary pathways for introducing the CF2H group: radical, nucleophilic, and ylide-based olefination.

This compound (CF2ICO2Et): The Radical Pathway

This compound is a bench-stable liquid that serves as a precursor to the •CF2CO2Et radical. The weak C-I bond (estimated bond dissociation energy of ~57 kcal/mol) is readily cleaved under photoredox catalysis or via chemical reductants like Et2Zn to initiate radical processes.[4][5]

Mechanism of Action: The reaction is typically initiated by a photocatalyst (e.g., Ru(bpy)3Cl2 or organic dyes) which, upon excitation by visible light, engages in a single-electron transfer (SET) with the this compound. This generates the key ethyl difluoroacetate radical, which can then add to unsaturated systems like alkenes, alkynes, or (hetero)arenes.[5][6]

Causality Behind Experimental Choices: The choice of a radical pathway is often strategic for functionalizing electron-rich systems. The nucleophilic character of the •CF2H radical (and its derivatives) makes it highly effective for reacting with electron-poor positions on heterocycles, a common challenge in medicinal chemistry.[7] Photoredox catalysis offers exceptionally mild conditions (room temperature, visible light), preserving sensitive functional groups that might not survive harsher ionic or organometallic methods.

  • Advantages: Excellent for radical additions to alkenes and alkynes, mild reaction conditions under photoredox catalysis, and effective for C-H functionalization of electron-rich heterocycles.

  • Limitations: Often requires photocatalytic equipment, and the reaction can be sensitive to oxygen. The resulting product contains the ester group, which may require subsequent modification.

(Difluoromethyl)trimethylsilane (TMSCF2H): The Nucleophilic Workhorse

TMSCF2H is a commercially available liquid that has become one of the most versatile nucleophilic difluoromethylating agents.[1] It is not nucleophilic on its own but requires activation by a Lewis base, typically a fluoride source (e.g., CsF, TBAF) or an alkoxide, to generate a hypervalent silicate intermediate that delivers the "CF2H⁻" equivalent.[8]

Mechanism of Action: A catalytic amount of a fluoride salt attacks the silicon atom, forming a pentacoordinate silicate. This species is highly reactive and transfers the difluoromethyl group to an electrophile, such as an aldehyde, ketone, or imine. The process regenerates the fluoride catalyst, allowing the reaction to proceed with sub-stoichiometric amounts of the activator.

Causality Behind Experimental Choices: TMSCF2H is the reagent of choice for the direct difluoromethylation of carbonyl compounds and imines. Its high functional group tolerance and the mildness of the activation conditions make it ideal for late-stage functionalization of complex molecules. Unlike radical methods, which can sometimes lack regioselectivity with certain substrates, the nucleophilic pathway offers precise addition to polarized functional groups.

  • Advantages: High versatility, broad substrate scope (especially carbonyls and imines), excellent functional group tolerance, and mild activation conditions.[4][8]

  • Limitations: Requires a stoichiometric or catalytic activator, moisture-sensitive, and can be less effective for electron-deficient aryl halides without a transition metal catalyst. Ketone and aldehyde groups may not be tolerated in cross-coupling reactions if they are the intended nucleophilic target.[4]

Difluoromethyl Phenyl Sulfone (PhSO2CF2H): The Versatile Carbanion Precursor

Difluoromethyl phenyl sulfone is a stable, crystalline solid that serves as a precursor to the (phenylsulfonyl)difluoromethyl anion ([PhSO2CF2]⁻) upon deprotonation with a base. This anion is a soft nucleophile that can engage in a variety of transformations. The phenylsulfonyl group acts as a "chemical chameleon"; it stabilizes the adjacent carbanion and, after the reaction, can be reductively cleaved (e.g., with Mg or SmI2) to reveal the desired CF2H-containing product.

Mechanism of Action: Treatment with a suitable base (e.g., t-BuOK, NaH) generates the stabilized carbanion. This carbanion can then participate in nucleophilic substitution reactions with alkyl halides or addition reactions with carbonyls. Furthermore, under different conditions, the sulfone can be a precursor to difluorocarbene or participate in radical reactions.

Causality Behind Experimental Choices: The stability and ease of handling of PhSO2CF2H make it operationally simple. The ability to remove the sulfonyl group post-transformation provides a two-step, yet powerful, method for formal nucleophilic difluoromethylation. This reagent is particularly useful when a more stabilized, less reactive nucleophile is required to avoid side reactions that might occur with more aggressive reagents like those derived from TMSCF2H.

  • Advantages: Bench-stable solid, easy to handle, and serves as an effective precursor for the "CF2H⁻" anion equivalent.[9]

  • Limitations: Requires a stoichiometric amount of a strong base for deprotonation, and the synthesis requires a subsequent desulfonylation step to yield the final difluoromethylated product.

(Difluoromethyl)triphenylphosphonium Salts ([Ph3PCF2H]X): The Olefination Specialists

These phosphonium salts are primarily used in Wittig-type reactions to convert aldehydes and ketones into 1,1-difluoroolefins (=CF2). While not a direct method for installing a CF2H group, they are critical for synthesizing difluoromethylated compounds where the group is adjacent to a double bond. More advanced applications leverage related phosphonate esters in Horner-Wadsworth-Emmons (HWE) reactions for greater stereocontrol and easier byproduct removal.

Mechanism of Action: The phosphonium salt is deprotonated with a base to form a phosphorus ylide. This ylide attacks the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired 1,1-difluoroalkene and triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove byproduct.

Causality Behind Experimental Choices: When the synthetic target is a gem-difluoroalkene, this is the most direct and reliable method. The HWE variant is often preferred in modern synthesis because the phosphate byproduct is water-soluble, simplifying purification. Furthermore, modifications like the Still-Gennari protocol allow for high Z-selectivity, which is difficult to achieve with standard Wittig reagents.

  • Advantages: The most direct method for synthesizing 1,1-difluoroolefins from carbonyls.

  • Limitations: Generates a stoichiometric amount of triphenylphosphine oxide byproduct, which complicates purification. The reaction is largely limited to olefination.

Head-to-Head Comparison: Performance Metrics & Experimental Data

The true measure of a reagent lies in its performance across a range of substrates and its tolerance for other functional groups. The following tables summarize experimental data collated from the literature to provide a direct comparison.

Table 1: Comparative Yields in the Difluoromethylation of Benchmark Substrates
Reagent/MethodSubstrateProductYield (%)Reference
Radical (Photoredox)1-Methylquinoxalin-2-one3-(Difluoromethyl)-1-methylquinoxalin-2-one72[7]
Radical (Photoredox)Caffeine8-(Difluoromethyl)caffeine55[7]
Nucleophilic (TMSCF2H/CsF)4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2,2-difluoroethanol91[8]
Nucleophilic (TMSCF2H/CsF)4-Nitrobenzaldehyde1-(4-Nitrophenyl)-2,2-difluoroethanol81[8]
Nucleophilic (TMSCF2H/CsF)Cyclohexanone1-(Difluoromethyl)cyclohexan-1-ol88[8]
Carbanion (PhSO2CF2H/Base)ThiophenolDifluoromethyl phenyl sulfide94[9]
Carbanion (PhSO2CF2H/Base)Imidazole1-(Difluoromethyl)-1H-imidazole75[9]

This table illustrates typical applications: radical methods excel on electron-rich heterocycles, while nucleophilic TMSCF2H is highly efficient for additions to a wide range of aldehydes and ketones.

Table 2: Functional Group Tolerance Comparison
Functional GroupThis compound (Radical)TMSCF2H (Nucleophilic)PhSO2CF2H (Carbanion)
Ester Tolerated[10]ToleratedGenerally Tolerated
Amide Tolerated[10]ToleratedTolerated
Aryl Halide (Br, Cl) Tolerated[10]Tolerated[4]Tolerated
Free Alcohol (-OH) May competeNot Tolerated (Reacts)Not Tolerated (Reacts)
Aldehyde/Ketone Not Tolerated (Reacts)Target Substrate Target Substrate
Alkene/Alkyne Target Substrate Tolerated (unless activated)Tolerated (unless activated)
Electron-rich Heterocycle Excellent Substrate Can be challengingGood Substrate

This comparison highlights the complementary nature of the reagents. Radical methods tolerate many groups but react with carbonyls, which are the primary targets for nucleophilic and carbanion-based reagents.

Experimental Protocols & Methodologies

To provide a practical context, detailed, self-validating protocols for key transformations are described below. These methodologies are representative of the standard laboratory application of these reagents.

Protocol A: Radical Difluoromethylation of an Arene using this compound under Photoredox Catalysis

This protocol is adapted from procedures for the C-H functionalization of heterocycles.[7]

Objective: To synthesize 3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one.

  • Reaction Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (CF2HSO2Na, 0.4 mmol, 2.0 equiv., as a CF2H radical source alternative to CF2ICO2Et for this specific transformation), and Rose Bengal (0.004 mmol, 2 mol%).

  • Atmosphere Control: Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous DMSO (1.0 mL) via syringe.

  • Initiation: Place the reaction tube approximately 5-10 cm from a 3W green LED lamp and begin vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. The progress can be monitored by TLC or LC-MS by taking small aliquots.

  • Workup: Upon completion, pour the reaction mixture into water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol B: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF2H

This protocol is based on the efficient difluoromethylation of carbonyls.[8]

Objective: To synthesize 1-(4-methoxyphenyl)-2,2-difluoroethanol.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add cesium fluoride (CsF) (0.13 equiv.).

  • Reagent Addition: Add a solution of 4-methoxybenzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).

  • Addition of TMSCF2H: Add (difluoromethyl)trimethylsilane (TMSCF2H) (2.0 mmol, 2.0 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the aldehyde by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl (5 mL).

  • Workup: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure difluoromethyl carbinol.

Visualization of Reagent Selection Workflow

The decision to use a particular agent is a logical process based on the synthetic goal. The following diagram illustrates a simplified decision-making workflow.

ReagentSelection start What is the desired final structure? q1 Target is a gem-difluoroalkene (=CF2)? start->q1 q2 Target is a carbonyl or imine adduct? q1->q2 No reagent_phosphonium Use (Difluoromethyl) phosphonium Salt (Wittig/HWE) q1->reagent_phosphonium Yes q3 Target is an addition product to an alkene/alkyne or C-H site? q2->q3 No reagent_tms Use TMSCF2H (Nucleophilic) q2->reagent_tms Yes (Direct & Mild) reagent_sulfone Consider PhSO2CF2H (Carbanion) q2->reagent_sulfone Yes (Stable Reagent, 2 steps) reagent_iodo Use this compound (Radical) q3->reagent_iodo Yes

Caption: Workflow for selecting a difluoromethylating agent.

Visualization of Reaction Mechanisms

Caption: Radical mechanism of this compound.

Conclusion & Future Outlook

The selection of a difluoromethylating agent is a critical decision in modern synthesis, guided by the principles of reactivity, selectivity, and functional group compatibility.

  • This compound has carved a niche as a potent radical precursor, enabling mild, photoredox-catalyzed additions to unsaturated systems and C-H bonds, particularly in electron-rich heterocycles.

  • TMSCF2H stands as the premier choice for nucleophilic additions to carbonyls and imines, offering unparalleled versatility and mildness for late-stage functionalization.

  • Difluoromethyl Phenyl Sulfone provides an operationally simple, solid-state alternative, generating a stabilized carbanion that offers complementary reactivity, albeit requiring a subsequent desulfonylation step.

  • (Difluoromethyl)phosphonium Salts remain the undisputed specialists for the synthesis of gem-difluoroolefins via Wittig-type chemistry.

No single reagent is universally superior; rather, they form a complementary toolkit. The future of the field will likely focus on developing more catalytic and enantioselective methods for difluoromethylation, allowing for the precise installation of CF2H-containing stereocenters.[3] As our understanding of fluorine's role in molecular design continues to grow, so too will the demand for innovative reagents that make this valuable functional group more accessible than ever.

References

The Strategic Advantage of Difluoroalkylation: A Comparative Guide to Ethyl Iododifluoroacetate and Trifluoromethylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of drug design, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] While the trifluoromethyl (-CF3) group has long been a celebrated tool for enhancing pharmaceutical profiles, the difluoroacetyl group, installed via reagents like ethyl iododifluoroacetate, offers a distinct and often more advantageous set of properties. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the strategic benefits of employing this compound over traditional trifluoromethylating agents for researchers, scientists, and drug development professionals.

The Trifluoromethyl Group: An Established Powerhouse

The trifluoromethyl (-CF3) group is a well-established motif in pharmaceuticals, valued for its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity.[1][2][4] Its introduction into a molecular scaffold is a proven strategy to block metabolic hotspots and enhance interactions with biological targets.[1] The synthesis of trifluoromethylated compounds relies on a diverse toolkit of reagents, broadly categorized by their mechanism of action:

  • Nucleophilic Agents: Such as the Ruppert-Prakash reagent (TMSCF3), which deliver a "CF3-" equivalent.

  • Electrophilic Agents: Including Togni's and Umemoto's reagents, which provide a "CF3+" synthon.[5]

  • Radical Agents: A variety of reagents that generate a CF3 radical, often through photoredox or transition-metal catalysis.[6][7]

While effective, these agents often come with limitations, including harsh reaction conditions, limited functional group tolerance, and challenges in achieving selectivity, which can complicate multi-step syntheses.[8]

This compound: A Gateway to Unique Bioisosteres

This compound (CF2ICOOEt) has emerged as a powerful and versatile reagent for introducing the ethoxycarbonyldifluoromethyl group into organic molecules. Its primary mode of action involves the generation of an electrophilic ethoxycarbonyldifluoromethyl radical (•CF2COOEt) under relatively mild conditions, often initiated by chemical reductants (e.g., Zn, Et2Zn), organophosphines, or photoredox catalysis.[9][10][11][12]

This radical intermediate readily participates in a variety of transformations, including additions to alkenes and alkynes, and cross-coupling reactions, offering a reliable pathway to complex difluorinated structures.[9][13][14][15]

The Reaction Mechanism: A Radical Pathway

The utility of this compound stems from its capacity to generate the key •CF2COOEt radical via a single electron transfer (SET) process. Electron Paramagnetic Resonance (EPR) spectroscopy studies have provided direct evidence for this radical mechanism.[9]

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Reagent This compound (I-CF2COOEt) Radical Ethoxycarbonyldifluoromethyl Radical (•CF2COOEt) Reagent->Radical Iodide Iodide Anion (I⁻) Reagent->Iodide Initiator Initiator (e.g., Zn, Et2Zn, hv) Initiator->Reagent Single Electron Transfer (SET) Alkene Substrate (e.g., Alkene) Radical->Alkene Radical Addition Intermediate Radical Intermediate Alkene->Intermediate Product Final Product Intermediate->Product Further Reaction (e.g., H-atom abstraction, cyclization)

Caption: Radical generation and propagation from this compound.

The true value of the difluoroacetate moiety lies in its role as a versatile bioisostere. The gem-difluoromethylene (CF2) group can serve as a stable, lipophilic mimic of metabolically labile functionalities like carbonyls or sulfonyls.[14][16] This allows medicinal chemists to fine-tune pharmacokinetic properties, improve metabolic stability, and potentially enhance biological activity by replacing susceptible groups without drastically altering molecular conformation.

Head-to-Head Comparison: Performance and Versatility

The advantages of this compound become most apparent when directly compared to traditional trifluoromethylating agents across several key performance metrics.

FeatureThis compound (Radical •CF2COOEt)Trifluoromethylating Agents (Radical, Nu-, E+)
Reaction Conditions Generally mild; initiated by reductants (Zn, Et2Zn), light, or organocatalysts at or below room temperature.[9][11][13]Varies widely; can require strong bases/acids, high temperatures, or expensive transition metal catalysts.[5][7]
Functional Group Tolerance Excellent; compatible with a broad range of sensitive functional groups due to mild, neutral conditions.[10][11][13][14]Often limited; sensitive to acidic/basic conditions and can react with carbonyls, alcohols, and amines.
Key Applications Radical additions, (3+2) cycloadditions, cross-couplings to form C-CF2 bonds, synthesis of difluoro-γ-lactams.[10][13][15]Aromatic trifluoromethylation, installation on heteroatoms (N, S, O), addition to carbonyls.[6]
Bioisosteric Potential The CF2 group serves as a bioisostere for carbonyls, sulfonyls, and ethers, offering significant modulation of physicochemical properties.[14][16]The CF3 group primarily modifies lipophilicity and electronic properties, often replacing a methyl group.[1][8]
Safety & Handling Flammable liquid; causes skin and eye irritation. Standard handling in a well-ventilated fume hood is required.[17][18]Varies; some reagents are highly reactive, moisture-sensitive, or generate toxic byproducts.

In-Depth Analysis of Advantages

1. Superior Functional Group Tolerance: The mild, often neutral, conditions employed in reactions with this compound preserve delicate functional groups that are often incompatible with the harsh conditions required by many trifluoromethylating agents. This is a critical advantage in late-stage functionalization of complex molecules, a common strategy in drug development.[13][19] For example, diethylzinc-mediated reactions tolerate a wide array of functionalities, enabling the modification of complex pharmaceutical compounds.[13][14]

2. Unique Synthetic Transformations: this compound provides access to unique molecular scaffolds that are difficult to obtain with trifluoromethylating agents. A prime example is the radical (3+2) cycloaddition with vinyl azides to efficiently assemble 3,3-difluoro-γ-lactams, privileged structures in medicinal chemistry.[10][14] This type of transformation highlights the reagent's ability to participate in complex cascade reactions under simple, operationally straightforward conditions.

3. Strategic Bioisosterism: The ability of the difluoromethylene group to act as a bioisostere for a carbonyl or ether linkage is perhaps its most powerful attribute in drug design.[14] This allows for the systematic replacement of metabolically vulnerable sites, enhancing drug half-life and bioavailability, while the adjacent ester handle provides a convenient point for further chemical modification.

Experimental Protocol: Diethylzinc-Mediated Radical Addition to an Alkene

This protocol describes a representative procedure for the addition of the ethoxycarbonyldifluoromethyl radical to an alkene, a fundamental transformation showcasing the reagent's utility.

Experimental_Workflow start Start prep 1. Preparation - Dry reaction flask under vacuum. - Backfill with N2 or Ar. start->prep Inert Atmosphere reagents 2. Add Reagents - Alkene (1.0 equiv) - this compound (1.5 equiv) - Anhydrous Solvent (e.g., MeCN) prep->reagents cool 3. Cool Reaction - Cool mixture to specified temperature (e.g., -10 °C). reagents->cool Ensure Controlled Initiation addition 4. Slow Addition - Add Et2Zn (e.g., 1.0 M in hexanes) dropwise over 10-15 min. cool->addition Control Exotherm reaction 5. Reaction Monitoring - Stir at -10 °C for 1-2 h. - Monitor by TLC or LC-MS. addition->reaction quench 6. Quench - Slowly add saturated aq. NH4Cl at low temperature. reaction->quench Deactivate Reagent workup 7. Workup - Extract with organic solvent (e.g., EtOAc). - Wash with brine, dry (Na2SO4). quench->workup purify 8. Purification - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End (Isolated Product) purify->end

Caption: A typical workflow for radical addition using this compound.

Rationale for Experimental Choices:
  • Inert Atmosphere (Step 1): Diethylzinc (Et2Zn) is pyrophoric and reacts with air and moisture. An inert atmosphere of nitrogen or argon is critical for safety and to prevent decomposition of the reagent.

  • Reagent Stoichiometry (Step 2): A slight excess of this compound is used to ensure complete consumption of the limiting alkene substrate.

  • Cooling (Step 3 & 4): The reaction is initiated by the addition of Et2Zn, which can be exothermic. Cooling the reaction mixture and adding the initiator dropwise maintains control over the reaction rate and prevents the formation of undesirable byproducts.

  • Quenching (Step 6): The reaction is quenched with a proton source (saturated aqueous NH4Cl) to destroy any remaining Et2Zn and protonate any anionic intermediates formed during the workup.

  • Purification (Step 8): Column chromatography is a standard method to separate the desired product from unreacted starting materials and any byproducts.

Conclusion

While trifluoromethylating agents remain indispensable in medicinal chemistry, this compound presents a compelling alternative with distinct strategic advantages. Its ability to function under mild conditions, exceptional functional group tolerance, and capacity to install a versatile difluoroacetyl bioisostere make it an invaluable tool for modern drug discovery.[10][13][14] By enabling the synthesis of novel, complex, and robust pharmaceutical candidates, this compound empowers researchers to navigate the challenges of late-stage functionalization and bioisosteric replacement with greater efficiency and precision.

References

A Mechanistic Showdown: Navigating the Landscape of Difluoromethylation Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the difluoromethyl (–CF₂H) group has become a cornerstone in modern medicinal chemistry and materials science. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities can significantly enhance the pharmacokinetic and pharmacodynamic profiles of molecules.[1] This guide provides an in-depth, mechanistically driven comparison of the primary classes of difluoromethylation reagents, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their synthetic challenges. We will dissect the underlying reaction pathways, compare performance with supporting experimental data, and provide detailed protocols for key transformations.

The Three Pillars of Difluoromethylation: A Mechanistic Overview

Difluoromethylation reagents can be broadly categorized into three classes based on the nature of the difluoromethyl species they generate: electrophilic, nucleophilic, and radical. The choice of reagent is dictated by the electronic nature of the substrate and the desired bond formation.

Electrophilic Difluoromethylation: Taming the Cationic Equivalent

Electrophilic difluoromethylation reagents deliver a difluoromethyl cation equivalent ("CF₂H⁺") or a related electrophilic species to a nucleophilic substrate. These reagents are particularly useful for the functionalization of electron-rich centers.

Mechanism: The most common electrophilic difluoromethylating agents are sulfonium salts, such as S-(difluoromethyl)diarylsulfonium salts. The reaction typically proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the transfer of the difluoromethyl group.[2] Alternatively, some reagents can generate difluorocarbene (:CF₂) in situ, which then reacts with the nucleophile.[3]

Key Reagents:

  • S-(Difluoromethyl)diarylsulfonium salts: These are bench-stable crystalline solids that react with a variety of nucleophiles, including thiols, amines, and some carbon nucleophiles.[2]

  • (Phenylsulfonyl)difluoromethylating reagents: These reagents, like the one developed by Shibata and coworkers, can effectively difluoromethylate C(sp³)-H bonds in β-ketoesters and related compounds.[2]

Advantages:

  • Effective for functionalizing heteroatom nucleophiles.

  • Often bench-stable and easy to handle.

Limitations:

  • Can have a limited substrate scope, particularly with less nucleophilic carbons.

  • May require stoichiometric amounts of the reagent.

Nucleophilic Difluoromethylation: The Power of the Anionic Species

Nucleophilic difluoromethylation reagents generate a difluoromethyl anion equivalent ("CF₂H⁻") that reacts with electrophilic substrates such as carbonyl compounds, imines, and alkyl halides.

Mechanism: The most widely used nucleophilic difluoromethylating agent is (difluoromethyl)trimethylsilane (TMSCF₂H). In the presence of a suitable activator, such as a fluoride source or a Lewis base, TMSCF₂H can generate a hypervalent silicon species that delivers the nucleophilic difluoromethyl group.[4][5] The reaction with carbonyls, for instance, proceeds via a formal nucleophilic addition to the carbonyl carbon.

Key Reagents:

  • (Difluoromethyl)trimethylsilane (TMSCF₂H): A versatile and commercially available reagent for the difluoromethylation of a wide range of electrophiles.[5][6][7]

  • Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): This reagent can be deprotonated to form a nucleophilic species capable of reacting with various electrophiles.[8][9]

  • (Difluoromethyl)zinc reagents: These reagents, often prepared in situ, are effective for the copper- or nickel-catalyzed difluoromethylation of aryl halides.[10][11]

Advantages:

  • Broad substrate scope, particularly for carbonyl compounds and their derivatives.

  • Mild reaction conditions are often possible.

Limitations:

  • TMSCF₂H requires an activator, and the choice of activator can be crucial for reactivity and selectivity.[5]

  • Some reagents can be sensitive to air and moisture.

Radical Difluoromethylation: Unleashing the Power of the Open Shell

Radical difluoromethylation has emerged as a powerful strategy for the direct C–H functionalization of (hetero)arenes and the difluoromethylation of alkenes and alkynes. This approach involves the generation of a difluoromethyl radical (•CF₂H), which is a nucleophilic radical species.[12][13]

Mechanism: The generation of the •CF₂H radical can be achieved through various methods, including the single-electron oxidation of a precursor like zinc difluoromethanesulfinate (DFMS) or through photoredox catalysis.[11][12][14] The generated radical then adds to an electron-deficient substrate, such as a protonated heterocycle in a Minisci-type reaction, or to a C=C double bond.

Key Reagents:

  • Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂ or DFMS): A stable, easy-to-handle solid that generates the •CF₂H radical upon oxidation with an agent like tert-butyl hydroperoxide (TBHP).[12][14]

  • Sodium difluoromethanesulfinate (HCF₂SO₂Na): A water-soluble and inexpensive reagent that can be used in photoredox-catalyzed reactions.[15]

  • Photoredox-active precursors: Various reagents, including sulfones and sulfonium salts, can serve as •CF₂H precursors under visible light irradiation in the presence of a photocatalyst.[16]

Advantages:

  • Enables direct C–H functionalization, avoiding the need for pre-functionalized substrates.[11]

  • Mild reaction conditions are often employed, particularly with photoredox catalysis.

  • Excellent functional group tolerance.

Limitations:

  • Regioselectivity can be an issue in complex molecules, although it is often predictable based on the electronic properties of the substrate.

  • May require a stoichiometric oxidant or a photocatalyst.

Performance Comparison: A Data-Driven Analysis

To provide a clearer picture of the relative performance of these reagent classes, the following table summarizes typical yields for the difluoromethylation of common substrates. It is important to note that reaction conditions can significantly impact yields, and this table serves as a general guide.

Substrate ClassElectrophilic Reagent (e.g., Sulfonium Salt)Nucleophilic Reagent (e.g., TMSCF₂H)Radical Reagent (e.g., DFMS)
Heteroarenes (e.g., Indoles) Moderate to Good (N-difluoromethylation)Good to Excellent (C- or N-difluoromethylation)[15]Good to Excellent (C-H difluoromethylation)[12][15]
Heteroarenes (e.g., Pyridines) LimitedModerate to GoodGood to Excellent (C-H difluoromethylation)[17][18][19]
Carbonyl Compounds (Aldehydes) Not applicableExcellent[5][6][20]Not applicable
Carbonyl Compounds (Ketones) Not applicableGood to Excellent[4][5][6][20]Not applicable
Alkenes/Alkynes LimitedLimitedGood to Excellent[14][21]
Thiols Good to ExcellentGood[7]Good[12]

Experimental Protocols in Focus

To translate theory into practice, we provide detailed, step-by-step methodologies for representative difluoromethylation reactions.

Protocol 1: Electrophilic C-H (Phenylsulfonyl)difluoromethylation of an Aniline Derivative

This protocol is adapted from the work of Gillaizeau and coworkers, demonstrating the use of a bench-stable electrophilic reagent.[2]

Materials:

  • Aniline derivative (1.0 equiv)

  • S-((Phenylsulfonyl)difluoromethyl)dibenzothiophenium salt (Reagent I ) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • To a solution of the aniline derivative in CH₂Cl₂ is added the S-((phenylsulfonyl)difluoromethyl)dibenzothiophenium salt.

  • The reaction mixture is stirred at room temperature for the specified time (typically 2-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired (phenylsulfonyl)difluoromethylated aniline.

Protocol 2: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF₂H

This protocol, based on the work of Hu and coworkers, showcases the efficient and direct difluoromethylation of carbonyl compounds.[5]

Materials:

  • Aldehyde (1.0 equiv)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 equiv)

  • Cesium fluoride (CsF) (0.13 equiv)

  • N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • To a stirred suspension of CsF in DMF are added the aldehyde and TMSCF₂H at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for the appropriate time (typically 1-24 hours) until the starting material is consumed as indicated by TLC or GC-MS.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the corresponding difluoromethyl carbinol.

Protocol 3: Radical C-H Difluoromethylation of a Heterocycle with DFMS

This protocol is a general procedure based on the seminal work of Baran and coworkers.[12]

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70 wt% in H₂O) (3.0 equiv)

  • Dichloromethane (CH₂Cl₂)/Water (3:1) solvent mixture

Procedure:

  • To a vial containing the heterocyclic substrate is added the CH₂Cl₂/H₂O solvent mixture.

  • DFMS is added to the stirred solution, followed by the dropwise addition of TBHP.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The reaction is monitored by LC-MS.

  • Upon completion, the reaction is diluted with water and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the difluoromethylated heterocycle.

Visualizing the Mechanisms

To further clarify the distinct reaction pathways, the following diagrams illustrate the core mechanistic steps for each class of difluoromethylation.

electrophilic_difluoromethylation reagent Electrophilic Reagent (e.g., R₂S⁺-CF₂H) intermediate Transition State reagent->intermediate Attack by Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Difluoromethylated Product (Nu-CF₂H) intermediate->product CF₂H transfer

Caption: Electrophilic Difluoromethylation Pathway.

Caption: Nucleophilic Difluoromethylation Pathway.

radical_difluoromethylation precursor Radical Precursor (e.g., DFMS) radical •CF₂H Radical precursor->radical Initiation initiator Initiator (e.g., Oxidant) initiator->radical radical_adduct Radical Adduct radical->radical_adduct Addition substrate Substrate (e.g., Arene-H) substrate->radical_adduct product Difluoromethylated Product radical_adduct->product Oxidation & Deprotonation

Caption: Radical Difluoromethylation Pathway.

Conclusion: A Strategic Choice for Molecular Innovation

The field of difluoromethylation has matured significantly, providing chemists with a diverse arsenal of reagents to introduce the valuable –CF₂H moiety. Understanding the mechanistic underpinnings of electrophilic, nucleophilic, and radical pathways is paramount for rational reagent selection. Electrophilic reagents excel with heteroatom nucleophiles, while nucleophilic reagents are the workhorses for carbonyl and imine chemistry. The advent of radical C-H difluoromethylation has revolutionized late-stage functionalization, offering unprecedented opportunities for structural diversification. By carefully considering the substrate, desired transformation, and the comparative data presented, researchers can confidently navigate this landscape and unlock new avenues for discovery in drug development and materials science.

References

A Senior Application Scientist's Guide to Isotopic Labeling with Ethyl Iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethyl Group and its Isotopic Variants

In modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to modulate key physicochemical and pharmacological properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique position. It is recognized as a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group, capable of enhancing metabolic stability, membrane permeability, and binding affinity.[2] Ethyl iododifluoroacetate (ICF₂CO₂Et) has emerged as a powerful and versatile reagent for introducing this valuable functional group.[3]

This guide provides an in-depth comparison of isotopic labeling strategies utilizing this compound. Isotopic labeling is a cornerstone technique used to trace the journey of a molecule through a biological system or a chemical reaction.[4][5][6] By replacing specific atoms with their heavier isotopes, we can unlock critical information without significantly altering the molecule's chemical behavior. This is indispensable for elucidating reaction mechanisms, performing quantitative bioanalytical studies, and conducting in vivo imaging.[7][8][9]

We will explore the use of this compound for both stable isotope labeling (with Carbon-13) and radioisotope labeling (with Fluorine-18), providing the causal logic behind experimental choices, detailed protocols, and a comparative analysis against alternative reagents.

Pillar 1: Stable Isotope Labeling with [¹³C]-Ethyl Iododifluoroacetate

Stable isotope labeling (SIL) involves incorporating non-radioactive isotopes, such as ¹³C, into a molecule.[6][7][10] The resulting mass shift is readily detectable by mass spectrometry (MS), making it the gold standard for quantitative analysis in complex biological matrices.[11][12] It is also invaluable for Nuclear Magnetic Resonance (NMR) studies to probe molecular structures and metabolic pathways.[4][6]

The "Why": Rationale for ¹³C-Labeling in Drug Development

The primary driver for synthesizing a ¹³C-labeled version of a drug candidate containing a difluoromethyl group is for its use as an internal standard in quantitative bioanalysis (e.g., LC-MS/MS). During drug metabolism and pharmacokinetic (DMPK) studies, precise quantification of the drug and its metabolites in plasma, urine, or tissue is critical.[7][13] A stable isotope-labeled internal standard co-elutes with the analyte but is distinguished by its higher mass, allowing it to perfectly compensate for variations in sample extraction, matrix effects, and instrument response.[12][14]

Synthetic Strategy: Accessing the Labeled Reagent

The synthesis of [¹³C]-ethyl iododifluoroacetate requires starting from commercially available ¹³C-labeled precursors. A plausible and efficient route would involve a two-carbon labeling strategy to maximize isotopic incorporation into the core structure.

cluster_synthesis Proposed Synthesis of [1,2-¹³C₂]-Ethyl Iododifluoroacetate reagent1 [1,2-¹³C₂]-Ethyl Acetate intermediate [1,2-¹³C₂]-Ethyl difluoroacetate reagent1->intermediate Fluorination (e.g., Selectfluor®) reagent2 I₂ / Norrish-type initiator product [1,2-¹³C₂]-Ethyl Iododifluoroacetate intermediate->product α-Iodination

Caption: Proposed synthetic workflow for ¹³C-labeled this compound.

Experimental Protocol: Synthesis of [1,2-¹³C₂]-Ethyl Iododifluoroacetate

(This protocol is a representative, proposed pathway based on established organofluorine chemistry. Researchers should consult relevant literature for specific reaction optimization.)

  • Step 1: Synthesis of [1,2-¹³C₂]-Ethyl Difluoroacetate.

    • In a fluoropolymer reaction vessel under an inert atmosphere (N₂ or Ar), dissolve [1,2-¹³C₂]-ethyl acetate (1.0 eq) in anhydrous acetonitrile.

    • Add a fluorinating agent such as Selectfluor® (2.2 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by ¹H and ¹³C NMR until the starting material is consumed.

    • Upon completion, cool the reaction, quench with a saturated sodium bisulfite solution, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield [1,2-¹³C₂]-ethyl difluoroacetate.

  • Step 2: α-Iodination to Yield [1,2-¹³C₂]-Ethyl Iododifluoroacetate.

    • To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C, add the [1,2-¹³C₂]-ethyl difluoroacetate (1.0 eq) dropwise.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate in vacuo.

    • Purify the final product by vacuum distillation to obtain [1,2-¹³C₂]-ethyl iododifluoroacetate.

  • Validation: The final product's identity and isotopic purity must be confirmed by high-resolution mass spectrometry (HRMS) and ¹³C NMR spectroscopy.[15]

Pillar 2: Radioisotope Labeling with [¹⁸F]- for PET Imaging

Radiolabeling introduces a radioactive isotope into a molecule.[5] Fluorine-18 (¹⁸F) is the most widely used radionuclide for Positron Emission Tomography (PET) imaging in both clinical diagnostics and preclinical research.[16][17][18] PET allows for the non-invasive, quantitative visualization of biological processes in vivo, providing invaluable information on drug distribution, target engagement, and pharmacodynamics.[19][20]

The "Why": Rationale for ¹⁸F-Labeling in Drug Development

The goal of ¹⁸F-labeling is to create a PET radiotracer. If a drug candidate is designed to interact with a specific target (e.g., an enzyme or receptor), an ¹⁸F-labeled version can be administered to a living subject (animal or human) to visualize where the drug accumulates.[16] This can confirm target engagement in the intended tissue and reveal potential off-target accumulation, which could lead to toxicity. The short half-life of ¹⁸F (109.8 minutes) necessitates rapid and highly efficient radiosynthesis, often performed in automated synthesis modules.[16][21]

Synthetic Strategy: The Challenge of Late-Stage Radiofluorination

Directly labeling this compound with [¹⁸F]fluoride is not a feasible strategy. The synthesis of an ¹⁸F-labeled difluoromethyl group typically involves the late-stage introduction of the [¹⁸F]F⁻ ion onto a suitable precursor molecule. Reagents that can be pre-synthesized and then rapidly labeled are highly sought after. While this compound is a source of the -CF₂CO₂Et group, for radiosynthesis, a precursor that can be readily fluorinated is required. A common strategy is the radiofluorination of a suitable bromo- or tosyloxy-difluoro precursor.

cluster_workflow General Workflow for ¹⁸F-Radiotracer Synthesis cyclotron [¹⁸F]Fluoride Production (Cyclotron, [¹⁸O]H₂O(p,n)¹⁸F) activation [¹⁸F]F⁻ Activation (K₂CO₃/K₂₂₂ complex) cyclotron->activation Trapping on QMA labeling Radiolabeling Reaction (Precursor + activated [¹⁸F]F⁻) activation->labeling Azeotropic Drying purification HPLC Purification labeling->purification qc Quality Control (Purity, Molar Activity) purification->qc final Injectable Radiotracer qc->final

Caption: Standardized workflow for the production of an ¹⁸F-labeled PET radiotracer.

Experimental Protocol: [¹⁸F]Difluoromethylation of a Phenolic Substrate

(This protocol is a representative example of introducing an ¹⁸F-labeled difluoromethyl group onto a molecule, a transformation for which this compound provides the non-radioactive analogue.)

  • Step 1: [¹⁸F]Fluoride Activation.

    • Aqueous [¹⁸F]fluoride, produced via the ¹⁸O(p,n)¹⁸F nuclear reaction, is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.[21]

    • The [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

    • The solvent is removed by azeotropic distillation under a stream of nitrogen at 110 °C to yield the anhydrous, highly reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Step 2: Radiosynthesis of the Labeling Agent.

    • A solution of the precursor, ethyl bromodifluoroacetate, in anhydrous DMSO is added to the dried [¹⁸F]F⁻ complex.

    • The reaction is heated at 120 °C for 10 minutes to produce [¹⁸F]-ethyl fluorodifluoroacetate in situ. (Note: This intermediate is highly volatile and used immediately).

  • Step 3: Labeling of the Target Molecule.

    • A solution of the target molecule (e.g., 4-cyanophenol) and a suitable base (e.g., Cs₂CO₃) in anhydrous DMF is added to the vessel containing the in situ generated [¹⁸F]-labeling agent.

    • The reaction is heated at 140 °C for 15 minutes.

  • Step 4: Purification and Formulation.

    • The reaction mixture is diluted with water and injected onto a semi-preparative HPLC system for purification.

    • The fraction corresponding to the desired ¹⁸F-labeled product is collected, diluted with sterile water, and passed through a C18 Sep-Pak cartridge.

    • The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.

  • Validation (Quality Control): The final product must pass stringent quality control tests before use, including determination of radiochemical purity (>95%), chemical purity, specific activity (GBq/µmol), and residual solvent analysis via analytical HPLC and GC.[17]

Comparative Analysis: this compound vs. Alternatives

While this compound is a potent reagent, the choice of a difluoromethylating agent is highly dependent on the specific application, substrate, and desired reaction mechanism.

ReagentTypical MechanismKey AdvantagesKey LimitationsIsotopic Labeling Suitability
This compound RadicalMild reaction conditions; good for late-stage functionalization of complex molecules.[3]Can be sensitive to radical-sensitive functional groups; requires an initiator.Good for ¹³C labeling via synthesis. Not suitable for direct ¹⁸F labeling.
TMSCF₂H (Ruppert-Prakash Reagent) NucleophilicExcellent for difluoromethylation of carbonyls and imines; commercially available.Requires a fluoride source for activation; can be sensitive to moisture.Can be adapted for ¹⁸F-labeling by using [¹⁸F]F⁻ as the activator.
Zn(SO₂CF₂H)₂ (DFMS) RadicalBench-stable solid; good functional group tolerance; water-tolerant.[22]Often requires a photocatalyst or thermal initiator.Challenging for direct isotopic labeling of the reagent itself.
Fluoroform (HCF₃) Nucleophilic (via CF₂⁻)Highly atom-economical and inexpensive source of the CF₂H group.Gaseous reagent requiring specialized handling; requires strong base.Can be used with isotopically labeled fluoroform (e.g., ¹⁴C or ³H).

Conclusion and Future Outlook

This compound is a valuable tool in the arsenal of medicinal chemists, providing a reliable method for introducing the difluoromethyl group. Its application in isotopic labeling studies, particularly for creating ¹³C-labeled internal standards, directly supports the rigorous quantitative analysis required in preclinical and clinical drug development.[13][23]

While direct ¹⁸F-labeling of this specific reagent is not practical, the fundamental radical chemistry it enables informs the development of analogous ¹⁸F-radiotracers for PET imaging. Understanding the comparative performance of this compound against other reagents allows researchers to select the optimal tool for their specific synthetic challenge, whether it be for high-throughput synthesis, metabolic studies, or in vivo imaging.[22]

The continued development of novel difluoromethylation reagents and isotopic labeling methods will undoubtedly accelerate the discovery of new therapeutics by providing deeper insights into their mechanism, metabolism, and disposition.[24]

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ethyl Iododifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

Ethyl iododifluoroacetate is a valuable reagent in organic synthesis, particularly for the introduction of the difluoroacetate moiety into molecules, a key step in the development of many pharmaceutical and agrochemical compounds.[1][2] However, its utility is matched by its potential hazards, necessitating a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as a hazardous substance, primarily due to its irritant properties.[3][4][5] Proactive risk mitigation begins with a thorough understanding of these hazards.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[3][4][5][6]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4][5][6]

Chemical and Physical Properties:

A clear understanding of the chemical's physical properties is foundational to its safe handling.

PropertyValue
Molecular Formula C4H5F2IO2
Molecular Weight 249.98 g/mol [3]
Boiling Point 65 °C[7]
Density 1.7 g/cm³[7]
Flash Point 45.4°C[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on established safety standards and the specific hazards of this chemical.[8]

PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate PPE.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_details Specific Recommendations Eyes Eye Protection Goggles Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards) Eyes->Goggles FaceShield Face shield (in addition to goggles for splash risk) Eyes->FaceShield Skin Skin and Body Protection Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) Skin->Gloves LabCoat Flame-resistant lab coat Skin->LabCoat Respiratory Respiratory Protection Respirator Full-face respirator with appropriate cartridges (if exposure limits are exceeded or in case of poor ventilation) Respiratory->Respirator

Caption: PPE selection workflow for handling this compound.

Essential PPE includes:

  • Eye and Face Protection: Always wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[6] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[6] The specific glove material should be chosen based on breakthrough time and permeation rate for this chemical class. Nitrile or neoprene gloves are generally suitable.

    • Protective Clothing: Wear a flame-resistant and impervious lab coat.[6]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with appropriate cartridges.[6][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

1. Engineering Controls: The Foundation of Safety

  • Ventilation: Always handle this compound in a well-ventilated area.[4][6] A certified chemical fume hood is mandatory for all operations involving this substance.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the work area.[10]

2. Handling Procedures

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[6] Do not breathe mist, gas, or vapors.[6]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[6][10] Use non-sparking tools and explosion-proof equipment.[6][10]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical and before breaks and at the end of the workday.[6][9] Do not eat, drink, or smoke in the laboratory.[4]

3. Storage

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency Response and Disposal Plan

A clear and practiced emergency and disposal plan is a critical component of laboratory safety.

Emergency Workflow

The following diagram illustrates the immediate steps to take in the event of an exposure or spill.

Emergency_Response cluster_emergency Emergency Response for this compound cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Event SkinContact Skin Contact: - Immediately remove contaminated clothing. - Wash with plenty of soap and water for at least 15 minutes. Exposure->SkinContact EyeContact Eye Contact: - Rinse cautiously with water for at least 15 minutes. - Remove contact lenses, if present and easy to do. Continue rinsing. Exposure->EyeContact Inhalation Inhalation: - Move person to fresh air. - If breathing is difficult, give oxygen. Exposure->Inhalation Ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. Call a poison control center or doctor immediately. Exposure->Ingestion Spill Spill or Leak Evacuate Evacuate personnel to a safe area. Spill->Evacuate Ventilate Ensure adequate ventilation. Spill->Ventilate Contain Contain the spill with inert absorbent material. Spill->Contain Collect Collect and place in a suitable, closed container for disposal. Spill->Collect SeekMedical Seek immediate medical attention. SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical Dispose Dispose of waste according to regulations. Collect->Dispose

Caption: Emergency response workflow for this compound.

First Aid Measures:

  • If Inhaled: Move the person to fresh air.[6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[6] Wash off with soap and plenty of water for at least 15 minutes.[11][12] Consult a doctor.[6]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[6][11] Remove contact lenses if present and easy to do.[4] Continue rinsing and consult a doctor.[6]

  • If Swallowed: Do NOT induce vomiting.[4][6] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and call a doctor or Poison Control Center immediately.[6]

Spill and Leak Procedures:

  • Personal Precautions: Use personal protective equipment.[6] Avoid breathing vapors, mist, or gas.[6] Ensure adequate ventilation.[6] Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the chemical enter drains.[6]

  • Containment and Cleaning Up: Collect the spillage with an inert absorbent material and place it in a suitable, closed container for disposal.[4][6] Remove all sources of ignition.[6]

Disposal Plan:

  • Chemical Waste: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6] Do not discharge into sewer systems.[6]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl iododifluoroacetate
Reactant of Route 2
Reactant of Route 2
Ethyl iododifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.